2-iodo-7H-purin-6-amine
Description
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Properties
IUPAC Name |
2-iodo-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWCTKMOZAOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622699 | |
| Record name | 2-Iodo-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-26-9 | |
| Record name | 2-Iodo-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-iodo-7H-purin-6-amine (2-Iodoadenine)
Abstract: 2-iodo-7H-purin-6-amine, commonly known as 2-iodoadenine, is a pivotal synthetic intermediate in medicinal chemistry and drug development. The presence of an iodine atom at the C2 position of the adenine core provides a versatile handle for introducing a wide array of chemical moieties through modern cross-coupling reactions. This guide offers an in-depth exploration of a robust and scalable synthetic pathway to this compound, designed for researchers, chemists, and drug development professionals. We will dissect a field-proven, two-stage synthetic strategy, beginning with the non-aqueous Sandmeyer iodination of 2-amino-6-chloropurine, followed by a selective nucleophilic aromatic substitution to install the C6-amine. This document emphasizes the causal relationships behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.
Strategic Overview: A Two-Stage Approach
The direct iodination of adenine is chemically challenging due to the electronic properties of the purine ring and the presence of the exocyclic amino group. A more strategic and controllable approach involves a two-stage synthesis commencing from a differentially functionalized purine precursor. Our selected pathway leverages the distinct reactivity of halogen substituents at the C2 and C6 positions of the purine core.
The overall strategy is as follows:
-
Stage 1: Sandmeyer Iodination. Synthesis of the key intermediate, 6-chloro-2-iodopurine, via a non-aqueous Sandmeyer reaction starting from the commercially available 2-amino-6-chloropurine.
-
Stage 2: Selective Amination. Conversion of 6-chloro-2-iodopurine to the final product, this compound, through a selective nucleophilic aromatic substitution (SNAr) at the C6 position.
This approach is advantageous as it allows for precise control over the introduction of the iodine and amine functionalities.
Caption: Simplified mechanism of the non-aqueous Sandmeyer iodination.
Reagent Selection and Roles
The success of this reaction hinges on the judicious selection of reagents. The combination of cesium iodide (CsI) and iodine (I₂) has been shown to be particularly effective for promoting a smooth reaction and high conversion rates. [1]
| Reagent | Purpose | Molar Eq. (Typical) | Key Considerations |
|---|---|---|---|
| 2-Amino-6-chloropurine | Starting Material | 1.0 | Must be anhydrous. |
| Isopentyl Nitrite | Diazotizing Agent | 2.0 | Forms the diazonium salt intermediate. |
| Cuprous Iodide (CuI) | Catalyst | 1.0 | Facilitates the radical-nucleophilic substitution. [2] |
| Cesium Iodide (CsI) | Iodine Source | 1.0 | Inexpensive and effective alkali metal iodide. [1] |
| Iodine (I₂) | Iodine Source | 0.5 | Works in concert with CsI to promote the reaction. [1] |
| Dimethyl Ether (DME) | Solvent | - | Anhydrous, non-aqueous solvent suitable for the reaction. |
Detailed Experimental Protocol: Stage 1
This protocol is adapted from the general procedure for non-aqueous Sandmeyer iodination of 2-aminopurines described by Ozeki et al. [1] Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Isopentyl nitrite is flammable and volatile.
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropurine, cuprous iodide (CuI), cesium iodide (CsI), and iodine (I₂).
-
Solvent Addition: Add anhydrous ethylene glycol dimethyl ether (DME) to the flask.
-
Diazotization: Begin stirring the mixture and slowly add isopentyl nitrite dropwise while maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 1.5 hours. The reaction progress can be monitored by HPLC.
-
Workup: Cool the mixture to room temperature. Remove insoluble materials by filtration.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., toluene or ethyl acetate) and wash sequentially with 25% aqueous ammonia, 5% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude solid.
-
Crystallization: The crude 6-chloro-2-iodopurine can be further purified by crystallization from a solvent system such as toluene/n-heptane to yield a white or slightly yellow solid. [1]
Stage 2: Synthesis of this compound
With the 6-chloro-2-iodopurine intermediate in hand, the final step is to convert the chloro group at the C6 position into an amino group.
Principle and Rationale: Selective SNAr
The C6 position of the purine ring is more electron-deficient and thus more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity allows for the selective displacement of the chlorine atom by an amine nucleophile while leaving the C2-iodo bond intact. [3]This selectivity is crucial for the success of the overall synthesis.
Detailed Experimental Protocol: Stage 2
-
Reaction Setup: In a sealed pressure vessel, dissolve the 6-chloro-2-iodopurine intermediate in a suitable solvent such as ethanol or 2-propanol.
-
Amination: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in the chosen alcohol.
-
Reaction: Seal the vessel and heat to a temperature between 80-100°C. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or HPLC.
-
Workup: Cool the reaction vessel to room temperature. Carefully vent the vessel in a fume hood.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) or by silica gel chromatography to afford pure this compound.
Conclusion
This guide outlines a logical, robust, and well-documented pathway for the synthesis of this compound. By employing a non-aqueous Sandmeyer reaction, the challenges associated with the insolubility of purine precursors are effectively overcome, allowing for an efficient synthesis of the key 6-chloro-2-iodopurine intermediate. The subsequent selective amination at the C6 position proceeds cleanly due to the inherent electronic properties of the purine ring. This strategic approach provides researchers with reliable access to a valuable building block for the development of novel therapeutics and chemical probes.
References
-
Ozeki, N., Shimomura, N., & Harada, H. (2001). A New Sandmeyer Iodination of 2-Aminopurines in Non-aqueous Conditions: Combination of Alkali Metal Iodide and Iodine as Iodine Sources. HETEROCYCLES, 55(3), 491. [Link]
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Nair, V., & Richardson, S. G. (1982). Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite. The Journal of Organic Chemistry, 47(24), 4891-4895. [Link]
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Robins, M. J., & Uznanski, B. (2002). Nucleic Acid Related Compounds. 118. Nonaqueous Diazotization of Aminopurine Derivatives. Convenient Access to 6-Halo- and 2,6-Dihalopurine Nucleosides and 2'-Deoxynucleosides with Acyl or Silyl Halides. The Journal of Organic Chemistry, 67(23), 8258-8260. [Link]
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Robins, M. J., & Uznanski, B. (2002). Nonaqueous Diazotization of Aminopurine Nucleosides. Mechanistic Considerations and Efficient Procedures with tert-Butyl Nitrite or Sodium Nitrite. The Journal of Organic Chemistry, 67(23), 8258-8260. [Link]
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Hopkins, C. (n.d.). Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine. Hopkins Med Chem. [Link]
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Wnuk, S. F., et al. (2018). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. Molecules, 23(11), 2999. [Link]
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Robins, M. J., & Uznanski, B. (2002). Nucleic Acid Related Compounds. 118. Nonaqueous Diazotization of Aminopurine Derivatives. Convenient Access to 6-Halo- and 2,6-Dihalopurine Nucleosides and 2'-Deoxynucleosides with Acyl or Silyl Halides. The Journal of Organic Chemistry, 67(23), 8258-8260. [Link]
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Ozeki, N., Shimomura, N., & Harada, H. (2001). A New Sandmeyer Iodination of 2-Aminopurines in Non-aqueous Conditions: Combination of Alkali Metal Iodide and Iodine as Iodine Sources. Crossref. [Link]
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Robins, M. J., & Uznanski, B. (2002). Nucleic Acid Related Compounds. 118. Nonaqueous diazotization of aminopurine derivatives. Convenient access to 6-halo- and 2,6-dihalopurine nucleosides and 2'-deoxynucleosides with acyl or silyl halides. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Organic Letters, 6(11), 1809-1812. [Link]
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Wnuk, S. F., et al. (2018). Synthesis of adenosine and 2′‐deoxyadenosine with (Z)‐β‐aminovinylsulfone or β‐ketosulfone group at C8 position. ResearchGate. [Link]
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Taddei, M., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Iodo-7H-purin-6-amine
Abstract
2-Iodo-7H-purin-6-amine, also widely known as 2-iodoadenine, is a pivotal molecule in medicinal chemistry and drug development. Its purine scaffold, modified with an iodine atom at the C2 position, provides a unique combination of steric and electronic properties, making it a valuable synthon for creating a diverse range of bioactive compounds, including kinase inhibitors and receptor antagonists. A thorough understanding of its physicochemical properties is paramount for researchers aiming to leverage this compound in rational drug design, assay development, and pharmacokinetic optimization. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, supported by experimental data, established protocols for property determination, and insights into the practical implications for scientific research.
Introduction: The Strategic Importance of 2-Iodoadenine
Purine analogs are a cornerstone of modern pharmacology. The strategic placement of a halogen, such as iodine, onto the purine ring system dramatically influences its biological activity and metabolic stability. The iodine atom in 2-iodoadenine serves multiple roles:
-
Synthetic Handle: It is an excellent leaving group for nucleophilic aromatic substitution and a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse functional groups at the C2 position.
-
Steric Influence: The bulky iodine atom can probe the steric tolerance of enzyme active sites or receptor binding pockets, often enhancing selectivity.
-
Electronic Modulation: As an electron-withdrawing group, iodine alters the electron density of the purine ring, which can modulate the pKa of nearby nitrogen atoms and influence hydrogen bonding capabilities.
This guide will systematically explore the fundamental properties that dictate the behavior of 2-iodoadenine in both chemical and biological systems.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is to establish its identity and core physical constants. These data are crucial for accurate dosing, reaction stoichiometry, and quality control.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Iodoadenine, 2-Iodo-6-aminopurine | [1][2] |
| CAS Number | 28128-26-9 | [1][2] |
| Molecular Formula | C₅H₄IN₅ | [2] |
| Molecular Weight | 261.02 g/mol | [2] |
| Appearance | Light yellow to green-yellow solid | [2] |
| Melting Point | 258-260 °C (with decomposition) | [2] |
Key Physicochemical Parameters in Drug Discovery
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Here, we delve into the most critical parameters for 2-iodoadenine.
Solubility
Solubility is a gatekeeper for bioavailability. A compound must dissolve in physiological fluids to be absorbed and distributed. Like its parent compound, adenine, 2-iodoadenine exhibits poor aqueous solubility but can be dissolved in organic solvents.[3][4]
-
Aqueous Solubility: Very slightly soluble in water. The low solubility is attributed to the planar, aromatic purine ring system which favors crystal lattice packing over hydration. Heating can increase solubility in water.[3]
-
Organic Solubility: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6] Stock solutions for biological assays are almost universally prepared in anhydrous DMSO.[4][5]
Expert Insight: The poor aqueous solubility is a significant challenge. For in vivo studies, formulation strategies such as co-solvents (e.g., PEG300, Tween 80) or pH adjustment may be necessary.[4] For in vitro assays, precipitating the compound out of a DMSO stock when diluting into aqueous buffers is a common issue. This can be mitigated by vortexing, sonication, or gentle warming to 37°C.[5]
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is critical for membrane permeability and target engagement. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH (≈7.4) affects its solubility, permeability, and receptor interactions. The pKa is the pH at which a functional group is 50% ionized. 2-Iodoadenine has several ionizable nitrogen atoms.
-
Predicted pKa: A predicted pKa value is approximately 7.51 ± 0.20.[2]
-
Interpretation: Purines can be protonated and deprotonated. The amino group (C6-NH₂) and the imidazole ring nitrogens (N7, N9) are the primary sites. In adenine, protonation typically occurs at N1 (pKa ≈ 4.15), and deprotonation occurs at N9 (pKa ≈ 9.8).[7][9] The electron-withdrawing iodine at C2 is expected to decrease the basicity of the ring nitrogens (lower pKa for protonation) and increase the acidity of the N-H protons (lower pKa for deprotonation) compared to adenine. This modulation is a key consequence of the C2-iodination.
Diagram 1: Factors Influencing Bioavailability
Caption: Interplay of key physicochemical properties and their impact on oral bioavailability.
Spectroscopic Profile
Spectroscopic data are essential for structural confirmation and quantification.
-
UV-Visible Spectroscopy: Purines exhibit strong UV absorbance due to their aromatic system. Adenine has a characteristic absorption maximum (λmax) around 260 nm.[10] The introduction of the iodo-substituent is expected to cause a slight bathochromic (red) shift in the λmax. This property is the basis for quantification in HPLC analysis and dissolution assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environments. For the parent compound adenine in DMSO-d₆, characteristic peaks are observed for the C2-H (δ ≈ 8.14 ppm), C8-H (δ ≈ 8.11 ppm), and the exocyclic amine protons (NH₂, δ ≈ 7.09 ppm).[11] In 2-iodoadenine, the C2-H signal would be absent, simplifying the aromatic region of the spectrum and providing unambiguous confirmation of substitution at that position.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols must be employed. Below are outlines for determining key physicochemical parameters.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 5.0, pH 7.4, pH 9.0).
-
Addition of Compound: Add an excess amount of 2-iodoadenine to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary. Dilute the sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Causality: Using an excess of solid ensures that the resulting solution is saturated. The extended equilibration time is critical to reach a true thermodynamic equilibrium, avoiding the overestimation that can occur with kinetic solubility methods.
Protocol: Determination of Lipophilicity (RP-HPLC Method)
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative to the shake-flask method for estimating LogP.[12][13][14]
-
System Setup: Use a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values that span a wide range of lipophilicity.
-
Analysis: Inject a solution of 2-iodoadenine.
-
Data Processing: Record the retention time (t_R_) for each standard and for 2-iodoadenine. Calculate the capacity factor (k) for each compound.
-
Correlation: Plot the known LogP values of the standards against their measured log(k) values. A linear relationship should be observed. Use the linear regression equation to calculate the LogP of 2-iodoadenine from its measured log(k).
Expert Insight: This method, often referred to as generating an ElogP (Estimated LogP), is highly amenable to automation and requires very little compound, making it ideal for early-stage drug discovery.[13]
Diagram 2: Workflow for RP-HPLC Determination of LogP
Caption: Step-by-step workflow for the experimental determination of LogP using RP-HPLC.
Conclusion
This compound is a compound of significant strategic value. Its physicochemical profile—characterized by low aqueous solubility, moderate to high lipophilicity, and modulated pKa values relative to adenine—dictates its handling, formulation, and application in drug discovery. The iodine atom provides a powerful tool for synthetic elaboration and for probing molecular interactions. A comprehensive understanding and experimental determination of the properties detailed in this guide are essential for any researcher seeking to unlock the full potential of this versatile purine derivative. By applying the principles and protocols outlined herein, scientists can make more informed decisions, accelerating the design and development of novel therapeutics.
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An In-depth Technical Guide to 2-iodo-7H-purin-6-amine (2-Iodoadenine)
Abstract: This technical guide provides a comprehensive overview of 2-iodo-7H-purin-6-amine (CAS 28128-26-9), a pivotal intermediate in medicinal chemistry and drug discovery. The document delves into its physicochemical properties, synthesis, and reactivity, with a special focus on its application as a versatile scaffold for the development of novel therapeutics. Detailed experimental protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions are provided, underpinned by mechanistic insights to guide researchers in their experimental design. This guide is intended for chemists, pharmacologists, and drug development professionals engaged in the synthesis and evaluation of purine-based compounds.
Introduction: The Strategic Importance of 2-Iodoadenine
The purine ring system is a cornerstone of life, forming the structural basis for the nucleobases adenine and guanine.[1] This inherent biological relevance has made the purine scaffold a privileged structure in drug discovery, leading to the development of numerous therapeutics for a wide range of diseases, including cancer and viral infections.[2][3] Within the vast chemical space of purine derivatives, halogenated purines serve as exceptionally versatile building blocks.
This compound, also known as 2-iodoadenine, has emerged as a particularly valuable intermediate.[4] The presence of an iodine atom at the C2 position offers a reactive handle for introducing a diverse array of chemical moieties through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) at a position critical for modulating biological activity. The C2 position is often involved in key interactions with biological targets, and its modification can significantly influence the potency and selectivity of adenosine receptor antagonists and other targeted therapies.[3][5] This guide will provide the foundational knowledge and practical protocols required to effectively utilize this powerful synthetic intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in a research setting.
Key Properties
The essential physicochemical data for this compound are summarized in the table below.[4][6][7]
| Property | Value |
| CAS Number | 28128-26-9 |
| IUPAC Name | This compound |
| Synonyms | 2-Iodoadenine, 2-Iodo-6-aminopurine |
| Molecular Formula | C₅H₄IN₅ |
| Molecular Weight | 261.02 g/mol |
| Appearance | Light yellow to green-yellow solid |
| Melting Point | 258-260 °C (decomposes) |
| Boiling Point | 312 °C (Predicted) |
| Density | 2.92 g/cm³ (Predicted) |
| pKa | 7.51 ± 0.20 (Predicted) |
| SMILES | NC1=NC(I)=NC2=C1N=CN2 |
Safety and Handling
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
-
Hazard Statements: Based on data for similar amine compounds, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302).[8][9][10]
-
Precautionary Statements:
-
Storage: Store in a cool (2-8°C), dark, and dry place under an inert atmosphere to prevent degradation.[6]
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.
Synthesis and Chemical Reactivity
The utility of 2-iodoadenine stems from its straightforward synthesis from readily available precursors and the exceptional reactivity of the C-I bond.
Synthetic Pathway Overview
The most common and efficient synthesis of 2-iodoadenine involves the amination of a 2,6-dihalopurine intermediate. A robust route starts from hypoxanthine, proceeding via 6-chloro-2-iodopurine. The C6-chloro group is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2-iodo group, allowing for selective displacement by ammonia to furnish the desired product.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol: this compound
This protocol is a composite procedure based on the synthesis of the key intermediate 6-chloro-2-iodopurine as described by Taddei et al., followed by a standard amination reaction.[5]
Step 1: Synthesis of 6-Chloro-2-iodopurine
This precursor is synthesized from 6-chloro-9-(tetrahydropyran-2-yl)purine.
-
Lithiation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 6-chloro-9-(tetrahydropyran-2-yl)purine in anhydrous THF at -78°C.
-
Slowly add 5 equivalents of lithium 2,2,6,6-tetramethylpiperidide (LTMP) and stir for 1 hour.
-
Stannylation: Quench the reaction by adding 5 equivalents of tributyltin chloride and allow the mixture to slowly warm to room temperature.
-
Iodination: After workup and purification to isolate the 2-stannylated purine, dissolve it in dichloromethane (CH₂Cl₂) and treat with iodine (I₂) to afford 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine.
-
Deprotection: Remove the tetrahydropyranyl (THP) protecting group by treating with hydrochloric acid in ethanol to yield 6-chloro-2-iodopurine.[5]
Step 2: Amination to this compound
-
Reaction Setup: In a sealed pressure vessel, suspend 6-chloro-2-iodopurine (1.0 eq) in 1,4-dioxane.
-
Ammonia Addition: Bubble ammonia gas through the solution at 0°C until saturation, or add a solution of ammonia in dioxane (e.g., 2.0 M).
-
Heating: Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the resulting solid with water or a suitable solvent system (e.g., diethyl ether) to remove ammonium chloride. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield this compound as a solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 2-iodoadenine lies in the reactivity of its C2-iodo substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-S bonds, providing access to a vast library of 2-substituted adenine derivatives.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[1] For 2-iodoadenine, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 position. This strategy has been successfully applied to synthesize potent adenosine A₂A receptor antagonists.[5]
Caption: General scheme for Suzuki-Miyaura coupling of 2-iodoadenine.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Reaction: Purge the vial with an inert gas (e.g., argon or nitrogen), seal it, and heat the mixture to 80-100°C with stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 2-substituted adenine derivative.
Sonogashira Coupling: C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the formation of a bond between a vinyl or aryl halide and a terminal alkyne, providing a direct route to alkynylated purines.[4] These derivatives are valuable precursors for further transformations and have been investigated as biological probes and components of functional materials.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable anhydrous solvent like DMF or THF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) followed by a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography to isolate the 2-alkynyladenine product.
Conclusion and Future Outlook
This compound is a high-value, versatile building block for chemical biology and medicinal chemistry. Its robust synthesis and predictable reactivity in palladium-catalyzed cross-coupling reactions provide a reliable platform for generating diverse libraries of 2-substituted purines. The protocols and data presented in this guide offer a practical framework for researchers to exploit the full potential of this intermediate. As the demand for more selective and potent kinase inhibitors, GPCR modulators, and other targeted therapies continues to grow, the strategic application of scaffolds like 2-iodoadenine will remain a critical component of innovative drug discovery programs.
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The Strategic Utility of 2-Iodoadenine: A Synthetic Hub for Probing and Modulating Purinergic Signaling
Abstract
In the intricate landscape of purinergic signaling, where adenosine and its triphosphate counterpart, ATP, govern a vast array of physiological processes, the ability to dissect and manipulate these pathways is paramount for therapeutic advancement. While not a significant biological entity in its native form, 2-iodoadenine and its nucleoside, 2-iodoadenosine, have emerged as indispensable precursors in chemical biology and drug discovery. The strategic placement of an iodine atom at the C2 position of the adenine core transforms this otherwise simple purine into a versatile synthetic hub. This technical guide delves into the multifaceted biological significance of 2-iodoadenine, not through its direct physiological effects, but through the potent and specific molecular tools and therapeutic candidates it enables. We will explore its pivotal role in the synthesis of high-affinity adenosine receptor ligands, radiolabeled probes for receptor mapping, and modified nucleotides for the enzymatic construction of functional RNA molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the unique chemical reactivity of 2-iodoadenine to forge novel instruments for unraveling the complexities of purinergic signaling and developing next-generation therapeutics.
Introduction: The Purinergic System and the Need for Precision Tools
The purinergic signaling cascade, mediated by extracellular nucleotides and nucleosides, is a fundamental communication system in all tissues.[1] This system, involving the release of ATP and adenosine and their interaction with specific P1 (adenosine) and P2 (ATP/ADP) receptors, is crucial for regulating a myriad of physiological functions, from neurotransmission and cardiac function to inflammation and immune responses.[2][3] The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are particularly attractive targets for drug development due to their involvement in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[4][5]
To effectively target these receptors and understand their complex roles, researchers require highly specific and potent molecular probes. These tools include selective agonists and antagonists to modulate receptor activity, radiolabeled ligands to map receptor distribution and density, and photoaffinity labels to identify ligand-binding sites.[6][7] The development of such precision instruments often hinges on the availability of versatile chemical building blocks that can be readily modified to introduce desired functionalities. This is where the strategic importance of 2-iodoadenine comes to the forefront.
2-Iodoadenine: A Chemically Addressable Scaffold
The true biological significance of 2-iodoadenine lies in its chemical reactivity. The carbon-iodine bond at the C2 position of the purine ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, transforming the simple 2-iodoadenine core into a diverse library of 2-substituted adenosine analogs.
Caption: Synthetic pathways from 2-iodoadenosine.
Commercially available 2-iodoadenosine serves as the starting material for a variety of powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with vinyl(trifluoro)borate yields 2-vinyladenosine.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes, such as TMS-acetylene, produces 2-ethynyladenosine.[8]
-
Stille Coupling: Reaction with organostannanes, like tetramethyltin, results in 2-methyladenosine.[8]
These 2-substituted adenosines can then be chemically or enzymatically converted to their corresponding 5'-triphosphates, rendering them suitable substrates for polymerases.[8]
Applications in Drug Discovery and Chemical Biology
The versatility of 2-iodoadenine as a synthetic precursor has led to its application in several key areas of research.
Development of Adenosine Receptor Ligands
The C2 position of adenosine is a critical site for modulating affinity and selectivity for the different adenosine receptor subtypes. By introducing various aryl groups at this position via Suzuki coupling with 2-iodoadenine derivatives, researchers have developed potent and selective antagonists for A1, A3, and dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors.[9] The ability to readily synthesize a diverse library of 2-substituted adenine derivatives is crucial for establishing detailed structure-activity relationships (SAR) and optimizing ligand properties.[9][10]
Radiolabeling and Photoaffinity Probes
The iodine atom on 2-iodoadenine is not only a synthetic handle but can also be a radioactive isotope itself (e.g., ¹²⁵I or ¹³¹I). This allows for the direct synthesis of radioiodinated adenosine analogs. These radioligands are invaluable tools for:
-
Autoradiography: Visualizing the distribution of adenosine receptors in tissue sections.[6]
-
Binding Assays: Quantifying the affinity of unlabeled ligands for the receptor.
Furthermore, 2-iodoadenine derivatives can be converted into photoaffinity labels.[6] These probes contain a photoreactive group, such as an azide, which upon exposure to UV light, forms a highly reactive species that covalently binds to the receptor at its binding site.[11] This technique is instrumental in identifying the specific amino acid residues that constitute the ligand-binding pocket of a receptor.[2][7]
Caption: The process of photoaffinity labeling.
Enzymatic Synthesis of Modified RNA
Modified ribonucleoside triphosphates (rNTPs) are essential for the enzymatic synthesis of RNA with tailored properties. 2-substituted adenosine triphosphate derivatives, synthesized from 2-iodoadenosine, have been shown to be effective substrates for RNA and DNA polymerases.[8] This allows for the site-specific incorporation of modified adenine bases into RNA transcripts. Such modifications can be used to:
-
Probe RNA structure and function.
-
Introduce fluorescent labels or other reporter groups for imaging.
-
Enhance the stability and therapeutic potential of RNA-based drugs. [12][13]
Potential Biological Activities: An Extrapolative View
While direct studies on the cytotoxicity and metabolism of 2-iodoadenine are limited, we can infer its likely biological behavior based on related adenosine analogs.
Cytotoxicity
Many adenosine analogs exhibit cytotoxic effects, particularly in cancer cell lines.[14][15] This toxicity is often dependent on their intracellular phosphorylation to the corresponding triphosphate, which can then interfere with DNA and RNA synthesis or induce apoptosis.[16] For example, 2-oxoadenosine induces cytotoxicity through the intracellular accumulation of 2-oxo-ATP and the depletion of ATP.[14] Similarly, 2-chlorodeoxyadenosine is a known anti-leukemic agent.[15] It is plausible that 2-iodoadenine, upon conversion to its nucleoside and subsequent phosphorylation, could exhibit cytotoxic properties.
Table 1: Cytotoxicity of Selected Adenosine Analogs
| Compound | Cell Line | IC50 | Reference |
| 2-Chlorodeoxyadenosine | Human Tumor Colony Forming Units | 23% survival at 10 µg/mL (1 hr pulse) | [15] |
| 2-Oxoadenosine | T9 cells (mouse embryonic fibroblasts) | Induces growth arrest and apoptosis | [14] |
| 8-Ethynyl-2'-deoxyadenosine | Human embryonic lung cells | Most cytotoxic among tested 8-substituted analogs | [17] |
Metabolism and Interaction with Adenosine Deaminase
Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[18] The activity of many therapeutic adenosine analogs can be limited by their deamination by ADA.[19] The susceptibility of 2-iodoadenosine to ADA has not been explicitly reported. However, studies on other 2-substituted and modified adenosine analogs have shown a range of interactions with ADA, from being substrates to being resistant to deamination.[20][21] The bulky iodine atom at the C2 position may hinder binding to the active site of ADA, potentially rendering 2-iodoadenine-based compounds more metabolically stable than adenosine itself.
Experimental Protocols
Synthesis of 2-Ethynyladenosine 5'-Triphosphate (rEATP)
This protocol is adapted from the work of Hocek and colleagues.[8]
Step 1: Sonogashira Cross-Coupling of 2-Iodoadenosine
-
To a solution of 2-iodoadenosine in DMF, add Et₃N, CuI, and PdCl₂(PPh₃)₂.
-
Add TMS-acetylene and stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvents and purify the crude product by column chromatography to yield 2-(trimethylsilylethynyl)adenosine.
-
Dissolve the product in methanol and add K₂CO₃. Stir at room temperature for 1.5 hours to remove the TMS protecting group.
-
Purify the resulting 2-ethynyladenosine by column chromatography.
Step 2: Triphosphorylation of 2-Ethynyladenosine
-
Suspend 2-ethynyladenosine in trimethyl phosphate and cool to 0°C.
-
Add POCl₃ dropwise and stir for 3 hours at 0°C.
-
In a separate flask, prepare a solution of tri-n-butylammonium pyrophosphate in DMF with tri-n-butylamine.
-
Add the pyrophosphate solution to the reaction mixture at 0°C and stir for 1 hour.
-
Quench the reaction with 1 M triethylammonium bicarbonate (TEAB) buffer.
-
Purify the crude 2-ethynyladenosine 5'-triphosphate (rEATP) by anion-exchange chromatography (DEAE-Sephadex) followed by reverse-phase HPLC.
MTT Cytotoxicity Assay
This is a general protocol that can be adapted to assess the cytotoxicity of 2-iodoadenine or its derivatives.[22]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-iodoadenosine) in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
2-Iodoadenine, while not a direct effector molecule in biological systems, holds profound significance as a versatile and powerful tool in the hands of medicinal chemists and chemical biologists. Its strategic iodine substitution provides a gateway to a vast chemical space of 2-substituted adenosine analogs. These derivatives have proven instrumental in the development of selective adenosine receptor ligands, sophisticated probes for receptor characterization, and modified building blocks for the synthesis of functional nucleic acids. As our understanding of the nuances of purinergic signaling continues to expand, the strategic application of 2-iodoadenine and its derivatives will undoubtedly continue to fuel the discovery of novel therapeutics and deepen our comprehension of this fundamental biological communication network.
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A Comprehensive Technical Guide to 2-Iodo-7H-purin-6-amine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of 2-Iodo-7H-purin-6-amine
In the landscape of medicinal chemistry, purine analogs represent a cornerstone of therapeutic innovation, with a rich history of yielding groundbreaking drugs for a multitude of diseases.[1] Within this privileged scaffold, this compound, commonly known as 2-iodoadenine, emerges as a pivotal and highly versatile building block. Its strategic value lies in the presence of two distinct, orthogonally reactive sites: the exocyclic amine at the C6 position and the iodine atom at the C2 position. The carbon-iodine bond, in particular, serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling chemistry, enabling the systematic exploration of chemical space around the purine core.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the strategic application of 2-iodoadenine in synthetic campaigns, and its role in the development of novel bioactive molecules. We will dissect its synthesis, explore its reactivity, and showcase its application through relevant case studies, providing a field-proven perspective on maximizing its utility in drug discovery programs.
Physicochemical Properties and Spectroscopic Profile
A thorough characterization of any chemical intermediate is the foundation of its reliable use in synthesis. The identity and purity of this compound must be unequivocally confirmed before its deployment in subsequent reactions.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 28128-26-9 |
| Molecular Formula | C₅H₄IN₅ |
| Molecular Weight | 261.02 g/mol |
| Appearance | Light yellow to green-yellow solid |
| Melting Point | 258-260 °C (decomposes) |
| pKa | 7.51 ± 0.20 (Predicted) |
| Synonyms | 2-Iodoadenine, 2-iodo-6-aminopurine |
Spectroscopic Validation
While raw spectra are instrument-dependent, the expected spectroscopic signatures are crucial for structural confirmation.[4] The data below are inferred from the known structure and data from analogous purine systems.[5]
-
¹H NMR (DMSO-d₆): The proton spectrum is expected to be relatively simple. The C8-H proton would appear as a sharp singlet, typically downfield (~8.0-8.2 ppm). The exocyclic amine (NH₂) protons would present as a broad singlet (~7.0-7.5 ppm), and the imidazole N-H proton would be a very broad singlet further downfield.
-
¹³C NMR (DMSO-d₆): The carbon spectrum provides a clear fingerprint. Key expected shifts include the C6, C2, and C4 carbons appearing around ~156, ~152, and ~148 ppm, respectively. The iodinated C2 carbon's chemical shift is significantly influenced by the heavy atom effect.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 261.9. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
The causality for choosing these methods is clear: NMR provides the structural framework and proton/carbon environment, while MS confirms the molecular weight and elemental formula. Together, they form a self-validating system for confirming the identity and purity of the starting material.
Synthesis of this compound: A Practical Approach
The most reliable and scalable synthesis of 2-iodoadenine begins not with adenine itself, but with a precursor that allows for selective functionalization. Direct iodination of adenine at the C2 position is challenging due to the electron-rich nature of the ring system, which can lead to multiple side products and low yields. A more robust strategy involves the conversion of a pre-functionalized purine. The synthesis starting from 2-iodo-6-chloropurine is a common and effective method.[2]
Caption: Synthetic workflow for this compound via SNAr.
Detailed Experimental Protocol: Synthesis from 2-Iodo-6-chloropurine
This protocol describes a typical lab-scale synthesis. The choice of a sealed vessel and heat is critical to drive the nucleophilic aromatic substitution (SNAr) reaction, as the 6-chloro position on the purine ring requires activation for displacement by a neutral nucleophile like ammonia.
Materials and Reagents:
-
2-Iodo-6-chloropurine (1.0 eq)
-
7N Ammonia in Dioxane (10-15 eq) or concentrated Ammonium Hydroxide
-
Pressure-rated sealed reaction vessel
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Methanol (MeOH)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a pressure-rated sealed vessel, add 2-iodo-6-chloropurine.
-
Reagent Addition: Add the solution of ammonia in dioxane. The large excess of ammonia is crucial to drive the reaction to completion and minimize potential side reactions.
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction vessel to room temperature before opening. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent to obtain the crude product. The crude material is often a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a DCM/MeOH gradient.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS as described in Section 2.
This self-validating protocol includes in-process controls (TLC/LC-MS) and concludes with rigorous characterization to ensure the material is suitable for subsequent, often costly, synthetic steps.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic power of 2-iodoadenine lies in its ability to undergo selective transformations at two key positions, C2 and N6. This allows for the construction of complex molecular architectures.
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spectroscopic data (NMR, IR, MS) of 2-iodo-7H-purin-6-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-iodo-7H-purin-6-amine (2-Iodoadenine)
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data used to characterize the structure and confirm the identity of this compound (2-Iodoadenine, CAS No. 28128-26-9). As a critical intermediate in the synthesis of modified nucleosides and a valuable tool in drug discovery, rigorous structural verification is paramount.[1][2][3] This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers and drug development professionals a detailed reference. We will explore not only the data itself but also the causality behind the experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to compound characterization.
Introduction and Significance
This compound, a halogenated derivative of adenine, serves as a versatile precursor in synthetic organic chemistry and medicinal chemistry. The presence of the iodo group at the C2 position allows for a variety of subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki), enabling the introduction of diverse functional groups to the purine core.[1] This capability is extensively leveraged in the development of novel therapeutic agents, including antivirals, kinase inhibitors, and diagnostic probes.[4] Given its foundational role, unambiguous confirmation of its structure is the first critical step in any research and development workflow. This guide provides the spectroscopic blueprint for that confirmation.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the standard IUPAC numbering for the purine ring system is used.
Figure 1: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the purine ring.
Experimental Protocol: NMR Data Acquisition
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar purine and its N-H protons are often observable, unlike in D₂O where they would exchange.[5]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the low natural abundance of ¹³C.
Figure 2: Workflow for NMR data acquisition and processing.
¹H NMR Data: Interpretation and Results
The proton NMR spectrum provides direct evidence for the hydrogen atoms present in the molecule. The expected signals are summarized below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| C8-H | ~8.1-8.3 | Singlet (s) | 1H | The C8-H of the purine core is in an electron-deficient ring system, shifting it downfield. For the parent purine in DMSO-d6, C6-H and C8-H are at 8.99 and 8.70 ppm respectively.[6] The iodo- and amino- substituents will alter this, but it will remain a downfield singlet. |
| -NH ₂ | ~7.2-7.5 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. Their chemical shift is concentration-dependent.[7] |
| N7-H / N9-H | ~12.5-13.5 | Broad Singlet (br s) | 1H | The imidazole N-H proton of the purine ring is acidic and appears as a very broad, downfield signal, characteristic of purines and related heterocycles.[6] |
¹³C NMR Data: Interpretation and Results
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and the position of the iodine substituent.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C 2 | ~110-120 | The C-I bond induces a strong upfield shift (the "heavy atom effect") on the directly attached carbon. For example, in 2-iodoaniline, C2 is at 87.6 ppm, compared to 118.6 ppm for C2 in aniline. A similar, though less pronounced, effect is expected here. |
| C 4 | ~152-155 | A quaternary carbon adjacent to two nitrogens in the pyrimidine ring. |
| C 5 | ~118-122 | A quaternary carbon in the purine ring, typically found in this region. |
| C 6 | ~156-160 | The C6 carbon is attached to an electron-donating amino group, shifting it downfield. |
| C 8 | ~140-145 | The C8 carbon, bonded to a hydrogen, is expected in the aromatic region, downfield due to the adjacent nitrogens. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule, providing complementary information to NMR.
Experimental Protocol: IR Data Acquisition
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Figure 3: Workflow for ATR-IR data acquisition.
IR Data: Interpretation and Results
The IR spectrum will validate the presence of the amine and the aromatic purine core.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3450-3300 (doublet) | N-H Stretch | Primary Amine (-NH₂) | Primary amines characteristically show two bands in this region: an asymmetric and a symmetric stretch.[8][9] Their presence is strong evidence for the -NH₂ group. |
| 3150-3050 | C-H Stretch | Aromatic C-H | This absorption, typically appearing just above 3000 cm⁻¹, confirms the C-H bond on the aromatic purine ring (C8-H).[10] |
| 1650-1580 | N-H Bend / C=N Stretch | Amine / Purine Ring | This region is complex. It contains the scissoring vibration of the primary amine and the characteristic C=N and C=C stretching vibrations of the purine ring system.[8][11] |
| 1500-1400 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the aromatic purine ring absorb in this region.[10] |
| 1335-1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the C6-NH₂ bond is expected in this range for aromatic amines.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, further structural confirmation.
Experimental Protocol: MS Data Acquisition
Step-by-Step Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Introduce the sample into the ESI source where it is nebulized and ionized, typically forming the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, generating the mass spectrum.
Figure 4: Workflow for ESI-MS data acquisition.
MS Data: Interpretation and Results
The mass spectrum provides definitive proof of the compound's elemental composition.
| m/z Value | Ion | Interpretation |
| 261.96 | [M+H]⁺ | This is the expected protonated molecular ion peak, confirming the molecular weight of the compound. |
| 135.04 | [M - I + H]⁺ | A common fragmentation pathway for iodo-aromatics is the loss of the iodine radical followed by hydrogen abstraction, resulting in the adenine cation. This confirms the presence and location of the iodine. |
Trustworthiness through Holism: The power of this multi-technique approach lies in its self-validation. The molecular weight from MS confirms the elemental composition. The functional groups identified by IR (-NH₂, aromatic ring) are consistent with this composition. Finally, NMR spectroscopy precisely maps the atomic connectivity, confirming the 2-iodo substitution pattern and the overall purine structure. Together, they provide an unambiguous and trustworthy identification of this compound.
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An In-Depth Technical Guide to the Identification of Potential Biological Targets for 2-Iodo-7H-purin-6-amine
Foreword: The Purine Scaffold as a Privileged Structure in Drug Discovery
The purine ring system, a fundamental component of nucleic acids and a key player in cellular bioenergetics, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Nature itself has utilized this structure to interact with a vast array of proteins. Consequently, synthetic modifications of the purine core have yielded a rich pipeline of therapeutic agents, from antiviral medications to anticancer drugs.[3][4][5] 2-Iodo-7H-purin-6-amine (also known as 2-iodoadenine) is one such synthetic analog. The introduction of an iodine atom at the C2 position of the adenine core significantly alters its electronic and steric properties, opening a new landscape of potential protein interactions distinct from the endogenous ligand. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this intriguing molecule.
Deconstructing the Molecule: Physicochemical Properties and Target Hypotheses
This compound is a derivative of adenine, a purine base.[6] Its structure inherently positions it to interact with proteins that have evolved to bind adenine or its derivatives, such as ATP, ADP, or adenosine.
Key Structural Features and Their Implications:
-
Purine Core: The bicyclic ring structure is planar and aromatic, capable of engaging in π-π stacking and hydrogen bonding interactions within protein binding pockets.
-
6-Amine Group: This group is a critical hydrogen bond donor and acceptor, mimicking the interactions of adenine in the Watson-Crick base pairing and in the active sites of many enzymes.
-
2-Iodo Substituent: This is the most significant modification. The bulky and lipophilic iodine atom can probe regions of a binding pocket that adenine cannot, potentially conferring selectivity. It can also serve as a chemical handle for further modification, such as in the creation of affinity probes.
Based on these features, we can hypothesize several broad classes of potential targets:
-
ATP-Utilizing Enzymes (ATPases and Kinases): As an ATP analog, this compound could competitively inhibit enzymes that rely on ATP for their catalytic activity. The global human kinome, with over 500 members, represents a particularly rich target space.[7]
-
Nucleotide Metabolism Enzymes: Enzymes like adenosine deaminase, which process endogenous purines, are potential targets.[8][9] Inhibition or interaction with these enzymes can profoundly impact cellular nucleotide pools.
-
Purinergic Receptors: These G protein-coupled receptors (GPCRs) are activated by extracellular adenosine and ATP. Modified purines can act as agonists or antagonists at these receptors, modulating a wide range of physiological responses.[10][11]
-
DNA and RNA Polymerases: By mimicking a natural nucleobase, the molecule (upon conversion to its nucleoside triphosphate form) could potentially be incorporated into nucleic acids or inhibit the polymerases responsible for their synthesis.
Strategic Framework for Target Identification
Identifying the specific protein(s) that a small molecule interacts with is a cornerstone of modern drug discovery.[12][13] A multi-pronged approach, combining both affinity-based and label-free methods, is essential for robust target identification and validation.[14]
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An In-depth Technical Guide to 2-iodo-7H-purin-6-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-iodo-7H-purin-6-amine and its derivatives, a class of compounds with significant potential in drug discovery and chemical biology. We will delve into the synthetic strategies for modifying the purine core, explore the diverse biological activities exhibited by these analogs, and provide detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of this scaffold.
Introduction: The Versatility of the 2-Iodopurine Scaffold
This compound, also known as 2-iodoadenine, and its nucleoside counterpart, 2-iodoadenosine, are versatile building blocks in medicinal chemistry. The presence of the iodine atom at the C2 position of the purine ring offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacological properties.
The purine scaffold itself is a cornerstone of numerous biological processes, forming the core of nucleosides, nucleotides, and coenzymes. Consequently, derivatives of purines have been extensively investigated for their therapeutic potential, leading to the development of antiviral, anticancer, and anti-inflammatory agents.[1] The introduction of an iodine atom at the C2 position provides a unique entry point for creating novel analogs with potentially enhanced or entirely new biological activities.
This guide will explore the strategic considerations for designing and synthesizing this compound derivatives and provide insights into their application as pharmacological tools and potential therapeutic agents.
Synthetic Strategies: Harnessing the Reactivity of the C-I Bond
The synthetic utility of this compound and its derivatives primarily stems from the reactivity of the carbon-iodine bond. This section will detail the key synthetic methodologies employed to modify the 2-position of the purine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the derivatization of 2-iodopurines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Sonogashira coupling enables the introduction of alkyne moieties at the C2 position. This reaction involves the coupling of a terminal alkyne with the 2-iodopurine derivative in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2][3] The resulting 2-alkynylpurine derivatives are valuable intermediates that can be further modified, for instance, through click chemistry to introduce triazole rings.[3]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of the 2-iodopurine derivative (1 equivalent) in a suitable solvent (e.g., DMF or a mixture of DMF/TEA) is added the terminal alkyne (1.2-1.5 equivalents).
-
The solution is deoxygenated by bubbling with argon or nitrogen for 15-20 minutes.
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05-0.1 equivalents) and copper(I) iodide (CuI) (0.1-0.2 equivalents) are added to the reaction mixture.
-
The reaction is stirred at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-alkynylpurine derivative.[3]
The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl groups at the C2 position. This reaction involves the coupling of the 2-iodopurine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[4] This methodology has been instrumental in the synthesis of 6-arylpurine nucleosides with cytostatic and anti-HCV activity.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
A mixture of the 2-iodopurine derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents) is prepared in a suitable solvent system (e.g., dioxane/water or DMF).
-
The reaction mixture is deoxygenated and heated under an inert atmosphere at 80-120 °C for several hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 2-arylpurine derivative.[4]
The Stille coupling allows for the introduction of various organic groups, including alkyl, vinyl, and aryl moieties, using organostannane reagents. For instance, the synthesis of 2-methyladenosine has been achieved via a Stille coupling reaction between a protected 2-iodoadenosine and tetramethylstannane.[5]
Workflow for the Synthesis of 2-Substituted Adenosine Derivatives
Caption: Palladium-catalyzed cross-coupling reactions for C2-functionalization of 2-iodoadenosine.
Nucleophilic Aromatic Substitution
While less common for direct modification of the C2-iodo group, nucleophilic aromatic substitution (SNAr) is a crucial reaction for modifying other positions on the purine ring, which can be performed in concert with C2-iodination. For example, the synthesis of N⁶-substituted-2-iodoadenosine derivatives can be achieved by first performing an SNAr reaction at the C6 position of a 6-chloro-2-iodopurine precursor, followed by other modifications.[3]
Biological Applications and Mechanisms of Action
Derivatives of this compound have shown a remarkable range of biological activities, targeting various enzymes and receptors.
Adenosine Receptor Modulation
Many purine derivatives are known to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. The synthesis of 2-alkynyl-N⁶-alkyladenosine derivatives has led to compounds with high affinity for A₂ₐ and A₃ adenosine receptors.[3] These compounds have potential applications in the treatment of inflammation, neurodegenerative diseases, and cancer.
Enzyme Inhibition
Purine analogs are well-known inhibitors of various enzymes. For instance, azido-iodo-phenyl-analogs of 2',5'-dideoxyadenosine have been synthesized as photoaffinity ligands to probe the 'P'-site of adenylyl cyclase, an enzyme crucial for signal transduction.[6] Furthermore, some purine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), highlighting their potential as anticancer agents.[7]
Antimicrobial and Antiviral Activity
The purine scaffold is a common feature in antimicrobial and antiviral drugs. Various synthetic purine analogs have been reported to possess activity against bacteria, fungi, parasites, and viruses.[8][9] Modifications at the C2 position of the purine ring can significantly impact the spectrum and potency of this activity.
Table 1: Biological Activities of Selected this compound Derivatives and Analogs
| Compound Class | Biological Target/Activity | Therapeutic Potential | Reference |
| 2-Alkynyl-N⁶-alkyladenosine derivatives | Adenosine A₂ₐ and A₃ receptor agonists | Anti-inflammatory, Neuroprotective, Anticancer | [3] |
| Azido-iodo-phenyl-analogs of 2',5'-dideoxyadenosine | Adenylyl cyclase photoaffinity labels | Research tool for studying signal transduction | [6] |
| 6-Arylpurine nucleosides | Cytostatic and anti-HCV activity | Anticancer, Antiviral | [4] |
| 6-Alkoxy-2-aminopurine derivatives | Cyclin-Dependent Kinase (CDK) inhibitors | Anticancer | [7] |
Future Directions and Perspectives
The field of this compound derivatives continues to evolve, with ongoing efforts to develop more efficient and selective synthetic methods and to explore new biological applications. The use of modern synthetic techniques, such as high-throughput screening and combinatorial chemistry, will undoubtedly accelerate the discovery of novel purine-based drug candidates. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for the rational design of next-generation therapeutics.
The versatility of the 2-iodopurine scaffold, combined with the growing understanding of the biological roles of purinergic signaling, ensures that this class of compounds will remain a fertile ground for research and development in medicinal chemistry and pharmacology for years to come.
References
-
ResearchGate. (n.d.). Synthetic pathway to 2-iodoadenosine phosphoramidite (ACE® chemistry);... | Download Scientific Diagram. Retrieved from [Link]
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PubMed. (1996). Azido-iodo-phenyl-analogs of 2',5'-dideoxy-adenosine as photoaffinity ligands for adenylyl cyclase. Retrieved from [Link]
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Cristalli, G., et al. (2001). Adenosine Derivatives by Substitution Reactions. In Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Bentham Science Publishers. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of adenosine and 2′‐deoxyadenosine with (Z)‐β‐aminovinylsulfone or β‐ketosulfone group at C8 position. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Retrieved from [Link]
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Hocek, M. (2006). Syntheses of Purine Derivatives by Cross-coupling Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Retrieved from [Link]
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Hardy, A. P., et al. (2019). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2689. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biological activities of purine analogues: a review. Retrieved from [Link]
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National Institutes of Health. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Retrieved from [Link]
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ACS Publications. (1996). Oligodeoxynucleotides containing 2'-O-modified adenosine: Synthesis and effects on stability of DNA:RNA duplexes. Retrieved from [Link]
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PubMed. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. Retrieved from [Link]
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National Institutes of Health. (2019). Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. Retrieved from [Link]
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stability and storage conditions for 2-iodo-7H-purin-6-amine
An In-depth Technical Guide to the Stability and Storage of 2-iodo-7H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-iodoadenine, is a critical purine analogue utilized in various biochemical and pharmaceutical research applications.[1] Its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. A detailed protocol for conducting stability assessments is also presented to empower researchers to validate and maintain the quality of this important reagent.
Introduction: The Chemical Nature and Significance of this compound
This compound is a derivative of adenine, a fundamental component of nucleic acids. The substitution of a hydrogen atom with iodine at the 2-position of the purine ring significantly alters its electronic properties, making it a valuable tool in the study of enzymes that metabolize purines and as a precursor in the synthesis of more complex molecules.[2][3] The stability of this compound is paramount, as degradation can lead to the formation of impurities that may interfere with experimental outcomes or introduce toxicity. This guide serves to elucidate the factors that influence the stability of this compound and to establish best practices for its preservation.
Understanding the Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. While specific kinetic data for this molecule is not extensively published, an understanding of its chemical structure—a halogenated aromatic amine—allows for the prediction of its primary degradation pathways.
Potential Degradation Pathways
The primary modes of degradation for this compound are anticipated to be hydrolysis, oxidation, and photodecomposition.
-
Hydrolysis: The purine ring system is generally stable to hydrolysis. However, the amino group can be susceptible to deamination under acidic conditions, converting the 6-amine group to a hydroxyl group, thereby forming 2-iodohypoxanthine.
-
Oxidation: Purine analogues can be susceptible to oxidation, particularly by strong oxidizing agents.[4][5] Oxidative degradation can lead to the formation of various oxidized purine species, potentially altering the compound's biological activity.[6]
-
Photodecomposition: Halogenated aromatic compounds can be light-sensitive. Exposure to ultraviolet or even high-intensity visible light can induce the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential Degradation Pathways for this compound.
Impact of Environmental Factors
| Factor | Impact on Stability | Rationale |
| Temperature | Increased temperature accelerates degradation. | Chemical reactions, including hydrolysis and oxidation, generally proceed at a faster rate at higher temperatures. |
| Light | Exposure to light, particularly UV, can cause decomposition. | The carbon-iodine bond is susceptible to photolytic cleavage. |
| Moisture | Can facilitate hydrolytic degradation. | This compound is described as moisture-sensitive.[5] Water can act as a reactant in hydrolysis reactions. |
| pH | Extremes in pH can promote degradation. | Acidic conditions can catalyze deamination, while strongly basic conditions may affect the purine ring stability. |
| Oxygen | The presence of oxygen can promote oxidative degradation. | As a purine analogue, it can be susceptible to oxidation. |
Recommended Storage and Handling Conditions
Based on the stability profile, the following storage and handling conditions are recommended to maximize the shelf-life and preserve the integrity of this compound.
Long-Term Storage
For long-term storage, this compound, which is a white to off-white crystalline powder, should be stored in a tightly sealed container in a cool, dry, and dark place.[5][7] While some sources suggest room temperature storage, storing at 2-8°C is a more conservative and recommended approach to minimize the rate of potential degradation reactions.[5] The use of a desiccator can provide additional protection against moisture.[8]
Handling
When handling this compound, it is crucial to take the following precautions:
-
Avoid dust formation: Use appropriate engineering controls, such as a chemical fume hood, to minimize inhalation of the powder.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[4][5]
-
Minimize Exposure to Light: Use amber vials or wrap containers with aluminum foil to protect the compound from light.
Protocol for Stability Assessment of this compound
To ensure the quality of this compound, particularly for long-term studies or when using older batches, a stability assessment is recommended. The following is a general protocol that can be adapted to specific laboratory capabilities.
Objective
To determine the purity and identify any potential degradation products of a this compound sample under specific storage conditions.
Materials
-
This compound sample
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the workflow for the stability assessment.
Caption: Workflow for HPLC-based Stability Assessment.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-based linear gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of the pure compound.
-
Inject the test sample.
-
Analyze the chromatogram of the test sample for the appearance of new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the purity of the test sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
A significant decrease in the main peak area and the appearance of new peaks compared to a fresh sample would indicate degradation.
-
Conclusion
The chemical integrity of this compound is critical for its successful application in research. By understanding its potential degradation pathways and adhering to the recommended storage and handling conditions, researchers can ensure the quality and reliability of this important purine analogue. The implementation of routine stability assessments, as outlined in this guide, provides a robust mechanism for quality control, ultimately contributing to the validity and reproducibility of scientific research.
References
- BLD Pharm. This compound.
- Angene Chemical.
- Fisher Scientific.
- PubMed.
- P&S Chemicals.
- MDPI.
- PubChem.
- ResearchGate.
- Georganics. 2-FURYLMETHYL-(7H-PURIN-6-YL)AMINE.
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- Pure. Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides.
- NCBI Bookshelf. Purine Analogues.
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Iodo-7H-purin-6-amine for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Purine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] The search for selective and potent kinase inhibitors has led to the exploration of numerous chemical scaffolds. Among these, the purine ring system stands out as a "privileged" structure.[1][2] Its inherent ability to mimic the adenine core of adenosine triphosphate (ATP), the universal phosphate donor for all kinases, provides a foundational framework for designing competitive inhibitors.[1][2] Numerous successful kinase inhibitor drugs have been developed from purine analogs.[1][4][5]
This guide focuses on the strategic application of 2-iodo-7H-purin-6-amine (also known as 2-iodoadenine) as a versatile starting material and key intermediate in the synthesis of novel kinase inhibitors. While not typically a potent inhibitor itself, its true value lies in the chemical reactivity of the iodine substituent at the C2 position. This functional group serves as a crucial handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the systematic exploration of the chemical space around the purine core to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis campaigns.
| Property | Value |
| Molecular Formula | C₅H₄IN₅ |
| Molecular Weight | 261.03 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
| Key Reactive Site | C2-Iodo group, susceptible to nucleophilic aromatic substitution and cross-coupling reactions |
Part 1: Synthetic Strategy - From Intermediate to Inhibitor
The primary utility of this compound is as a scaffold for diversification. The carbon-iodine bond at the C2 position is readily functionalized using modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, which can be tailored to interact with specific residues within the kinase ATP-binding pocket.
Conceptual Workflow for Inhibitor Synthesis
The following diagram illustrates a generalized synthetic workflow starting from this compound.
Caption: Synthetic diversification of this compound.
Protocol: Suzuki Cross-Coupling for C2-Arylation
This protocol provides a representative example of how to functionalize the C2 position.
Objective: To synthesize a small library of 2-aryl-7H-purin-6-amines.
Materials:
-
This compound
-
A selection of arylboronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (0.05-0.10 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7H-purin-6-amine derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Rationale: The choice of catalyst, base, and solvent is crucial for achieving high yields and can be optimized for different arylboronic acids. The inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Part 2: Biological Evaluation - Screening for Kinase Inhibition
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[6] Luminescence-based and fluorescence-based assays are particularly well-suited for high-throughput screening (HTS).[7]
Overview of Common Kinase Assay Technologies
| Assay Technology | Principle | Advantages |
| ADP-Glo™ | Measures ADP production via a coupled luciferase reaction.[8][9] | Universal for any ADP-producing enzyme, high sensitivity.[8][10] |
| LanthaScreen® TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a terbium-labeled antibody and a fluorescein-labeled substrate or tracer.[11][12][13] | Homogeneous "mix-and-read" format, robust, reduced interference from fluorescent compounds.[13] |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[14][15] | Considered the "gold standard" for direct measurement of catalytic activity.[14][15] |
Experimental Workflow: Kinase Inhibition Screening
The following diagram outlines a typical workflow for screening newly synthesized compounds for kinase inhibitory activity.
Caption: High-throughput kinase inhibitor screening workflow.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is adapted for a 384-well plate format and is suitable for determining the IC₅₀ values of test compounds.[16][17]
Objective: To quantify the inhibitory activity of synthesized purine derivatives against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate
-
Ultra-pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)[8]
-
Test compounds dissolved in DMSO
-
Multi-well plates (384-well, white)
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in an appropriate buffer. Transfer a small volume (e.g., 5 µL) of each dilution to the assay plate. Include wells for positive (no inhibitor, DMSO only) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase reaction buffer.
-
Prepare an ATP solution at twice the final desired concentration.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add an equal volume (e.g., 5-10 µL) of ADP-Glo™ Reagent to each well.[9] This stops the kinase reaction and depletes the remaining ATP.[8] Incubate at room temperature for 40 minutes.[16]
-
ADP to ATP Conversion and Signal Generation: Add a double volume (e.g., 10-20 µL) of Kinase Detection Reagent to each well.[16] This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[9] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.
-
Self-Validation and Trustworthiness: The inclusion of an ATP-to-ADP standard curve is highly recommended to correlate the luminescent signal directly to the amount of ADP produced, ensuring the assay is performing correctly.[16] Additionally, running a known inhibitor of the target kinase as a control validates the assay's ability to detect inhibition.
Conclusion: A Versatile Platform for Kinase Drug Discovery
This compound represents a powerful and versatile starting point for the discovery of novel kinase inhibitors. Its amenability to a wide range of synthetic transformations allows for the systematic and efficient exploration of structure-activity relationships. By combining robust synthetic protocols with high-throughput biological screening assays, researchers can effectively leverage this purine scaffold to develop potent and selective kinase inhibitors for therapeutic applications. The methodologies outlined in this guide provide a solid foundation for initiating and advancing such drug discovery programs.
References
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. (2022-04-04). [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018-12-10). [Link]
-
Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]
-
Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. (2025-08-08). [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. (2012-05-01). [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Preface: special issue on medicinal chemistry of purines. PMC. [Link]
-
Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. (2021-10-08). [Link]
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experimental protocol for 2-iodo-7H-purin-6-amine coupling reactions
Application Notes and Protocols
Topic: Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-7H-purin-6-amine
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Versatility of 2-Iodoadenine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of 2-Substituted Adenine Scaffolds
This compound, commonly known as 2-iodoadenine, is a pivotal building block in medicinal chemistry and chemical biology. The synthetic modification of the purine core, particularly at the C2 position, has yielded a vast array of compounds with significant therapeutic potential. These derivatives are instrumental in the development of selective adenosine receptor antagonists, probes for RNA labeling, and other novel bioactive molecules.[1][2] The carbon-iodine bond at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the synthesis of complex organic molecules.[3][4]
This guide provides an in-depth exploration of key palladium-catalyzed coupling reactions involving 2-iodoadenine, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. Beyond presenting step-by-step protocols, this document elucidates the underlying mechanistic principles, the rationale for specific experimental choices, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Core Principles and General Considerations
Successful cross-coupling on the 2-iodoadenine scaffold hinges on the careful control of several key parameters. The reaction's efficiency is governed by a complex interplay between the catalyst system, base, solvent, and temperature.
-
Catalyst System: The heart of the reaction is the palladium catalyst. The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to form the product and regenerate the Pd(0) catalyst.[5][6] The choice of ligand, often a bulky, electron-rich phosphine, is critical for stabilizing the palladium center, promoting the desired reaction steps, and preventing catalyst decomposition.[7]
-
Base: The base plays a crucial role, particularly in Suzuki couplings where it activates the boronic acid for transmetalation, and in Buchwald-Hartwig aminations to deprotonate the amine nucleophile.[8][9] The strength and solubility of the base must be carefully selected to avoid degradation of starting materials or products.[7][10]
-
Solvent and Temperature: Solvent choice is dictated by the solubility of the reagents and the required reaction temperature.[11] Many of these reactions require elevated temperatures to proceed at a reasonable rate, and microwave irradiation has emerged as a powerful tool to accelerate these transformations, often leading to cleaner reactions and higher yields in shorter times.[12][13]
-
Inert Atmosphere: Pd(0) species are sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like the homocoupling of boronic acids or alkynes.[10][14] Therefore, reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly degassed solvents.[10]
Caption: General experimental workflow for Pd-catalyzed coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species.[15] It is particularly valuable for synthesizing biaryl and styrenyl adenine derivatives.
Causality and Experimental Rationale
The key to a successful Suzuki coupling is the activation of the boronic acid by a base. This forms a more nucleophilic boronate species, which facilitates the transmetalation step with the Pd(II) complex.[9][16] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases.[7] The choice of a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is crucial. The ligands stabilize the active catalyst and accelerate the reaction.[16] A mixture of a polar aprotic solvent like DME or DMF with water is often used to ensure solubility of both the organic and inorganic reagents.[11]
Detailed Experimental Protocol
-
Reaction Setup:
-
To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.2-1.5 equiv), and a base such as powdered K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,2-dimethoxyethane (DME)/water or DMF/water) via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-iodoadenine.[17]
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv), to the stirred mixture.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or a microwave reactor.
-
Heat the reaction to the desired temperature (typically 85-120 °C) and stir for the required time (2-24 hours).[17]
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[18]
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).[18][19]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted adenine derivative.
-
Data Summary and Troubleshooting
| Parameter | Recommended Condition | Rationale / Troubleshooting Tip |
| Palladium Source | Pd(PPh₃)₄ (5-10 mol%) or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. If using Pd(II), ensure ligands are present. Low yield? Try a more robust ligand system (e.g., SPhos, XPhos).[7] |
| Boronic Acid | 1.2 - 1.5 equiv | An excess is used to drive the reaction. Significant protodeboronation? Use anhydrous conditions or a milder base like KF.[10] Consider using more stable boronic esters (e.g., pinacol esters).[7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | K₃PO₄ is a stronger base and can be effective for less reactive substrates. Ensure the base is finely powdered for anhydrous reactions.[10] |
| Solvent | DME/H₂O or DMF/H₂O (4:1) | The aqueous component is crucial for dissolving the base and facilitating boronate formation. Poor solubility? Try a different solvent like dioxane or toluene.[11] |
| Temperature | 85 - 120 °C | Higher temperatures can increase reaction rates but may also lead to degradation. Optimize temperature for your specific substrates.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and boronic acid homocoupling. Ensure solvents are thoroughly degassed.[10] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] It enables the direct coupling of 2-iodoadenine with a wide range of primary and secondary amines, which is a cornerstone transformation for building libraries of potential adenosine receptor modulators.[2]
Causality and Experimental Rationale
The catalytic cycle involves the oxidative addition of 2-iodoadenine to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond.[20][21] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specific Buchwald ligands) are essential to promote the reductive elimination step, which is often rate-limiting.[20][22] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine without competing in the reaction.
Caption: Workflow for Buchwald-Hartwig amination of 2-iodoadenine.
Detailed Experimental Protocol
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv) to a flame-dried reaction vessel.
-
Add this compound (1.0 equiv) and a magnetic stir bar.
-
Seal the vessel, remove from the glovebox if applicable.
-
-
Reagent Addition:
-
Add the degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Add the amine (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
-
Reaction Execution:
-
Heat the reaction mixture in a preheated oil bath to 80-110 °C.
-
Stir vigorously for 12-24 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and partition the contents between ethyl acetate and water.[20]
-
Extract the aqueous phase with ethyl acetate, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by flash column chromatography to obtain the 2-(amino)adenine product.
-
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between 2-iodoadenine and a terminal alkyne.[23] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further functionalization (e.g., click chemistry) or as key components of biologically active molecules.[1]
Causality and Experimental Rationale
This reaction uniquely employs a dual-catalyst system.[14] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium center.[4][24] An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used not only to neutralize the HI byproduct but often serves as the solvent.[14] Strict anaerobic conditions are crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[14]
Detailed Experimental Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reagent Addition:
-
Add degassed anhydrous solvent, typically an amine like triethylamine or a mixture such as DMF/Et₃N, via syringe.
-
Add the terminal alkyne (1.2-2.0 equiv) dropwise to the stirred suspension.
-
-
Reaction Execution:
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC/LC-MS. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Stille Coupling for Versatile C-C Bond Formation
The Stille reaction couples 2-iodoadenine with an organostannane reagent, offering a highly versatile method for creating C-C bonds with excellent functional group tolerance.[25][26][27] It can be used to introduce aryl, heteroaryl, vinyl, and alkyl groups.
Causality and Experimental Rationale
The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[26][28] A key advantage is that no base is required, making it suitable for base-sensitive substrates. The organostannane reagents are generally stable to air and moisture.[26] However, the primary drawback is the toxicity of organotin compounds and the difficulty of removing stoichiometric tin byproducts after the reaction.[28][29] The addition of lithium chloride (LiCl) is often beneficial as it can accelerate the transmetalation step.
Detailed Experimental Protocol
-
Reaction Setup:
-
In a flame-dried reaction vessel, combine this compound (1.0 equiv), the organostannane reagent (1.1-1.3 equiv), and anhydrous lithium chloride (3.0 equiv).
-
Add the palladium catalyst, typically Pd(PPh₃)₄ (5-10 mol%).
-
Seal the vessel and place it under an inert atmosphere.
-
-
Reagent Addition:
-
Add a degassed, anhydrous aprotic solvent such as DMF or dioxane via syringe.
-
-
Reaction Execution:
-
Heat the mixture to 80-100 °C and stir until the reaction is complete by TLC/LC-MS analysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). A precipitate of Bu₃SnF will form, which can be removed by filtration through celite.[28]
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
-
References
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Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. National Institutes of Health. [Link]
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Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. National Center for Biotechnology Information. [Link]
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2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. MDPI. [Link]
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"Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. PubMed. [Link]
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How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]
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Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
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Stille Coupling. NROChemistry. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Stille Coupling. OpenOChem Learn. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Palladium catalyzed couplings. Lumen Learning. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Stille reaction. Wikipedia. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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The synthesis of adenine-substituted derivatives of NADP and their potential as active coenzymes and affinity adsorbents. PubMed. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Suzuki reaction. Wikipedia. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. National Center for Biotechnology Information. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
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Heck reaction. Wikipedia. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
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Heck Reaction. University of Regensburg. [Link]
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Sonogashira Coupling. SynArchive. [Link]
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Application Notes & Protocols: The Strategic Utility of 2-Iodo-7H-purin-6-amine in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the applications of 2-iodo-7H-purin-6-amine (2-iodoadenine), a pivotal building block in medicinal chemistry. We will explore its synthetic versatility, focusing on palladium-catalyzed cross-coupling reactions, and its role in the generation of high-value therapeutic candidates, including kinase inhibitors and adenosine receptor modulators. The narrative emphasizes the rationale behind synthetic strategies and provides robust, field-proven protocols for immediate application in a research setting.
Introduction: The Strategic Importance of 2-Iodoadenine
The adenine scaffold is a cornerstone of life, forming the basis of nucleic acids (DNA, RNA) and the universal energy currency, adenosine triphosphate (ATP).[1] This inherent biological relevance makes adenine a "privileged scaffold" in medicinal chemistry, frequently utilized for designing molecules that interact with a vast array of biological targets.[1] However, unsubstituted adenine offers limited opportunities for synthetic diversification.
The introduction of a halogen atom onto the purine core dramatically transforms it into a versatile platform for synthetic elaboration. Among the halopurines, this compound (2-iodoadenine) stands out. The carbon-iodine bond at the C2 position is sufficiently labile to participate in a wide range of organometallic cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reactivity allows for the precise and modular installation of diverse aryl, heteroaryl, and alkenyl substituents, which is a critical strategy for tuning the potency, selectivity, and pharmacokinetic properties of drug candidates.
From a strategic standpoint, using 2-iodoadenine allows for late-stage diversification, a highly efficient approach in drug discovery where a common intermediate is used to generate a large library of analogues for structure-activity relationship (SAR) studies.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 2-iodoadenine lies in its efficacy as an electrophile in palladium-catalyzed cross-coupling reactions. The reactivity of halopurines in these reactions generally follows the order I > Br > Cl, making the iodo-substituent an excellent choice for reliable and high-yielding transformations under relatively mild conditions.[4]
The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is the most widely applied transformation for 2-iodoadenine.[5] This reaction is favored in medicinal chemistry for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters.[3][5]
The general mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodoadenine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the Pd(0) catalyst.[5]
The choice of catalyst, ligand, base, and solvent system is critical for success and can be tailored depending on the electronic properties of the coupling partners.[2][3] For instance, anhydrous conditions are often superior for electron-rich boronic acids, while aqueous solvent mixtures can be more effective for electron-poor or alkenylboronic acids.[2][3]
Caption: Synthetic workflow for 2-substituted adenines via Suzuki-Miyaura coupling.
Other Cross-Coupling Methodologies
While the Suzuki-Miyaura reaction is predominant, other palladium-catalyzed couplings are also employed with 2-iodoadenine derivatives to introduce different functionalities:
-
Sonogashira Coupling: Reacts 2-iodoadenine with terminal alkynes to install alkynyl groups, which are valuable for probing binding pockets or as handles for further chemistry like click reactions.[6]
-
Heck Coupling: Forms carbon-carbon bonds between 2-iodoadenine and alkenes.
Applications in Drug Scaffolds
The derivatives synthesized from 2-iodoadenine are key components in the development of numerous therapeutic agents.
Adenosine Receptor Ligands
The four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are important G protein-coupled receptor (GPCR) targets for conditions ranging from cardiovascular disease and inflammation to neurodegenerative disorders like Parkinson's disease.[7][8][9] The development of potent and selective agonists or antagonists is a major goal in medicinal chemistry.[10]
Modification at the C2 position of the adenine nucleus is a well-established strategy for modulating affinity and selectivity for these receptors.[10] By using 2-iodoadenine as a starting material, researchers can systematically introduce a variety of substituents via cross-coupling to perform detailed SAR studies. For example, introducing aryl groups at the C2 position has led to the discovery of potent A₁ and A₃ adenosine receptor antagonists.[11] The steric and electronic properties of the C2-substituent are critical in differentiating binding between the highly homologous receptor subtypes.
Caption: Mechanism of an A₂ₐ receptor antagonist derived from 2-iodoadenine.
Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site.[12] Given adenine's structural similarity to the core of ATP, it is an ideal starting point for inhibitor design.
The C2 position of the adenine ring points towards the solvent-exposed region in many kinase active sites. Functionalizing this position using 2-iodoadenine allows for the introduction of larger substituents that can form additional interactions with the protein, thereby increasing both potency and selectivity. This strategy has been used to develop inhibitors for targets like Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle regulation.[13] Derivatives of 2-substituted purines have also been explored as inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling.[14][15]
Antiviral Agents
Nucleoside analogues are a major class of antiviral drugs that act by inhibiting viral polymerases.[16][17] While many modifications focus on the sugar moiety, changes to the nucleobase can also confer potent antiviral activity and overcome resistance.[16] 2-iodoadenine can serve as a precursor to 2-substituted adenine nucleosides. The introduction of specific groups at the C2 position can impact the molecule's ability to be recognized and incorporated by viral polymerases, potentially leading to chain termination or increased immunomodulatory effects.[6][18] For example, adenine derivatives have shown activity against a range of viruses, including Herpesvirus and Vaccinia virus.[19][20]
Experimental Protocols
The following protocols are generalized procedures intended for adaptation by qualified researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize a 2-aryl-7H-purin-6-amine derivative.
Rationale: This procedure uses Tetrakis(triphenylphosphine)palladium(0) as a robust, commercially available Pd(0) source. A mixture of an organic solvent (DME) and an aqueous base (K₂CO₃ solution) is a common condition that works for a wide range of arylboronic acids.[2] The reaction is heated to ensure a sufficient rate of oxidative addition and reductive elimination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add DME and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL water per 1 mmol of 2-iodoadenine). The solvent mixture should be degassed prior to use by bubbling with inert gas for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq). The mixture will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure 2-aryl-7H-purin-6-amine.
Self-Validation & Troubleshooting:
-
Incomplete Reaction: If starting material remains, consider adding a fresh portion of the catalyst (0.02 eq) or extending the reaction time. Incomplete degassing is a common cause of failure.
-
Side Products: Homocoupling of the boronic acid can occur. Adjusting the stoichiometry or changing the base to a milder one like NaHCO₃ may mitigate this.
-
Product Identification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The versatility of the Suzuki-Miyaura coupling with 2-iodoadenine derivatives is demonstrated by the consistently good yields obtained with a variety of boronic acids.
| Entry | Halopurine Substrate | Boronic Acid | Conditions | Yield (%) | Reference |
| 1 | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene | 81 | [2] |
| 2 | 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄, aq. K₂CO₃, DME | 89 | [2] |
| 3 | 9-Benzyl-8-bromoadenine | Styrylboronic acid | Pd(PPh₃)₄, aq. K₂CO₃, DME | 78 | [2] |
| 4 | 9-Benzyl-8-bromoadenine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄, aq. K₂CO₃, DME | 95 | [2] |
Note: The table references reactions on various halopurines to illustrate the broad applicability and high yields of the Suzuki-Miyaura coupling on this scaffold.
Conclusion and Future Prospects
This compound is a high-value, versatile intermediate that serves as a gateway to a vast chemical space of 2-substituted adenine derivatives. Its reliable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enables the efficient and modular synthesis of compound libraries for drug discovery. The application of this building block has already led to the development of potent and selective modulators for important drug targets like adenosine receptors and protein kinases.
Future applications will likely involve the use of more advanced catalytic systems to couple increasingly complex fragments and the application of these derivatives in emerging therapeutic areas. The continued exploration of the structure-activity relationships of 2-substituted adenines will undoubtedly lead to the discovery of next-generation therapeutic agents.
References
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Borrmann, T., et al. (2009). Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor. Journal of Medicinal Chemistry, 52(19), 5974-5989. [Link]
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Páv, O., et al. (2018). Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. Chemistry – A European Journal, 24(53), 14238-14248. [Link]
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Kim, H. S., et al. (2001). Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand. Archives of Pharmacal Research, 24(6), 508-513. [Link]
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Irigoyen, F., et al. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Molecules, 29(11), 2553. [Link]
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Doln, A., et al. (1973). Antiviral Activity of Adenine Arabinoside and Iododeoxyuridine in Human Fetal Intestinal and Tracheal Organ Cultures. Infection and Immunity, 7(5), 763-766. [Link]
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Jacobson, K. A., & Müller, C. E. (2016). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(4), 845-862. [Link]
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Müller, C. E. (2009). Adenosine receptor agonists: from basic medicinal chemistry to clinical development. Expert Opinion on Drug Discovery, 4(3), 283-300. [Link]
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Plunkett, W., & Cohen, S. S. (1975). Two approaches that increase the activity of analogs of adenine nucleosides in animal cells. Cancer Research, 35(6), 1547-1554. [Link]
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Kufareva, I., & Abagyan, R. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 54(5), 1165-1172. [Link]
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Kal-Tsadik, A., et al. (2022). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 27(19), 6667. [Link]
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Starodubtseva, E., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(17), 13354. [Link]
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El-Sabbagh, N., & Poyer, F. (2024). Adenine, a key player in biology and medicinal chemistry. European Journal of Medicinal Chemistry, 271, 116391. [Link]
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Shook, B. C., et al. (2014). 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3471. [Link]
-
Havelková, M., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
-
Jacobson, K. A., & Tosh, D. K. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Cellular Neuroscience, 13, 124. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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El-Gamal, M. I., & Oh, C.-H. (2010). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 14(10), 1035-1061. [Link]
-
Iacobazzi, A., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. International Journal of Molecular Sciences, 22(19), 10582. [Link]
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Sherman, E., & Jacobson, K. A. (2022). Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer's Disease. ACS Chemical Neuroscience, 13(9), 1319-1335. [Link]
- Lednicer, D. (2008). The Organic Chemistry of Drug Synthesis, Volume 7. John Wiley & Sons, Inc.
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Ueno, Y., et al. (2000). Synthesis of 2',5'-oligoadenylate analogs containing an adenine acyclonucleoside and their ability to activate human RNase L. Journal of Medicinal Chemistry, 43(12), 2345-2354. [Link]
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De Clercq, E., et al. (1989). Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues. Journal of Medicinal Chemistry, 32(4), 808-812. [Link]
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Sarno, S., et al. (2003). Development and exploitation of CK2 inhibitors. Molecular and Cellular Biochemistry, 253(1-2), 115-123. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Zhang, S., et al. (2023). Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. Journal of Medicinal Chemistry, 66(15), 10245-10283. [Link]
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Griffin, R. J., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Beilstein Journal of Organic Chemistry, 14, 245-252. [Link]
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LabRoots. (2020, February 14). Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses. [Video]. YouTube. [Link]
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Wigerinck, P., et al. (1995). Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity. Journal of Medicinal Chemistry, 38(6), 1011-1019. [Link]
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Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 30(8), 1537-1550. [Link]
-
Zhang, Y., et al. (2010). Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. Beilstein Journal of Organic Chemistry, 6, 742-747. [Link]
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Li, C., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry, 76, 117094. [Link]
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ResearchGate. (n.d.). Inhibition of compounds 31-38 on RIPK2. [Image]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Iodoaniline. PubChem Compound Database. Retrieved from [Link]
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Pinto, M., & Rastelli, G. (2017). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. Future Medicinal Chemistry, 9(11), 1235-1254. [Link]
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2-iodo-7H-purin-6-amine as a building block in organic synthesis.
An Application Guide to 2-Iodo-7H-purin-6-amine: A Versatile Building Block for Organic Synthesis and Drug Discovery
Introduction: The Strategic Importance of the Purine Scaffold
The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. Its derivatives are integral to a vast array of biological processes, making them privileged scaffolds in the development of therapeutics for oncology, virology, and neurodegenerative diseases. The strategic functionalization of the purine core allows for the fine-tuning of molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Among the various halogenated purines, this compound, commonly known as 2-iodoadenine, stands out as a particularly valuable and versatile building block. Its utility stems from the carbon-iodine bond at the C2 position—a highly reactive site amenable to a wide range of transition-metal-catalyzed cross-coupling reactions. This reactivity enables the facile introduction of diverse carbon and nitrogen substituents, providing a direct route to extensive libraries of novel purine derivatives for screening and lead optimization.
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will detail its physicochemical properties, handling, and core applications in modern organic synthesis, with a focus on field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2-Iodoadenine, 2-Iodo-6-aminopurine | |
| CAS Number | 28128-26-9 | |
| Molecular Formula | C₅H₄IN₅ | |
| Molecular Weight | 261.02 g/mol | |
| Appearance | Light yellow to green-yellow solid | |
| Melting Point | 258-260 °C (decomposes) | |
| Storage | 2-8°C, protect from light |
Safety and Handling: this compound should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For long-term storage, it is recommended to keep the compound in a tightly sealed container under refrigeration and protected from light to prevent degradation.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C2-iodine bond of 2-iodoadenine is an ideal handle for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, often allows for milder reaction conditions and broader substrate scope. This section details the application of 2-iodoadenine in three seminal cross-coupling methodologies.
Figure 1: Key cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for synthesizing biaryl and vinyl-substituted aromatic systems. The reaction's popularity is due to the commercial availability of a vast array of boronic acids, their stability, low toxicity, and the reaction's high tolerance for functional groups.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of 2-iodoadenine allows for the direct installation of aryl or vinyl groups at the C2 position, a key modification for tuning the electronic and steric properties of adenosine receptor ligands.
Detailed Protocol: Synthesis of 2-Phenyl-7H-purin-6-amine
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 261 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 16.4 mg, 0.04 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)
-
1,4-Dioxane and Water (e.g., 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The use of an aqueous solvent system is common and often beneficial for the transmetalation step.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 2-phenyl-7H-purin-6-amine.
-
| Coupling Partner | Catalyst System | Base | Conditions | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O, 100°C | 81 | |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O, 90°C | 85 | N/A |
| Thiophen-2-ylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O/ACN, 37°C | 75-85 | |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O, 70°C | 78 | N/A |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for synthesizing aryl- and vinyl-alkynes by reacting terminal alkynes with aryl or vinyl halides. This reaction is distinguished by its use of a dual-catalyst system, typically a palladium complex and a copper(I) salt (e.g., CuI). The resulting 2-alkynyladenine derivatives are crucial intermediates for constructing complex heterocyclic systems and are valued as probes in chemical biology and as precursors to potent kinase inhibitors.
Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of 2-iodoadenine to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to furnish the 2-alkynylpurine product.
Detailed Protocol: Synthesis of 2-(Phenylethynyl)-7H-purin-6-amine
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 261 mg, 1.0 mmol)
-
Phenylacetylene (1.1 eq, 112 mg, 1.1 mmol, ~121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq, 21 mg, 0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 eq, 11.4 mg, 0.06 mmol)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq, 303 mg, 3.0 mmol, ~418 µL)
-
Anhydrous Dimethylformamide (DMF) or THF (10 mL)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous DMF, the amine base (e.g., Et₃N), and finally phenylacetylene via syringe. The amine serves as both the base and often as a solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reactions are often complete within 2-6 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a mixture of dichloromethane and water.
-
Purification: The product often precipitates upon concentration. If not, extract with an organic solvent, dry, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization to yield the pure 2-(phenylethynyl)-7H-purin-6-amine. A protocol for the related 2-iodoadenosine suggests dissolving the residue in CHCl₃, treating briefly with H₂S gas to precipitate metal sulfides, filtering through Celite, and then purifying.
-
Figure 2: General workflow for Sonogashira coupling of 2-iodoadenine.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C-N bonds from aryl halides and amines. This reaction is indispensable in medicinal chemistry for accessing N-substituted heteroaromatics, which are prevalent in pharmaceuticals. Applying this methodology to 2-iodoadenine allows for the direct introduction of primary and secondary amines at the C2 position, creating novel 2,6-diaminopurine derivatives.
Mechanistic Rationale: The consensus mechanism involves the oxidative addition of 2-iodoadenine to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical and is often a sterically hindered phosphine that promotes the reductive elimination step.
Detailed Protocol: Synthesis of 2-(Piperidin-1-yl)-7H-purin-6-amine
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 261 mg, 1.0 mmol)
-
Piperidine (1.2 eq, 102 mg, 1.2 mmol, ~118 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq, 13.7 mg, 0.015 mmol)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq, 17.4 mg, 0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Anhydrous Toluene or Dioxane (10 mL)
-
-
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir Pd₂(dba)₃ and Xantphos in a small amount of the reaction solvent for 10-15 minutes. This allows for the formation of the active Pd(0)L complex.
-
Reaction Setup: In a separate dry Schlenk flask, add this compound and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon.
-
Reagent Addition: Add the solvent, followed by the pre-formed catalyst solution (if applicable), and finally the piperidine via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Completion is typically observed within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexanes/ethyl acetate or DCM/methanol gradient) to obtain the desired product.
-
Conclusion
This compound is a robust and highly effective building block for the synthesis of functionalized purine derivatives. Its C2-iodide serves as a versatile synthetic handle for cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols and data presented herein demonstrate the compound's broad applicability, enabling chemists in research and drug development to rapidly access diverse chemical matter built upon the privileged purine scaffold. The continued exploration of this reagent's reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and therapeutic potential.
References
-
ResearchGate. (n.d.). Sonogashira cross-coupling during the solid-phase synthesis (example of 2-iodoadenosine). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of adenosine and 2'-deoxyadenosine with (Z)-β-aminovinylsulfone or β-ketosulfone group at C8 position. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reis, J. S., et al. (n.d.). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate. Retrieved from [Link]
-
OC Chem. (2019). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]
-
Hocek, M. (n.d.). Syntheses of Purine Derivatives by Cross-coupling Reactions. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
HETEROCYCLES. (2007). EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2-AMINOPURINE O6-SULFONATES. 73, 493. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]([Link]
Application Notes and Protocols for Enzymatic Assays Involving 2-Iodo-7H-purin-6-amine
Introduction
2-Iodo-7H-purin-6-amine, also known as 2-iodoadenine, is a synthetic purine analogue whose biological activities are a subject of growing interest in drug discovery and chemical biology.[1] Its structural similarity to adenine, a fundamental component of nucleotides and signaling molecules, suggests its potential to interact with a wide array of purine-binding proteins, including metabolic enzymes and protein kinases.[2] Understanding these interactions is critical for elucidating its mechanism of action and therapeutic potential. The iodine substituent at the C2 position offers a unique site for further chemical modification via cross-coupling reactions, making it a versatile scaffold for developing more complex probes and inhibitors.[2][3]
This guide provides detailed protocols and expert insights for investigating the enzymatic interactions of this compound. We will focus on two major classes of enzymes for which purine analogues are well-known modulators: Adenosine Deaminase (ADA), a key enzyme in purine catabolism, and protein kinases, central regulators of cellular signaling. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for characterizing the compound's inhibitory profile.
Part 1: Investigating this compound as an Inhibitor of Adenosine Deaminase (ADA)
Scientific Rationale
Adenosine Deaminase (ADA) is a critical enzyme in the purine salvage pathway, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[4][5] Elevated ADA levels are associated with various diseases, making it a significant diagnostic marker and therapeutic target.[4][6] Given that this compound is an adenosine analogue, it is a prime candidate for an ADA inhibitor.
The most direct method to measure ADA activity is to monitor the decrease in absorbance at 265 nm, as adenosine has a significantly higher molar extinction coefficient at this wavelength than its product, inosine. This continuous spectrophotometric assay is simple, direct, and avoids the complexities of coupled enzyme systems.
Experimental Workflow: ADA Inhibition Assay
Caption: Workflow for the ADA inhibition assay.
Protocol: Spectrophotometric ADA Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ADA.
1. Materials and Reagents
-
Enzyme: Purified Adenosine Deaminase (e.g., from calf intestine, Sigma-Aldrich)
-
Substrate: Adenosine (Sigma-Aldrich, Cat. No. A9251)
-
Test Compound: this compound
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 7.4
-
Solvent: 100% DMSO
-
Equipment: UV-transparent 96-well plate, temperature-controlled microplate reader capable of measuring absorbance at 265 nm in kinetic mode.
2. Reagent Preparation
-
Assay Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 7.4. This pH is within the optimal range for ADA activity.[7]
-
Adenosine Stock (10 mM): Dissolve adenosine in Assay Buffer.
-
Adenosine Working Solution (100 µM): Dilute the 10 mM stock 1:100 in Assay Buffer. This concentration is approximately twice the reported Km for many ADAs, ensuring robust enzyme activity.[7]
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO.
-
ADA Enzyme Stock: Reconstitute lyophilized ADA in Assay Buffer to a suitable stock concentration (e.g., 1 U/mL). Store at -20°C.
-
ADA Working Solution: On the day of the assay, dilute the ADA stock in cold Assay Buffer to a concentration that yields a linear reaction rate of approximately 10-20 mAU/min (e.g., 0.01 U/mL). The optimal concentration must be determined empirically.
3. Assay Procedure
-
Compound Dilution: Prepare a serial dilution of the 10 mM test compound stock in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Plate Setup: Set up the 96-well plate as described in the table below. It is crucial to include controls for background absorbance (no enzyme) and uninhibited enzyme activity (DMSO vehicle).
| Component | Test Wells (µL) | Vehicle Control (µL) | No Enzyme Ctrl (µL) |
| Assay Buffer | 128 | 128 | 138 |
| Adenosine (100 µM) | 50 | 50 | 50 |
| Test Compound (in DMSO) | 2 | - | - |
| DMSO Vehicle | - | 2 | 2 |
| Pre-incubate at 37°C for 5 minutes | |||
| ADA Working Solution | 20 | 20 | - |
| Total Volume | 200 | 200 | 200 |
-
Reaction Initiation and Measurement:
-
Add the components as listed, except for the ADA Working Solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the substrate and equilibrate to the assay temperature.[7]
-
Initiate the reactions by adding 20 µL of the ADA Working Solution to all wells except the "No Enzyme Control". Mix briefly.
-
Immediately place the plate in the microplate reader (pre-heated to 37°C) and begin measuring the absorbance at 265 nm every 30 seconds for 30 minutes.
-
4. Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mAU/min).
-
Correct for Background: Subtract the rate of the "No Enzyme Control" from all other rates.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate_Test_Well / Rate_Vehicle_Control)) * 100
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.[8]
Part 2: Screening this compound Against Protein Kinases
Scientific Rationale
Protein kinases catalyze the transfer of the γ-phosphate from ATP to serine, threonine, or tyrosine residues on substrate proteins.[9] As an ATP analogue, this compound is a strong candidate for a kinase inhibitor, likely acting as an ATP-competitive inhibitor.[10]
A widely used method for monitoring kinase activity is the continuous spectrophotometric coupled-enzyme assay.[11] This assay links the production of ADP (the product of the kinase reaction) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. The system uses pyruvate kinase (PK) to convert ADP and phosphoenolpyruvate (PEP) to ATP and pyruvate, and lactate dehydrogenase (LDH) to convert pyruvate and NADH to lactate and NAD⁺. This elegantly couples kinase activity to a measurable optical signal.
Reaction Principle: Coupled Kinase Assay
Caption: Principle of the coupled spectrophotometric kinase assay.
Protocol: Generic Coupled Kinase Inhibition Assay
This protocol provides a framework for testing this compound against a generic protein kinase. Specific concentrations of the kinase, substrate peptide, and ATP may need optimization.[12][13]
1. Materials and Reagents
-
Enzyme: Purified Protein Kinase of interest.
-
Substrate: Specific peptide substrate for the kinase.
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) mixture (e.g., Sigma-Aldrich).
-
Reagents: ATP, Phosphoenolpyruvate (PEP), NADH, MgCl₂, DTT.
-
Test Compound: this compound.
-
Buffer: Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Equipment: UV-transparent 96-well plate, temperature-controlled microplate reader (340 nm).
2. Reagent Preparation
-
Kinase Assay Buffer: Prepare and adjust pH. Keep on ice.
-
Reaction Mix: Prepare a master mix containing all components except the kinase and test compound. The final concentrations in the well should be approximately:
-
1 mM PEP
-
0.3 mM NADH
-
50 µM - 1 mM ATP (start at the known Km for the kinase)
-
10-20 U/mL PK/LDH
-
50-100 µM Peptide Substrate
-
-
Test Compound Stock (10 mM): Dissolve in 100% DMSO.
-
Kinase Working Solution: Dilute the kinase stock in Kinase Assay Buffer to a concentration (e.g., 2X final) that gives a steady decrease in absorbance at 340 nm.
3. Assay Procedure
-
Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO.
-
Plate Setup:
| Component | Test Wells (µL) | Vehicle Control (µL) | No Kinase Ctrl (µL) |
| Reaction Mix | 50 | 50 | 50 |
| Test Compound (in DMSO) | 1 | - | - |
| DMSO Vehicle | - | 1 | 1 |
| Kinase Assay Buffer | 49 | 49 | - |
| Pre-incubate at 30°C for 10 minutes | |||
| Kinase Working Solution | - | - | 50 |
| Mix and read baseline A340 | |||
| Kinase Working Solution | 50 | 50 | - |
| Total Volume | 150 | 150 | 150 |
-
Reaction Initiation and Measurement:
-
Add the Reaction Mix and compound/DMSO to the wells.
-
Add buffer or the Kinase Working Solution as indicated for the controls.
-
Pre-incubate the plate at 30°C for 10 minutes. This allows the coupling system to convert any contaminating ADP in the ATP stock, resulting in a stable baseline.[11]
-
Initiate the kinase reaction by adding 50 µL of the Kinase Working Solution.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 30-60 minutes.
-
4. Data Analysis
-
Calculate Reaction Rates: Determine the slope (rate of NADH consumption) from the linear portion of the kinetic read.
-
Calculate Percent Inhibition: As described in the ADA protocol, calculate the percent inhibition relative to the vehicle control.
-
Determine IC₅₀: Plot the percent inhibition versus the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC₅₀ value.
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure data validity.
-
No Enzyme Control: This control accounts for any non-enzymatic degradation of substrates (adenosine or NADH) or absorbance changes due to the test compound itself. A high rate in this well invalidates the assay.
-
Vehicle Control (e.g., DMSO): This represents 100% enzyme activity and is the reference against which all inhibition is calculated. It also controls for any effects of the solvent on enzyme activity.
-
Linearity of Reaction: Data analysis should only be performed on the linear phase of the reaction. Non-linearity can indicate substrate depletion or enzyme instability, requiring optimization of concentrations.
-
Z'-factor: For higher throughput applications, a Z'-factor should be calculated using positive (e.g., a known inhibitor) and negative (vehicle) controls to assess the quality and robustness of the assay. A Z' > 0.5 is generally considered excellent.[13]
By adhering to these principles, researchers can confidently screen and characterize the enzymatic interactions of this compound, paving the way for a deeper understanding of its biological function.
References
-
Adenosine Deaminase Reagent. Elabscience. [Link]
-
Adenosine Deaminase (ADA) Activity Assay Kit. Assay Genie. [Link]
-
Adenosine Deaminase (ADA) Assay. Diazyme Laboratories. [Link]
-
A high-throughput radiometric kinase assay. Vattem, K. M., & Sureban, S. M. (2012). Methods in molecular biology (Clifton, N.J.), 928, 195–203. [Link]
-
Biochemical characterization of adenosine deaminase (EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells. Larré, A. B., et al. (2019). Brazilian Journal of Medical and Biological Research, 52(10), e8635. [Link]
-
QuantiFluo™ Adenosine Deaminase Assay Kit. BioAssay Systems. [Link]
-
Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
-
In vitro kinase assay. Adriaenssens, E., et al. (2024). Protocols.io. [Link]
-
Assay Development for Protein Kinase Enzymes. Sportsman, J. R., et al. (2012). Assay Guidance Manual. [Link]
-
Mode of action of 2-amino-6-chloro-1-deazapurine. Suling, W. J., et al. (1984). Biochemical Pharmacology, 33(2), 261–271. [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Aldred, K. J., et al. (2014). Cold Spring Harbor Perspectives in Medicine, 4(9), a015320. [Link]
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Product information, this compound. P&S Chemicals. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Edmondson, D. E. (2017). Molecules, 22(7), 1193. [Link]
-
Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. van der Klein, S. A. S., et al. (2021). Journal of Medicinal Chemistry, 64(7), 4051–4068. [Link]
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- 2. shop.hongene.com [shop.hongene.com]
- 3. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Adenosine Deaminase (ADA) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 6. reckondiagnostics.com [reckondiagnostics.com]
- 7. scielo.br [scielo.br]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Mode of action of 2-amino-6-chloro-1-deazapurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 2-iodo-7H-purin-6-amine
Introduction: Unveiling the Potential of a Purine Analog in Cellular Signaling
In the landscape of contemporary drug discovery and biomedical research, the modulation of G-protein coupled receptors (GPCRs) remains a cornerstone of therapeutic innovation. Among the vast GPCR superfamily, adenosine receptors, and particularly the A2A subtype (A2AR), have garnered significant attention for their roles in a spectrum of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2] 2-iodo-7H-purin-6-amine, also known as 2-iodoadenine, is a purine analog that has emerged as a valuable tool for probing the intricacies of adenosine receptor signaling. Its structural similarity to endogenous adenosine suggests a potential to interact with and modulate the activity of these critical cellular sensors.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of this compound in cell-based assays. Moving beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind the experimental design, ensuring a thorough understanding of the underlying principles. We will delve into the mechanism of action, provide a detailed and validated protocol for a functional cell-based assay, and offer insights into data interpretation and troubleshooting, thereby empowering researchers to confidently and effectively utilize this compound in their scientific endeavors.
Mechanism of Action: Probing the A2A Adenosine Receptor Signaling Cascade
This compound is anticipated to function as an agonist at the human A2A adenosine receptor (hA2AAR). The A2AR is a Gs-coupled GPCR, and its activation initiates a well-defined intracellular signaling cascade.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated α-subunit of Gs (Gαs) proceeds to stimulate adenylyl cyclase, an enzyme responsible for the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP levels serves as a quantifiable downstream marker of receptor activation.
The following diagram illustrates the canonical A2A adenosine receptor signaling pathway and the expected point of intervention for an agonist like this compound.
Detailed Protocol: Functional Cell-Based cAMP Assay for A2AR Agonist Potency
This protocol outlines a robust method for determining the potency (EC50) of this compound as an agonist of the human A2A adenosine receptor expressed in a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells. The assay quantifies the agonist-induced accumulation of intracellular cAMP.
I. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human A2A adenosine receptor (e.g., BPS Bioscience, Cat. No. 79313).
-
This compound: (CAS 28128-26-9)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or Rolipram.
-
cAMP Detection Kit: A commercially available kit for cAMP quantification (e.g., HTRF-based, luminescence-based, or ELISA-based).
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Poly-D-Lysine (PDL) coated 96-well or 384-well plates: White, opaque plates are recommended for luminescence or fluorescence-based assays.
-
Multichannel pipettes, sterile reagent reservoirs, and other standard cell culture equipment.
II. Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
III. Step-by-Step Methodology
1. Preparation of this compound Stock Solution:
-
Rationale: A concentrated stock solution in an appropriate solvent is necessary for preparing serial dilutions. DMSO is a common solvent for purine analogs, but its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Gently warm or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Cell Culture and Seeding:
-
Rationale: Proper cell handling and seeding density are crucial for assay reproducibility and obtaining a robust signal window.
-
Procedure:
-
Culture A2A-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before the assay, harvest the cells and determine the cell density and viability.
-
Seed the cells into a PDL-coated 96-well or 384-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL (for 96-well) or 25 µL (for 384-well) of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
3. Compound Dilution Series:
-
Rationale: A serial dilution of the test compound is required to generate a dose-response curve and determine the EC50 value.
-
Procedure:
-
On the day of the assay, thaw an aliquot of the 10 mM stock solution of this compound.
-
Perform a serial dilution of the stock solution in assay buffer or culture medium to obtain a range of concentrations. A typical starting point for a dose-response curve would be a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
4. Assay Execution:
-
Rationale: The addition of a PDE inhibitor prevents the degradation of newly synthesized cAMP, thereby amplifying the assay signal.
-
Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX or 10 µM Rolipram) to each well.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Add 50 µL of the serially diluted this compound to the respective wells. Include wells with assay buffer only (basal control) and wells with a known A2AR agonist like CGS-21680 as a positive control.
-
Incubate the plate for 30-60 minutes at room temperature or 37°C. The optimal incubation time should be determined empirically.
-
5. cAMP Detection:
-
Rationale: The amount of accumulated intracellular cAMP is quantified using a sensitive detection method.
-
Procedure:
-
Following the incubation period, lyse the cells and detect cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. For example, if using an HTRF-based kit, this will involve adding a lysis buffer followed by the HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).
-
Incubate the plate as recommended by the kit manufacturer (typically 1 hour at room temperature, protected from light).
-
6. Data Acquisition and Analysis:
-
Rationale: The raw data is converted into a dose-response curve to calculate the potency of the compound.
-
Procedure:
-
Read the plate on a compatible microplate reader. For HTRF assays, this involves measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals.
-
Plot the signal ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
-
Data Presentation and Expected Results
| Parameter | Description | Expected Outcome |
| EC50 | The concentration of this compound that produces 50% of the maximum increase in cAMP levels. | To be determined experimentally. A value in the nM to low µM range would indicate potent agonism. |
| Emax | The maximum response (fold increase in cAMP over basal) elicited by this compound. | A significant fold increase over the basal cAMP level, comparable to a known full agonist like CGS-21680. |
| Z'-factor | A statistical measure of the assay's quality and robustness. | A value > 0.5 indicates a high-quality, reliable assay. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal-to-background ratio | - Low receptor expression in cells.- Inefficient cell lysis.- Suboptimal incubation times.- PDE activity degrading cAMP. | - Confirm A2AR expression via Western blot or flow cytometry.- Ensure complete cell lysis as per the kit protocol.- Optimize incubation times for both compound treatment and cAMP detection.- Ensure the PDE inhibitor is active and used at an effective concentration. |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Use a calibrated multichannel pipette and ensure a homogenous cell suspension.- Be precise with all liquid handling steps.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| No dose-response observed | - Compound is inactive or has low potency.- Incorrect compound concentration.- Compound precipitation. | - Test a wider range of concentrations.- Verify the stock solution concentration and the dilution series.- Check for compound precipitation in the assay buffer. If necessary, adjust the DMSO concentration or use a different solubilizing agent. |
Safety Precautions
This compound is a chemical compound intended for research use only. A specific safety data sheet (SDS) should be consulted prior to handling. As a general precaution, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Handle the compound in a well-ventilated area or a chemical fume hood.
References
- BenchChem. (2025). Application Notes and Protocols for cAMP Functional Assay in Screening A2B Receptor Antagonists.
-
Giménez-Gómez, P., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004240. [Link]
-
Kim, Y.-C., et al. (2010). Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Bioorganic & Medicinal Chemistry, 18(16), 5898-5909. [Link]
-
Lupica, C. R., et al. (1993). Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine. Molecular Pharmacology, 43(4), 646-655. [Link]
- Eurofins. (n.d.). A3 Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay.
- BLD Pharm. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]
-
Jacobson, K. A., & Gao, Z.-G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]
- Angene Chemical. (2024).
- Fisher Scientific. (2021).
-
Bar-Yehuda, S., et al. (2007). Synthesis and biological activity of trisubstituted adenines as A 2A adenosine receptor antagonists. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1443-1446. [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
-
Plunkett, W., & Cohen, S. S. (1975). Two approaches that increase the activity of analogs of adenine nucleosides in animal cells. Cancer Research, 35(6), 1547-1554. [Link]
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]
- Greenbook. (n.d.).
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
Wikipedia. (2023). Adenosine A2A receptor. [Link]
-
Jacobson, K. A., & Müller, C. E. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Cellular Neuroscience, 13, 124. [Link]
- BASF Corporation. (2016).
-
Wnuk, S. F., et al. (1995). Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity. Journal of Medicinal Chemistry, 38(6), 1034-1040. [Link]
-
Kurimoto, A., et al. (2003). Synthesis and structure-activity relationships of 2-amino-8-hydroxyadenines as orally active interferon inducing agents. Bioorganic & Medicinal Chemistry, 11(24), 5501-5508. [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Stanković, D. M., et al. (2023). Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. RSC Advances, 13(45), 31639-31651. [Link]
Sources
Application Note: A Researcher's Guide to the Synthesis of 2-Iodo-7H-purin-6-amine Nucleosides (2-Iodoadenosine)
Abstract: This document provides a detailed guide for the synthesis of 2-iodo-7H-purin-6-amine nucleosides, commonly known as 2-iodoadenosine. This nucleoside is a pivotal intermediate in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents, particularly modulators of purinergic receptors.[1] The iodine atom at the C2 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide array of functional groups.[2][3] This guide will focus on the most robust and widely adopted synthetic strategies, emphasizing the chemical principles behind the protocols to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of 2-Iodoadenosine
Adenosine, a purine nucleoside, is a fundamental component of RNA and plays a crucial role in various biochemical processes.[4] Its derivatives are central to cellular energy transfer (ATP, ADP) and signal transduction (cAMP). In drug discovery, synthetic adenosine analogues are extensively explored as agonists or antagonists for adenosine receptors (A₁, A₂A, A₂B, A₃), which are G-protein coupled receptors (GPCRs) involved in cardiovascular, neurological, and inflammatory disorders.[5]
2-Iodoadenosine (Figure 1) has emerged as a particularly valuable building block. While possessing its own biological activity, its primary utility lies in its capacity for synthetic diversification.[1] The carbon-iodine bond at the 2-position of the purine ring is readily functionalized, allowing chemists to systematically modify the structure and fine-tune the pharmacological properties of the resulting nucleoside analogues.[6]
This guide details the primary synthetic methodologies, with a focus on the convergent Vorbrüggen glycosylation, a cornerstone of modern nucleoside chemistry.
Overview of Synthetic Strategies
The synthesis of 2-iodoadenosine can be broadly approached via two distinct strategies:
-
Convergent Synthesis: This approach involves the formation of the critical N-glycosidic bond between the pre-functionalized purine base (this compound or "2-iodoadenine") and a suitably protected ribose derivative. The Vorbrüggen glycosylation is the preeminent method in this category.[8][9]
-
Late-Stage Functionalization: This strategy begins with a pre-existing, often more accessible, purine nucleoside (e.g., 2-chloroadenosine or even guanosine). The C2-iodo substituent is then introduced through modification of the purine ring. While viable, this can involve multiple steps and challenging chemical transformations, such as diazotization/halo-dediazoniation reactions.[10]
This application note will provide a detailed protocol for the convergent synthesis, which is generally considered the more reliable and higher-yielding approach for this specific target.
Detailed Protocol: Convergent Synthesis via Vorbrüggen Glycosylation
The Vorbrüggen glycosylation, or silyl-Hilbert-Johnson reaction, is the most effective and widely used method for synthesizing purine nucleosides.[11] The reaction couples a silylated heterocyclic base with a protected sugar acetate in the presence of a Lewis acid.
Causality Behind the Method:
-
Silylation: Purine bases like 2-iodoadenine are often poorly soluble in common organic solvents and can have multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). Persilylation, typically using N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), dramatically increases solubility and renders the base more nucleophilic for the subsequent coupling step.[12]
-
Protected Sugar: A protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used as the electrophile. The benzoyl protecting groups prevent unwanted side reactions at the hydroxyl positions.
-
Stereocontrol: The presence of a participating group, like the C2'-benzoyl ester, is critical. It facilitates the formation of a cyclic acyloxonium ion intermediate after the departure of the C1'-acetate. This intermediate sterically shields the α-face of the ribose, forcing the incoming silylated purine to attack from the β-face. This neighboring group participation ensures the formation of the desired β-anomer, which is the stereochemistry found in natural nucleosides.[13]
-
Lewis Acid Catalyst: A Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), is required to activate the sugar derivative and catalyze the reaction.[9]
Experimental Protocol
Materials and Reagents:
-
This compound (2-iodoadenine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Methoxide (NaOMe)
-
Silica Gel for column chromatography
Step 1: Silylation of this compound
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous acetonitrile (approx. 10 mL per mmol of purine).
-
Add BSA (3.0-4.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C) with stirring. The suspension should gradually become a clear, homogeneous solution as the silylation proceeds (typically 1-2 hours).
-
Once the solution is clear, cool the reaction mixture to room temperature.
Step 2: N⁹-Glycosylation
-
In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.
-
Add this sugar solution to the cooled, silylated purine solution via cannula.
-
Cool the resulting mixture to 0 °C using an ice bath.
-
Slowly add TMSOTf (1.2-1.5 eq) dropwise to the stirred solution. Caution: TMSOTf is corrosive and moisture-sensitive. Handle in a fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 3: Work-up and Purification of Protected Nucleoside
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected 2-iodo-N⁶-benzoyl-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine as a white foam.
Step 4: Deprotection (Zemplén Conditions)
-
Dissolve the purified, protected nucleoside from Step 3 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 eq of a 0.5 M solution in methanol).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Neutralize the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral. Alternatively, add a few drops of acetic acid.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
Step 5: Final Purification
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) or by recrystallization (e.g., from water or ethanol) to afford pure 2-iodoadenosine.
Characterization Data
The identity and purity of the synthesized 2-iodoadenosine should be confirmed by standard analytical techniques.
| Parameter | Description |
| Appearance | White to off-white solid |
| Melting Point | ~200 °C (decomposes)[7] |
| Molecular Formula | C₁₀H₁₂IN₅O₄[14] |
| Molecular Weight | 393.14 g/mol [7] |
| ¹H NMR (DMSO-d₆) | Expected peaks for ribose protons (δ ~3.5-6.0 ppm), anomeric proton (δ ~5.9 ppm, doublet), purine H-8 (δ ~8.2 ppm, singlet), and amine protons (δ ~7.7 ppm, broad singlet). |
| Mass Spec (ESI+) | [M+H]⁺ expected at m/z 394.0 |
Conclusion
The synthesis of 2-iodoadenosine is a critical process for advancing research in medicinal chemistry. The Vorbrüggen glycosylation provides a reliable and stereocontrolled method for its preparation on a laboratory scale. This application note offers a comprehensive and logically structured protocol, explaining the fundamental principles behind each step to empower researchers to successfully synthesize this versatile chemical building block. The availability of 2-iodoadenosine opens the door to a vast chemical space of 2-substituted purine nucleosides for the development of next-generation therapeutics.
References
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
-
Kowalczyk, M., et al. (2018). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. ResearchGate. Retrieved from [Link]
- Li, J. J. (2009). Vorbrüggen Glycosylation. In Name Reactions in Heterocyclic Chemistry. Wiley. (General reference, URL not available for direct deep link to specific reaction)
-
Hulpia, F., et al. (2021). Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. Retrieved from [Link]
-
Pospíšilová, K., et al. (2021). Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. Chemistry – A European Journal. Retrieved from [Link]
-
Hocek, M., et al. (2020). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules. Retrieved from [Link]
-
Sigel, R. K. O., et al. (2011). Synthetic pathway to 2-iodoadenosine phosphoramidite (ACE® chemistry). ResearchGate. Retrieved from [Link]
-
Ríos-Mendivil, E. Y., et al. (2017). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Sircar, J. C., et al. (1991). Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yao, P., et al. (2011). A Practical Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) from 2′-deoxyadenosine. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]
-
Xu, S., et al. (2011). A new synthesis of 2-chloro-2'-deoxyadenosine (Cladribine), CdA). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-iodoadenosine. Retrieved from [Link]
- Google Patents. (2020). CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine.
- Robins, M. J., et al. (1984). Nucleic acid related compounds. 42. A general procedure for the efficient conversion of 2'-deoxytubercidin, 2'-deoxy-2-amino-, and 2'-deoxy-6-halopurine nucleosides to 2'-deoxyguanosine and its 2,6-disubstituted analogues. Journal of the American Chemical Society.
- Google Patents. (2002). WO2004028462A2 - Method for the preparation of 2-halo-2'-deoxyadenosine compounds from 2'-deoxyguanosine.
-
Jacobson, K. A., et al. (2018). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Molecules. Retrieved from [Link]
-
Jacobson, K. A., et al. (2009). Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 5. Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Iodoadenosine 97 35109-88-7 [sigmaaldrich.com]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2004028462A2 - Method for the preparation of 2-halo-2'-deoxyadenosine compounds from 2'-deoxyguanosine - Google Patents [patents.google.com]
- 11. Vorbrüggen Glycosylation [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - 2-iodoadenosine (C10H12IN5O4) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Navigating the Challenges of 2-iodo-7H-purin-6-amine Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-iodo-7H-purin-6-amine. As Senior Application Scientists with extensive field experience, we understand that navigating the experimental nuances of promising but challenging compounds is a common hurdle in research and development. This guide is designed to provide you with in-depth, practical solutions to the solubility issues frequently encountered with this compound in aqueous solutions. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the handling and solubility of this compound.
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is inherent to its molecular structure. The purine ring system is largely hydrophobic, which restricts favorable interactions with polar water molecules.[1] While the amine group and nitrogen atoms in the purine ring can participate in hydrogen bonding, the overall nonpolar character of the molecule, exacerbated by the large iodine atom, leads to low solubility in water. This is a common characteristic among many purine analogs.[1]
Q2: I've observed that my compound immediately precipitates when I dilute my DMSO stock solution into an aqueous buffer like PBS. What's happening?
A2: This phenomenon, often referred to as "crashing out," is a classic sign of a compound that is significantly less soluble in the final aqueous medium compared to the organic stock solution.[2] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of organic compounds, including many that are poorly water-soluble.[2] When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is rapidly diluted, and the poorly soluble compound is forced out of solution, leading to the formation of a precipitate.
Q3: What is the predicted pKa of this compound, and how does it influence its solubility?
A3: The predicted pKa of this compound is approximately 7.51. This value is critical because it indicates that the molecule's ionization state, and therefore its solubility, will be highly dependent on the pH of the solution. At a pH below the pKa, the amine group is more likely to be protonated, forming a more soluble cationic species. Conversely, at a pH significantly above the pKa, the molecule will be in its less soluble, neutral form. Understanding this pH-dependent solubility is key to developing effective dissolution strategies.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is a common choice, other organic solvents can be considered, though they may present their own challenges. For some purine analogs, ethanol or solutions of alkali hydroxides (like dilute NaOH) can be used.[2] However, it is crucial to consider the compatibility of these solvents with your specific experimental system. For instance, ethanol can be toxic to cells at higher concentrations, and the use of strong bases requires careful pH adjustment of the final solution.
Q5: How should I store my this compound solutions to ensure stability?
A5: For long-term storage, it is recommended to store stock solutions of this compound in an anhydrous solvent like DMSO at -20°C or -80°C and protected from light.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[3] Aqueous solutions are generally less stable and should ideally be prepared fresh for each experiment.[3] Studies on related adenine-based compounds have shown good stability in alkaline solutions (e.g., 0.05 N KOH) when stored at various temperatures, and even after autoclaving.[4][5]
Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Problems
This section provides a systematic approach to resolving precipitation and dissolution issues you may encounter during your experiments.
Issue 1: Compound Crashes Out of Solution Upon Dilution into Aqueous Media
-
Explanation: The compound's solubility limit in the final aqueous buffer is exceeded.
-
Solutions:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium.
-
Optimize the DMSO Concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (typically up to 0.5% v/v) may be necessary to maintain solubility. Always perform a vehicle control to assess the effect of DMSO on your experiment.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Use of Pluronic F-68: The addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the aqueous buffer can help to stabilize the compound and prevent precipitation.
-
Issue 2: Difficulty Dissolving the Compound to Prepare a Stock Solution
-
Explanation: The compound has low intrinsic solubility even in organic solvents.
-
Solutions:
-
Gentle Heating: Warming the solvent (e.g., DMSO) to 30-40°C can significantly increase the solubility of this compound.
-
Sonication: Using a sonicator can provide the energy needed to break up solid particles and facilitate dissolution.
-
pH Adjustment of the Stock Solution (for aqueous-based stocks): If preparing a stock in an aqueous-based solvent is necessary, adjusting the pH to be 1-2 units below the pKa of 7.51 can increase solubility by promoting the formation of the protonated, more soluble form. However, be mindful of the final pH when diluting into your experimental medium.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides a qualitative summary based on available information and general characteristics of purine analogs.
| Solvent | Solubility | Notes |
| Water | Very Poorly Soluble | Solubility is expected to be very low. |
| PBS (pH 7.4) | Very Poorly Soluble | Similar to water, as the pH is close to the pKa. |
| Ethanol | Slightly Soluble | May require heating to dissolve. |
| DMSO | Soluble (with heating) | A common solvent for creating stock solutions. |
| Aqueous Base (e.g., 0.1 N NaOH) | Soluble | The deprotonated form may be more soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.61 mg of this compound (MW: 261.02 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: If the compound does not fully dissolve at room temperature, gently warm the solution to 30-40°C in a water bath and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: pH-Dependent Solubility Assessment (A General Approach)
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., acetate, phosphate, and borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a small volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the solubility as a function of pH to visualize the pH-solubility profile.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Sources
Technical Support Center: Purification of 2-Iodo-7H-Purin-6-Amine
Welcome to the dedicated technical support guide for the purification of 2-iodo-7H-purin-6-amine (also known as 2-iodoadenine). This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Foundational Knowledge & Safe Handling
Before beginning any purification workflow, a solid understanding of the compound's properties and safety requirements is essential.
FAQ: What are the key physical and chemical properties of this compound?
Understanding these properties is the first step in designing a robust purification strategy. The compound's dual acidic (purine N-H) and basic (amino group) nature, along with its limited solubility, often dictates the choice of purification technique.
| Property | Value | Significance for Purification |
| Synonyms | 2-Iodoadenine, 2-Iodo-6-aminopurine | Important for literature and database searches. |
| CAS Number | 28128-26-9 | For unambiguous identification.[1][2] |
| Molecular Formula | C₅H₄IN₅ | Used for mass spectrometry confirmation.[2][3] |
| Molecular Weight | 261.02 g/mol | Essential for calculating molar quantities.[3] |
| Appearance | Light yellow to green-yellow solid | A significant color deviation may indicate impurities or degradation.[3] |
| Melting Point | ~258-260 °C (with decomposition) | A broad or depressed melting point suggests impurity.[3] |
| pKa (predicted) | 7.51 ± 0.20 | Indicates amphoteric nature; the molecule can be protonated or deprotonated near neutral pH, affecting its interaction with chromatography media.[3] |
| Storage Temp. | 2-8°C | Recommended for maintaining long-term stability.[3] |
FAQ: What are the essential safety precautions for handling and storing this compound?
Proper handling ensures both personal safety and the integrity of the compound.
-
Engineering Controls : Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust.[4][5]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[4]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator (2-8°C), to prevent potential degradation.[3][4]
-
Accidental Release : In case of a spill, avoid generating dust. Carefully sweep up the solid material and dispose of it as chemical waste in accordance with local regulations.[4]
Part 2: General Purification Strategy & Initial Steps
For a newly synthesized crude batch, a logical, stepwise approach is crucial. The following workflow outlines a typical purification sequence.
Caption: General workflow for the purification of this compound.
FAQ: My crude product is a discolored solid. What is the best first step?
Answer: Before attempting column chromatography, a simple trituration or recrystallization is highly recommended. These techniques can significantly increase purity by removing unreacted starting materials, soluble byproducts, and residual solvents, which simplifies subsequent chromatographic steps.
Expert Rationale: The purine core of this compound makes it poorly soluble in many common organic solvents like diethyl ether, hexanes, and dichloromethane at room temperature. Conversely, many organic impurities or precursors may be more soluble. This solubility difference is the key to an effective initial cleanup.
Step-by-Step Protocol for Trituration:
-
Place the crude solid in a flask with a stir bar.
-
Add a solvent in which the desired compound is known to be poorly soluble (e.g., cold ethyl acetate or diethyl ether). Use approximately 5-10 mL of solvent per gram of crude material.
-
Stir the resulting slurry vigorously at room temperature for 15-30 minutes.
-
Filter the solid using a Büchner funnel, washing the collected solid with a small amount of the cold trituration solvent.
-
Dry the solid under vacuum.
-
Assess the purity via TLC or LC-MS and compare it to the crude material. If purity has significantly improved and meets your requirements, further purification may not be necessary.
Part 3: Troubleshooting Column Chromatography
Column chromatography is the most powerful tool for separating closely related impurities. However, the amphoteric nature of this compound presents unique challenges.
FAQ: My compound streaks severely on silica gel TLC plates. What is causing this and how can I fix it?
Answer: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this compound on silica gel, this is due to two main factors:
-
Acidic Silica: Standard silica gel is slightly acidic (pKa ≈ 4.5). The basic amino group (-NH₂) on your purine can be protonated, causing it to bind ionically to the silica surface.
-
Hydrogen Bonding: The amine and purine N-H groups are excellent hydrogen bond donors and acceptors, leading to strong adsorption to the silica surface.
The Solution: Mobile Phase Modifiers
To achieve sharp, well-defined spots, you must neutralize these interactions by adding a modifier to your eluent.
-
To Counteract Acidity (Most Common Issue): Add a small amount of a volatile base.
-
Triethylamine (Et₃N): Add 0.5-1% to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Ammonia: Using a mobile phase saturated with ammonia (e.g., DCM/MeOH/NH₄OH) is also highly effective.
-
-
To Counteract Basicity (Less Common): If your compound were purely acidic, adding a small amount of acetic or formic acid would be the solution. However, for an amphoteric compound like this, a basic modifier is almost always the correct choice for silica gel.
Caption: Logic diagram for troubleshooting TLC streaking.
FAQ: How do I develop an optimal solvent system for silica gel chromatography?
Answer: A systematic approach using Thin-Layer Chromatography (TLC) is essential. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for your desired compound.
Step-by-Step Protocol for Method Development:
-
Prepare Stock Solutions: Dissolve your crude material in a suitable solvent (e.g., DMF or DMSO, then dilute with methanol) to a concentration of ~1 mg/mL.
-
Choose a Solvent System: Start with a binary system of a non-polar solvent and a polar solvent. Given the polarity of your compound, a Dichloromethane (DCM) / Methanol (MeOH) system is an excellent starting point.
-
Run Initial TLCs: Spot your crude material on three separate TLC plates. Elute them in the following solvent systems (including a basic modifier):
-
98:2 DCM/MeOH + 0.5% Et₃N
-
95:5 DCM/MeOH + 0.5% Et₃N
-
90:10 DCM/MeOH + 0.5% Et₃N
-
-
Analyze the Results:
-
If the Rƒ is too low (<0.1) in all systems, increase the proportion of the polar solvent (MeOH).
-
If the Rƒ is too high (>0.6) in all systems, decrease the proportion of MeOH.
-
If impurities are co-eluting with your product, try a different solvent system entirely (e.g., Ethyl Acetate/Hexanes/Et₃N or Chloroform/Acetone/Et₃N).
-
-
Optimize: Narrow down the solvent ratio until you achieve the target Rƒ of 0.25-0.35, ensuring good separation from major impurities. This optimized system can now be used for your flash column.
| Starting Solvent Systems (for Silica Gel) | Modifier | Target Rƒ | Comments |
| Dichloromethane / Methanol (95:5) | 0.5 - 1% Et₃N | 0.25 - 0.35 | A robust starting point for many polar, nitrogen-containing compounds. |
| Ethyl Acetate / Hexanes (80:20) | 0.5 - 1% Et₃N | 0.25 - 0.35 | Good alternative if DCM/MeOH fails to provide separation. |
| Chloroform / Acetone (90:10) | 0.5 - 1% NH₄OH | 0.25 - 0.35 | A more polar system; the ammonia can be particularly effective. |
Part 4: Alternative & Advanced Purification Methods
FAQ: Silica gel chromatography is providing poor recovery or resolution. What else can I try?
Answer: If normal-phase silica gel chromatography is problematic, switching the stationary phase is the next logical step. Reverse-phase chromatography is an excellent alternative, especially for polar and ionizable compounds.
Expert Rationale: In reverse-phase chromatography, the stationary phase (e.g., C18-functionalized silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Elution order is inverted: polar compounds elute first, and non-polar compounds are retained more strongly. This fundamentally changes the selectivity and can often separate impurities that are inseparable on silica.[6]
Basic Protocol for Reverse-Phase Flash Chromatography:
-
Stationary Phase: C18-functionalized silica gel cartridge.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent like DMF, DMSO, or methanol. Adsorb this solution onto a small amount of C18 silica (dry loading) if possible.
-
Mobile Phase: A gradient of water and acetonitrile (MeCN) or methanol (MeOH) is typically used.
-
Solvent A: Water (often with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to ensure consistent protonation of the amine).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: Start with a high concentration of Solvent A (e.g., 95:5 Water/MeCN) and gradually increase the concentration of Solvent B over the course of the run.
-
Analysis: Collect fractions and analyze using TLC (on C18 plates) or LC-MS to locate the desired product.
Part 5: Purity Assessment and Final Validation
Purification is incomplete without rigorous verification of the final product's identity and purity.
FAQ: How do I confirm that my final product is pure this compound?
Answer: A combination of analytical techniques is required for unambiguous confirmation.
| Analytical Technique | Purpose | Expected Result |
| HPLC | Quantitative Purity Assessment | A single major peak (ideally >98%) at the expected retention time. A C18 column with a water/acetonitrile gradient is standard.[7] |
| LC-MS | Identity Confirmation | A major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ = 262.0. |
| ¹H NMR | Structural Confirmation & Impurity ID | The proton NMR spectrum should show the characteristic peaks for the purine and amine protons, with correct integrations and splitting patterns. The absence of impurity peaks is critical. |
| TLC | Qualitative Purity Check | A single spot under UV visualization (254 nm) in multiple solvent systems.[7] |
References
- BLD Pharm. This compound.
- Echemi.
- P&S Chemicals.
- ChemicalBook. 2-Iodoadenine | 28128-26-9.
- Georganics. 2-FURYLMETHYL-(7H-PURIN-6-YL)
- Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.
- The Royal Society of Chemistry.
Sources
Technical Support Center: Synthesis of 2-Iodo-7H-purin-6-amine (2-Iodoadenine)
Welcome to the technical support guide for the synthesis of 2-iodo-7H-purin-6-amine (2-iodoadenine). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate. The synthesis, while established, is sensitive to reaction conditions and prone to specific side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The conversion of an aromatic primary amine on a purine ring to an iodide is a powerful transformation, enabling further functionalization through cross-coupling reactions. The most common route involves the diazotization of 2,6-diaminopurine, followed by a Sandmeyer-type displacement with an iodide salt. This process hinges on the formation of a highly reactive diazonium salt intermediate. The inherent instability of this intermediate is the primary source of potential side reactions and yield loss. Understanding and controlling its reactivity is paramount to a successful synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a step-by-step solution grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Product
Question: My final yield of this compound is very low, and my TLC/LC-MS analysis shows a significant amount of unreacted 2,6-diaminopurine. What went wrong?
Answer: This is a classic symptom of incomplete diazotization. The conversion of the 2-amino group to the diazonium salt is the crucial first step, and its failure will halt the entire sequence.
-
Probable Cause & Mechanism: The diazotization reaction requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid.[1] The active electrophile is the nitrosonium ion (NO⁺), which attacks the primary amine.[2] If the conditions are not optimal, the formation of NO⁺ is inefficient, or its reaction with the amine is incomplete.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Sodium nitrite can degrade over time by absorbing moisture and oxidizing. Use a freshly opened bottle or a reagent that has been stored in a desiccator.
-
Ensure Sufficient Acidity: A strong acidic medium (e.g., H₂SO₄, HCl) is essential to generate the nitrosonium ion from NaNO₂. Ensure the pH of the initial purine suspension is sufficiently low (typically pH < 2) before adding the nitrite solution.
-
Strict Temperature Control: The reaction must be kept cold (typically -5 to 5 °C). Add the sodium nitrite solution dropwise, monitoring the temperature to prevent it from rising. Higher temperatures can cause the nitrous acid to decompose before it can react.
-
Improve Solubility: 2,6-diaminopurine has poor solubility. Ensure it is a fine, well-stirred suspension in the acidic medium to maximize the surface area available for reaction.
-
Problem 2: The Reaction Mixture Turns Dark Brown/Black and Vigorously Evolves Gas
Question: Shortly after adding the sodium nitrite, my reaction mixture darkened, and I observed significant gas evolution, even at low temperatures. My yield was negligible. What happened?
Answer: This indicates the premature and uncontrolled decomposition of the purine diazonium salt. This is the most common failure mode for this reaction.
-
Probable Cause & Mechanism: Aryl diazonium salts are notoriously unstable.[1] The diazonium group is an excellent leaving group (N₂ gas), and its departure generates a highly reactive aryl cation or radical.[3] This decomposition is highly exothermic and is accelerated by elevated temperatures. Once an uncontrolled decomposition begins, the heat generated accelerates the decomposition of the remaining diazonium salt, leading to a runaway reaction.
-
Troubleshooting Steps:
-
Aggressive Temperature Management: This is the most critical parameter. Ensure your cooling bath is stable and can handle any exotherm. Pre-cool the reaction vessel and all solutions before mixing. The target temperature range of -5 to 5 °C must be strictly maintained throughout the nitrite addition.
-
Slow and Controlled Addition: The aqueous solution of sodium nitrite must be added very slowly, ideally subsurface, to the stirred purine suspension. This prevents localized "hot spots" where the concentration of the diazonium salt builds up and decomposes.
-
Monitor for Gas Evolution: Gentle, controlled evolution of N₂ is expected during the subsequent iodide addition step, not during the diazotization itself. Vigorous bubbling during nitrite addition is a clear sign of premature decomposition. If this occurs, slow the addition rate immediately.
-
Problem 3: A Brightly Colored (Red/Orange) Precipitate Forms
Question: My reaction mixture developed a deep red-orange color and a precipitate formed after adding the nitrite. Is this my product?
Answer: No, this is almost certainly an azo dye, a common and problematic byproduct.
-
Probable Cause & Mechanism: The purine diazonium salt is an electrophile. If unreacted 2,6-diaminopurine (a nucleophile) is still present in the mixture, the diazonium salt can attack the electron-rich purine ring of the starting material. This electrophilic aromatic substitution reaction is known as azo coupling and produces highly colored azo compounds.[2]
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: This side reaction is a direct consequence of incomplete diazotization. By following the steps to address Problem 1 (adequate acidity, good quality nitrite, slow addition), you ensure that the starting amine is consumed quickly, leaving no nucleophilic partner for the newly formed diazonium salt to react with.
-
Order of Reagents: The standard procedure of adding nitrite to an acidic suspension of the amine is designed to keep the concentration of the diazonium salt low in the presence of excess amine. Reversing the addition is not recommended.
-
Problem 4: My Mass Spectrum Shows Significant Byproducts at M-126 (Reduction) and M-109 (Hydroxylation)
Question: Besides my product (2-iodoadenine), I've identified two major impurities: adenine (mass of 2-iodoadenine minus 126) and isoguanine (mass of 2-iodoadenine minus 109). How can I prevent their formation?
Answer: These byproducts arise from competing reactions of the diazonium intermediate with solvent or trace impurities.
-
Probable Cause & Mechanism:
-
Reduction (Deamination): The formation of adenine is a result of the diazonium group being replaced by a hydrogen atom. This can occur through a radical mechanism where the intermediate aryl radical abstracts a hydrogen atom from the solvent or other components.[4]
-
Hydroxylation: The formation of 2-hydroxy-6-aminopurine (isoguanine or 2-hydroxyadenine) occurs when the diazonium salt or the aryl cation intermediate is trapped by water.[5] This is a common side reaction in aqueous Sandmeyer reactions.
-
-
Troubleshooting Steps:
-
Minimize Water (for Hydroxylation): While this reaction is often performed in an aqueous acid, using the most concentrated acid feasible can reduce the activity of water. For highly sensitive substrates, non-aqueous diazotization methods using an organic nitrite source (e.g., tert-butyl nitrite) in an organic solvent can be employed, though this significantly changes the protocol.[6]
-
Control Radical Pathways (for Reduction): Ensure reagents are pure and free from unintentional reducing agents. The choice of iodide source is also important. A simple potassium iodide solution is standard. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential side reactions with oxygen.
-
Rapid Iodide Trapping: Once the diazotization is complete, the solution of potassium iodide should be added promptly and efficiently. This provides a high concentration of the desired nucleophile (I⁻) to trap the diazonium salt before it has a chance to react with water or undergo reduction.
-
| Problem | Observable Symptom | Primary Cause | Key Solution |
| Low Yield | High amount of starting material remains | Incomplete Diazotization | Verify NaNO₂ quality, ensure strong acidity (pH < 2), maintain T < 5 °C |
| Runaway Reaction | Dark color, vigorous gas evolution | Premature Diazonium Salt Decomposition | Strict temperature control (-5 to 5 °C), very slow, dropwise NaNO₂ addition |
| Azo Byproduct | Intense red/orange color/precipitate | Azo Coupling | Ensure rapid and complete diazotization to consume the nucleophilic starting material |
| Side Products | Adenine (M-126) or Isoguanine (M-109) seen in MS | Reduction or Hydroxylation | Promptly add iodide source after diazotization; minimize excess water |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction?
A1: The reaction proceeds in two main stages:
-
Diazotization: The primary amine at the C2 position of 2,6-diaminopurine is converted into a diazonium salt. This involves the formation of a nitrosonium ion (NO⁺) from NaNO₂ and acid, which is then attacked by the amine. A series of proton transfers and water elimination yields the Ar-N₂⁺ species.[2]
-
Iodide Displacement: This step is not a classic Sandmeyer reaction, as it does not typically require a copper catalyst.[4][5] The iodide ion (I⁻) is a strong enough nucleophile to displace the diazonium group directly. The reaction likely proceeds via a radical mechanism initiated by single-electron transfer, leading to the formation of an aryl radical, which then reacts with iodine to form the final product.[3]
Q2: Why is a copper catalyst not required for the iodination step, unlike in Sandmeyer chlorination or bromination?
A2: The Sandmeyer reaction for chlorides and bromides requires a Cu(I) catalyst to facilitate a single-electron transfer to the diazonium salt, initiating the radical-nucleophilic aromatic substitution.[3][7] However, the iodide ion is a sufficiently strong reducing agent and nucleophile to react with the diazonium salt without copper catalysis.[5]
Q3: What is the stability of this compound, and how should it be stored?
A3: 2-Iodoadenine, like many halogenated purines, can be sensitive to light and may degrade over time. It is best stored in an amber vial or a container protected from light, at a low temperature (-20 °C is recommended for long-term storage), and under an inert atmosphere (argon or nitrogen) to prevent slow degradation. Adenine-based compounds are generally stable under neutral and slightly basic conditions but can undergo depurination (cleavage of the glycosidic bond in nucleosides) under acidic conditions.[8][9] While this is less of a concern for the free base, avoiding strong acids during storage is advisable.
Q4: My purification by silica gel chromatography is giving poor recovery. Are there better methods?
A4: Purines, being polar and containing multiple hydrogen bond donors/acceptors, can interact strongly with silica gel, leading to streaking and poor recovery.
-
Mobile Phase Modifiers: Try adding a small amount of ammonia or triethylamine (~0.1-1%) to your mobile phase (e.g., Dichloromethane/Methanol) to deactivate the silica and improve elution.
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography is often an excellent alternative for purifying purines. A mobile phase of water/acetonitrile or water/methanol with a buffer like ammonium acetate or triethylammonium bicarbonate can provide good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product on a larger scale.
Experimental Protocols & Diagrams
Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. Researchers must conduct their own risk assessment and optimize conditions for their specific setup.
-
Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-diaminopurine (1.0 eq).
-
Acidification: Add 2 M sulfuric acid (approx. 10 mL per gram of starting material) to the flask. Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the purine suspension over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C at all times.
-
Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The mixture may become a clearer, yellowish solution.
-
Iodination: Prepare a solution of potassium iodide (3.0 eq) in a minimal amount of water. Add this solution portion-wise to the reaction mixture. Gas evolution (N₂) will be observed.
-
Warming & Reaction Completion: After the iodide addition is complete, allow the reaction to slowly warm to room temperature and then heat gently to 40-50 °C for 1-2 hours until gas evolution ceases.
-
Workup: Cool the mixture to room temperature. Neutralize carefully with an aqueous base (e.g., NaOH solution or ammonium hydroxide) to pH 7-8. The crude product will precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash with cold water and diethyl ether. The crude solid can be purified by recrystallization or column chromatography as discussed in the FAQ section.
Diagrams
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} ondot Caption: Reaction pathway and major side reactions.
dot digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05"]; problem [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
} ondot Caption: A logical workflow for troubleshooting low yields.
References
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Iodo-7H-purin-6-amine
Welcome to the technical support center for the synthesis of 2-iodo-7H-purin-6-amine (2-iodoadenine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to improve your yield and purity.
The synthesis of 2-iodoadenine, a key intermediate in medicinal chemistry and molecular biology, typically proceeds via a Sandmeyer-type reaction starting from 2,6-diaminopurine.[1] While effective, this pathway is sensitive to several parameters that can drastically affect the outcome. This guide will address the most common challenges in a direct question-and-answer format.
Troubleshooting Guide: Enhancing Yield and Purity
This section directly addresses the most frequent issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low (<30%) or fails completely. What are the most critical parameters to investigate?
Answer: Low or no yield in this synthesis almost always points to issues in one of two key stages: the diazotization of 2,6-diaminopurine or the subsequent displacement with iodide. The primary culprit is often the instability of the intermediate purine diazonium salt.
Core Areas for Investigation:
-
Diazotization Temperature Control: The formation of the diazonium salt from 2,6-diaminopurine using an acidic solution of sodium nitrite (NaNO₂) is highly exothermic and the resulting salt is thermally unstable.
-
Causality: If the temperature rises above 0-5 °C, the diazonium salt will rapidly decompose, losing N₂ gas prematurely to form 2-hydroxy-6-aminopurine (isoguanine) and other degradation products instead of the desired iodo-purine.[2]
-
Solution: Maintain a strict temperature range of -10 to 0 °C throughout the slow, dropwise addition of the NaNO₂ solution. Use a reliable thermometer and an ice-salt or acetone/dry ice bath for consistent cooling.
-
-
Reagent Quality and Stoichiometry:
-
Sodium Nitrite (NaNO₂): Ensure the NaNO₂ is fresh and dry. Old or improperly stored NaNO₂ can absorb moisture and decompose, leading to incomplete diazotization.
-
Acid Concentration: The reaction requires a sufficiently acidic environment to generate nitrous acid (HNO₂) in situ and keep the starting amine protonated and soluble. A common choice is aqueous tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl). Insufficient acid can lead to incomplete reaction and side product formation.
-
Starting Material Purity: Impurities in the 2,6-diaminopurine can interfere with the reaction.[3] Verify the purity of your starting material by NMR or LC-MS if yields are consistently poor.[4]
-
-
Iodide Source and Addition:
-
Causality: The displacement of the diazonium group is a radical-nucleophilic aromatic substitution (SRNAr).[5][6] A sufficient concentration of the iodide nucleophile (typically from potassium iodide, KI) is necessary to trap the aryl radical intermediate effectively.
-
Solution: Use a stoichiometric excess of KI. The solution of KI should be prepared and ready for the immediate addition of the cold diazonium salt solution. Adding the diazonium salt to the KI solution (and not the other way around) ensures that the iodide is always in excess, minimizing side reactions.
-
Question 2: My TLC and NMR analysis show multiple side products. What are they and how can I prevent them?
Answer: The formation of side products is a common issue, typically arising from the reaction of the highly reactive diazonium intermediate with other nucleophiles present in the reaction mixture.
Common Side Products and Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| 2-Hydroxy-6-aminopurine (Isoguanine) | Reaction of the diazonium salt with water (hydrolysis). This is the most common byproduct.[5] | Maintain strict low-temperature control (-10 to 0 °C) to prevent premature decomposition and hydrolysis of the diazonium salt.[2] Ensure the reaction medium is sufficiently acidic. |
| Adenine (De-iodination/Reduction) | Reduction of the diazonium salt by hypophosphorous acid impurities or other reducing agents.[7] | Use high-purity reagents. Ensure the reaction is performed under an inert atmosphere if reduction is a persistent issue. |
| Azo-coupled Dimers | Self-coupling of the diazonium salt with unreacted 2,6-diaminopurine. | Ensure slow, controlled addition of NaNO₂ to a well-stirred, cold solution of the amine to prevent localized high concentrations of the diazonium salt. |
Question 3: I'm struggling to purify the final product. What is the most effective purification strategy?
Answer: this compound has limited solubility, which can make purification challenging. A combination of precipitation and chromatography is often the most effective approach.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete (indicated by the cessation of N₂ evolution), neutralize the acidic solution carefully with a base like aqueous ammonia or sodium bicarbonate to a pH of ~7-8. The crude product should precipitate out of the solution.
-
Precipitation and Washing:
-
Collect the crude solid by filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts (e.g., KCl, NaBF₄).
-
Follow with a wash using a cold organic solvent like ethanol or diethyl ether to remove non-polar impurities.
-
-
Chromatography: If the product is still not pure, column chromatography is necessary.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution using a mixture of dichloromethane (DCM) and methanol (MeOH) is typically effective. For example, starting with 100% DCM and gradually increasing the polarity to 5-10% MeOH in DCM.[8]
-
Alternative: For highly polar impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be an excellent method, separating the product from failure sequences and other byproducts.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis? A: High-purity 2,6-diaminopurine (also known as 7H-purine-2,6-diamine) is the standard and most reliable starting material.[1] Its purity is crucial for achieving good yields.
Q: Is a copper catalyst necessary for the iodination step? A: While many Sandmeyer reactions (for chlorination or bromination) require a copper(I) salt catalyst, the iodination reaction generally proceeds well without it.[10][11] The reaction of the diazonium salt with potassium iodide is typically fast and efficient enough on its own.
Q: What are the key safety precautions for this reaction? A: Diazonium salts are potentially explosive, especially when isolated and dried. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its formation. The reaction also evolves nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure relief (e.g., a needle in a septum).
Q: How can I confirm the identity of my final product? A: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton signals of the purine ring.
-
¹³C NMR: To confirm the carbon skeleton.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the correct mass-to-charge ratio and assess purity. The expected molecular formula is C₅H₄IN₅.[12]
Visualization of Key Processes
Experimental Workflow
This diagram outlines the critical steps from starting material to the purified final product.
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
This decision tree helps diagnose the root cause of low reaction yields.
Caption: Decision tree for troubleshooting low yields in 2-iodoadenine synthesis.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory conditions and scale.
Materials:
-
2,6-Diaminopurine (1.0 eq)
-
Tetrafluoroboric acid (HBF₄, 48% in H₂O)
-
Sodium nitrite (NaNO₂, 1.2 eq)
-
Potassium iodide (KI, 3.0 eq)
-
Dichloromethane (DCM), Methanol (MeOH) for chromatography
-
Deionized water
Procedure:
-
Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, suspend 2,6-diaminopurine in deionized water. Cool the suspension to 0 °C in an ice-salt bath.
-
Acidification: Slowly add tetrafluoroboric acid (HBF₄) until the solid dissolves completely. Maintain the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in a small amount of cold deionized water. Add this solution dropwise to the stirred purine solution over 30-45 minutes, ensuring the internal temperature never exceeds 0 °C . A slight color change may be observed. Stir the resulting solution for an additional 30 minutes at -5 °C.
-
Iodide Displacement: In a separate, larger flask, dissolve potassium iodide (KI) in deionized water and cool to 0 °C.
-
Reaction: Add the cold diazonium salt solution from step 3 to the KI solution in portions over 30 minutes with vigorous stirring. A dark color and gas evolution (N₂) will be observed.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Workup: Cool the mixture in an ice bath and carefully neutralize to pH 7-8 with aqueous ammonia. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water, cold ethanol, and finally diethyl ether.
-
Purification: Dry the crude solid under vacuum. If necessary, purify further by silica gel column chromatography using a DCM/MeOH gradient. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
References
- Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. National Institutes of Health (NIH).
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. ACS Publications. Available at: [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. chemrxiv.org.
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of adenosine and 2′‐deoxyadenosine with (Z)‐β‐aminovinylsulfone or β‐ketosulfone group at C8 position. ResearchGate. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
- Purines: reactions and synthesis. Taylor & Francis Online.
-
A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. PubMed. Available at: [Link]
-
Recent Methods for Purification and Structure Determination of Oligonucleotides. National Institutes of Health (NIH). Available at: [Link]
- Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors.
- The Stabilization of Diazonium Salts. Google Books.
- Thermal decomposition of quaternary hypoxanthinium salts and related purines. Royal Society of Chemistry.
-
Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. National Institutes of Health (NIH). Available at: [Link]
-
Troubleshooting. Eton Bioscience Inc.. Available at: [Link]
-
Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ResearchGate. Available at: [Link]
-
What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc. Available at: [Link]
-
Method of Oligonucleotide Purification. Bio-Synthesis Inc. Available at: [Link]
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI. Available at: [Link]
-
2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. National Institutes of Health (NIH). Available at: [Link]
-
Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. Available at: [Link]
-
[Mutations of resistance to 2,6-diaminopurine and 6-methylpurine that affect adenine phosphoribosyltransferase in Escherichia coli K-12]. PubMed. Available at: [Link]
-
2,6-Dichloro-7-isopropyl-7H-purine. National Institutes of Health (NIH). Available at: [Link]
-
7H-purine-2,6-diamine. ChemSynthesis. Available at: [Link]
-
Product information, this compound. P&S Chemicals. Available at: [Link]
-
Benzene. Wikipedia. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. The Stabilization of Diazonium Salts - Margaret Nichols Mutimer - Google Libros [books.google.com.ar]
- 3. benchchem.com [benchchem.com]
- 4. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Benzene - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pschemicals.com [pschemicals.com]
Technical Support Center: 2-Iodo-7H-purin-6-amine
Welcome to the technical support center for 2-iodo-7H-purin-6-amine (also known as 2-iodoadenine). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this versatile synthetic building block. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Introduction to the Stability of this compound
This compound is a valuable intermediate in medicinal chemistry and chemical biology, primarily utilized in cross-coupling reactions to introduce a variety of substituents at the 2-position of the adenine core. The carbon-iodine (C-I) bond is the most reactive site on the molecule for such transformations. However, this inherent reactivity also makes it the primary site of potential degradation. Understanding the factors that can lead to the breakdown of this compound is crucial for ensuring the integrity of your starting materials and the success of your synthetic endeavors.
This guide will address the most common issues encountered when working with this compound, focusing on hydrolytic, reductive, and photolytic degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound?
A1: In its solid, crystalline form, this compound is generally stable when stored under appropriate conditions. To ensure long-term stability, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Exposure to light and moisture should be minimized.
Q2: How stable is this compound in common organic solvents?
A2: The stability in solution is highly dependent on the solvent, temperature, and the presence of other reagents. In anhydrous, aprotic solvents like DMF, DMSO, and dioxane, it exhibits good stability at room temperature for typical reaction times, provided the solution is protected from light. Protic solvents, especially in the presence of bases or nucleophiles, can promote degradation.
Q3: What are the primary degradation products I should be aware of?
A3: The most common degradation products arise from the cleavage of the C-I bond. The two primary products are:
-
Adenine (7H-purin-6-amine): Formed via reductive deiodination.
-
2-Hydroxy-7H-purin-6-amine (Isoguanine): Formed via hydrolytic deiodination.
Under harsh acidic or basic conditions, hydrolysis of the 6-amino group can also occur, leading to 2-iodohypoxanthine .
Q4: Is this compound sensitive to light?
A4: Yes. The C-I bond in aryl iodides is known to be susceptible to photolytic cleavage.[1] Exposure to UV or even ambient laboratory light for extended periods can induce degradation, often leading to the formation of adenine through a radical mechanism. It is highly recommended to protect solutions of this compound from light by using amber vials or wrapping the reaction vessel in aluminum foil.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues observed during your experiments.
Issue 1: Appearance of a More Polar Spot on TLC/LC-MS Analysis
-
Observation: A new spot with a lower Rf value (more polar) appears on your TLC plate, or a new peak with an earlier retention time is observed in your reverse-phase LC-MS. The mass of this new peak corresponds to the molecular weight of isoguanine (MW ~151.13 g/mol ).
-
Probable Cause: Hydrolytic Deiodination This occurs when the iodide at the C2 position is replaced by a hydroxyl group. This reaction is facilitated by the presence of water or other nucleophiles (e.g., hydroxide ions from a basic reaction medium). The resulting 2-hydroxy-7H-purin-6-amine (isoguanine) is significantly more polar than the starting material.
-
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. If water is a necessary component of your reaction, consider if the reaction temperature can be lowered to minimize hydrolysis.
-
Control pH: If your reaction conditions are basic, consider using a non-nucleophilic base or running the reaction at a lower temperature.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
-
Issue 2: Appearance of a Less Polar Spot on TLC/LC-MS Analysis
-
Observation: A new spot with a slightly higher Rf value (less polar) appears on your TLC plate, or a new peak is observed in your LC-MS with a mass corresponding to adenine (MW ~135.13 g/mol ).
-
Probable Cause: Reductive Deiodination The iodine atom is replaced by a hydrogen atom. This is a common side reaction, especially in palladium-catalyzed cross-coupling reactions where hydride sources may be present (e.g., from solvent impurities, additives, or decomposition of reagents). It can also be induced by light. The general order of reactivity for halogens in such reactions is I > Br > Cl > F, making the C-I bond particularly susceptible.[2]
-
Solutions & Preventative Measures:
-
Protect from Light: As mentioned in the FAQs, always protect your reaction from light.
-
Purify Reagents: Ensure all reagents, including solvents and bases, are free from reducing impurities.
-
Optimize Catalytic Cycle: In cross-coupling reactions, ensure the oxidative addition and reductive elimination steps are efficient to minimize side reactions. Sometimes, the choice of ligand can influence the rate of reductive dehalogenation.
-
Issue 3: Low Yield or Incomplete Reaction in Cross-Coupling Chemistry
-
Observation: Your Suzuki, Sonogashira, or other cross-coupling reaction gives a low yield of the desired product, and you observe significant amounts of adenine or isoguanine in the crude reaction mixture.
-
Probable Cause: Degradation of the starting material is competing with the desired reaction. The reactivity of the C-I bond makes this compound susceptible to both deiodination and hydrolysis under the reaction conditions.[3]
-
Solutions & Preventative Measures:
-
Reaction Optimization: Screen different solvents, bases, and catalyst/ligand systems. For example, anhydrous conditions in toluene might be superior for some couplings, while aqueous conditions may be necessary for others but could increase hydrolysis.[3]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: Consider adding the catalyst last, after all other components have been combined and the reaction vessel has been thoroughly purged with an inert gas.
-
Visualizing the Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Summary of Potential Degradation Products
| Degradation Product | Chemical Name | Molecular Weight ( g/mol ) | Mass Difference from Parent | Common Cause |
| Adenine | 7H-purin-6-amine | 135.13 | -125.91 | Reductive deiodination (light, reducing agents) |
| Isoguanine | 2-Hydroxy-7H-purin-6-amine | 151.13 | -109.91 | Hydrolytic deiodination (water, nucleophiles) |
| 2-Iodohypoxanthine | 2-Iodo-1H-purin-6(7H)-one | 262.03 | +1 | Hydrolysis of 6-amino group (harsh pH) |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific batch of this compound under your potential experimental conditions, a simple forced degradation study can be performed. This is a common practice in the pharmaceutical industry to establish degradation pathways.[4][5]
Objective: To identify the major degradation products of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
UV lamp (e.g., 254 nm)
-
Amber and clear glass vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Control: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL in a clear vial. Keep in the dark at room temperature.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final volume of 10 mL with 50:50 methanol:water.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute to a final volume of 10 mL with 50:50 methanol:water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final volume of 10 mL with 50:50 methanol:water.
-
Photolytic Degradation: Dilute the stock solution to 0.1 mg/mL in 50:50 methanol:water in a clear vial. Expose to a UV lamp at 254 nm for 24 hours. Prepare a parallel sample in an amber vial as a dark control.
-
-
Analysis:
-
Analyze all samples by LC-MS.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) and retention time.
-
Expected Outcome: This study will provide a clear picture of the compound's stability under different conditions, helping you to design more robust experiments and anticipate potential side products. A target degradation of 5-20% is often aimed for in such studies to ensure that the primary degradation products are observed without secondary degradation.[6]
Caption: Workflow for a forced degradation study.
By understanding these degradation pathways and implementing the suggested preventative measures, you can significantly improve the reliability and success of your experiments involving this compound.
References
-
Havelkova, M., Dvorak, D., & Hocek, M. (2013). The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. ResearchGate. Available at: [Link]
- Havelkova, M., Dvorak, D., & Hocek, M. (2013).
- Ivanchenko, V. A., Budowsky, E. I., Simukova, N. A., Vul'fson, N. S., Tishchenko, A. I., & Askerov, D. B. (1977). The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine. Nucleic acids research, 4(4), 955–968.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 633-638.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
- Singour, P. K., et al. (2018). Forced Degradation Study for Estimation of Related Substances and Degradants in Allopurinol Tablet and Its Method Validation Using RP-HPLC. Indo American Journal of Pharmaceutical Research, 8(06).
-
Rane, K., & Sangshetti, J. (2020). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
Sources
- 1. The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-iodo-7H-purin-6-amine
Welcome to the technical support guide for the crystallization of 2-iodo-7H-purin-6-amine (2-Iodoadenine). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important purine derivative. As a key intermediate in the synthesis of various biologically active molecules, obtaining high-purity, crystalline this compound is a critical step.
This guide moves beyond simple protocols to explain the underlying principles governing crystallization, empowering you to troubleshoot common challenges effectively. We will address frequently encountered issues in a direct question-and-answer format, grounded in established physicochemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound fails to crystallize and remains fully dissolved even after cooling. What are the immediate troubleshooting steps?
This is a classic case of a stable, subsaturated, or metastable supersaturated solution. Crystal formation requires the solution to be supersaturated, a non-equilibrium state where the concentration of the solute exceeds its equilibrium solubility. Nucleation, the birth of a new crystal, is the kinetic barrier that must be overcome.
Immediate Actions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.
-
Introduce a Seed Crystal: If you have a previous batch of solid this compound, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.
-
Reduce Temperature Drastically: Place the flask in an ice-water bath or, for short periods, a freezer. Lowering the temperature decreases the solubility of the compound, thereby increasing the level of supersaturation and the driving force for crystallization.
-
Increase Concentration: If the above methods fail, it's likely your solution is not sufficiently supersaturated.
-
Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume).[1]
-
Allow the more concentrated solution to cool slowly as you did initially. Be prepared for a more rapid crystallization this time.
-
-
Anti-Solvent Addition: Introduce a second solvent (an "anti-solvent") in which your compound is insoluble, but which is fully miscible with your primary crystallization solvent. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness (incipient precipitation) is observed. Then, add a few drops of the primary solvent to redissolve the solid and allow the system to cool slowly.
Q2: Instead of forming solid crystals, my compound has separated as a viscous liquid or "oiled out." How do I resolve this?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the degree of supersaturation is so high that the solute molecules aggregate in a disordered, liquid-like state rather than an ordered crystal lattice.[1] This is particularly problematic because impurities tend to be more soluble in the oil than in the solvent, leading to impure final product.[1]
Causality & Solutions:
-
Cause: The solution is becoming supersaturated at a temperature where the solid form is not stable (i.e., above its melting point). This is common when using high-boiling point solvents for low-melting point solids.
-
Solution 1: Re-dissolve and Dilute: Reheat the mixture until the oil fully dissolves. Add more of the primary solvent (10-20%) to reduce the saturation point at any given temperature. Cool the solution again, but this time much more slowly, to prevent reaching high supersaturation at elevated temperatures.[1]
-
Solution 2: Lower the Crystallization Temperature: Select a solvent with a lower boiling point. This ensures that the entire cooling and crystallization process occurs well below the melting point of your compound.
-
Solution 3: Modify the Solvent System: Switch to a solvent system where the solubility of this compound is lower. This requires less cooling to achieve supersaturation, keeping the process at a lower overall temperature.
Below is a logical workflow for addressing an "oiling out" event.
Caption: Troubleshooting workflow for an "oiling out" event.
Q3: My crystallization is too rapid, yielding only fine powders or tiny needles with low purity. How can I promote the growth of larger, higher-quality crystals?
Rapid crystallization is a sign of excessive supersaturation, where nucleation occurs too quickly and indiscriminately throughout the solution. This process traps solvent and impurities within the rapidly forming crystal lattice, leading to a poor-quality product.[1] An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-60 minutes.[1]
Strategies for Controlled Crystal Growth:
-
Reduce the Rate of Cooling: This is the most critical parameter. Avoid placing the hot flask directly on a cold benchtop or in an ice bath. Instead:
-
Allow the flask to cool to room temperature on a cork ring or insulated pad.
-
Insulate the flask (e.g., wrap it in glass wool or towels) to slow heat loss.
-
Use a dewar flask for extremely slow cooling.
-
-
Reduce the Degree of Supersaturation: Use slightly more hot solvent than the absolute minimum required to dissolve the compound.[1] While this will slightly decrease the overall yield by leaving more product in the mother liquor, it dramatically improves purity by ensuring the solution does not become excessively supersaturated upon cooling.
-
Utilize a Different Solvent System: Find a solvent where the solubility of this compound does not change drastically with temperature. A solvent with a flatter solubility curve will lead to a more gradual increase in supersaturation during cooling, favoring slow growth over rapid nucleation.
Q4: What are the recommended starting solvents for crystallizing this compound, and how does pH play a role?
Solvent Selection:
The purine core of this compound contains multiple nitrogen atoms and an amine group, making it a polar, heterocyclic compound capable of hydrogen bonding.[2][3] Therefore, polar solvents are the most logical starting point. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or Dimethylformamide (DMF) are often effective.[4]
A good crystallization solvent should dissolve the compound when hot but have poor solubility when cold. A systematic screening approach is recommended.
| Solvent | Class | Boiling Point (°C) | Expected Solubility Behavior for this compound |
| Water | Polar Protic | 100 | Low solubility, but may be useful as an anti-solvent or at adjusted pH.[2] |
| Ethanol | Polar Protic | 78 | Good candidate. Likely to show a significant solubility difference between hot and cold. |
| Acetonitrile | Polar Aprotic | 82 | Good candidate for heterocyclic compounds.[4] |
| Ethyl Acetate | Polar Aprotic | 77 | Good candidate, often used for moderately polar compounds.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Likely to be a very strong solvent. Best used in a solvent/anti-solvent system (e.g., DMF/water). |
| Toluene | Non-polar | 111 | Unlikely to be a good primary solvent due to polarity mismatch, but could serve as an anti-solvent. |
The Critical Role of pH:
Purines are amphoteric molecules. The amino group is basic, while the imidazole and pyrimidine ring nitrogens have varying pKa values. Like guanine, this compound is expected to be least soluble around neutral pH and more soluble in strongly acidic or alkaline conditions where it can form a salt.[5] This pH-dependent solubility is a powerful tool.[6][7]
-
Troubleshooting with pH: If your compound is poorly soluble in most neutral organic solvents, try dissolving it in a dilute acidic solution (e.g., aqueous HCl) or a dilute basic solution (e.g., aqueous NaOH). Once dissolved, you can induce crystallization by slowly neutralizing the solution with a base or acid, respectively. This technique, known as pH-swing crystallization, can produce very high-quality crystals as it allows for fine control over the rate of supersaturation.
Q5: How can I confirm the purity, identity, and crystalline form of my final product?
Visual inspection is insufficient. A combination of analytical techniques is required to fully characterize your crystalline material.[8][9][10]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting range. Impurities typically depress and broaden the melting range.
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique to confirm the material is crystalline.[8][11] The resulting diffractogram is a fingerprint for a specific crystal form (polymorph) and can be used for batch-to-batch consistency checks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical identity and structure of the molecule and can detect the presence of trapped solvent or other impurities.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It can precisely determine the melting point and detect polymorphic transitions, which are critical for pharmaceutical development.[8][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present and can sometimes distinguish between different polymorphic forms based on shifts in hydrogen bonding frequencies.[11]
Experimental Protocols & Workflows
Protocol 1: General Crystallization Workflow
This protocol outlines a standard procedure for single-solvent recrystallization.
Caption: Standard workflow for single-solvent recrystallization.
Detailed Steps:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Heat the selected solvent to boiling and add it portion-wise to the flask with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold solvent to remove any residual mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
References
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.American Chemical Society.
- Analytical techniques for studying and characterizing polymorphs.Oxford Academic.
- Various techniques for study of Crystal Properties.Slideshare.
- CRYSTAL CHARACTERIZ
- Troubleshooting Crystalliz
- Tips & Tricks: Recrystallization.University of Rochester Department of Chemistry.
- Battling Gout - Controlling the Crystal Formation of Purine Salts.
- How can I obtain good crystals of heterocyclic organic compounds?
- pH variations enable guanine crystal formation within iridosomes.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.MDPI.
- How does the solvent or pH affect the formation of weak bonds in crystal packing?
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. iucr2017.org [iucr2017.org]
- 4. researchgate.net [researchgate.net]
- 5. pH variations enable guanine crystal formation within iridosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. acadpubl.eu [acadpubl.eu]
preventing deiodination of 2-iodo-7H-purin-6-amine
Introduction
Welcome to the technical support center for 2-iodo-7H-purin-6-amine, a critical building block for researchers in medicinal chemistry and drug development. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address one of the most common challenges encountered when working with this reagent: unwanted deiodination. As your dedicated support partner, our goal is to help you navigate the complexities of your synthetic challenges, ensuring the integrity of your molecules and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem with this compound?
Deiodination is the chemical process where the iodine atom is cleaved from the purine core, resulting in the formation of the parent compound, adenine (7H-purin-6-amine). This is a significant issue for several reasons:
-
Loss of Reactivity: The carbon-iodine bond is the intended reactive site for subsequent functionalization, typically in metal-catalyzed cross-coupling reactions. Its premature cleavage terminates the desired reaction pathway.
-
Yield Reduction: Formation of the adenine byproduct directly reduces the yield of your target molecule.
-
Purification Challenges: Adenine and this compound often have similar polarities, making their separation by standard chromatographic techniques difficult and time-consuming.
-
Inaccurate Biological Data: If the deiodinated impurity is carried through to biological assays, it can lead to misleading or erroneous results, as the activity of adenine will differ from that of the intended final product.
Q2: What are the primary causes of deiodination?
Deiodination of this compound is primarily a reductive process that can be triggered by several factors commonly encountered in a synthetic laboratory:
-
Palladium Catalysis: This is the most frequent cause. During palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a competing side reaction known as hydrodehalogenation can occur.[1] This process consumes the starting material to produce the unwanted deiodinated byproduct.
-
Light Exposure: Aryl iodides can be photolabile. Exposure to ambient or UV light can induce homolytic cleavage of the C-I bond, leading to radical-mediated deiodination.
-
Thermal Stress: While generally stable at room temperature, prolonged exposure to high reaction temperatures can promote thermal decomposition and deiodination.
-
Strong Bases & Nucleophiles: Certain strong bases or nucleophiles can directly attack the iodine atom or the carbon to which it is attached, facilitating its removal.
Q3: How can I quickly assess if deiodination is occurring in my reaction?
The most reliable method is thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
By TLC: Co-spot your reaction mixture with authentic samples of your starting material (this compound) and adenine. Adenine is more polar and will typically have a lower Rf value than the iodinated starting material in common solvent systems (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The appearance and growth of a spot corresponding to adenine is a clear indicator of deiodination.
-
By LC-MS: This is the most definitive method. You will observe a peak with the mass-to-charge ratio (m/z) corresponding to adenine alongside your starting material and product peaks.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This is the most common scenario where researchers face deiodination issues. The following guide provides a systematic approach to diagnosing and solving this problem.
Problem: My Suzuki-Miyaura coupling reaction with this compound is producing significant amounts of adenine.
Root Cause Analysis: In a Suzuki-Miyaura reaction, the desired catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form a C-C bond.[2] However, a parasitic pathway, hydrodehalogenation, can compete. This typically occurs when the palladium(II) intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture before it can undergo transmetalation. Potential hydride sources include solvent impurities (like ethanol in chloroform), the boronic acid reagent itself, or decomposition products.
Workflow for Troubleshooting Deiodination in Suzuki Coupling
Caption: A troubleshooting flowchart for minimizing deiodination.
Solutions & Experimental Choices
-
Expertise & Causality: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) are highly effective.[3] They accelerate the rate-determining oxidative addition and the final reductive elimination step.[4] By making the desired catalytic cycle kinetically more favorable, they outcompete the undesired deiodination pathway. Bidentate ligands like Xantphos have also shown excellent performance in suppressing side reactions by stabilizing the palladium center.[5]
-
Trustworthiness: While Pd(PPh₃)₄ is a common catalyst, it can be prone to dissociation, leading to palladium black, which is highly active for hydrodehalogenation. Consider using more robust Pd(II) precatalysts like PdCl₂(dppf) or preformed Pd(0) catalysts with bulky ligands.
-
Expertise & Causality: The base activates the boronic acid for transmetalation.[6] However, very strong bases (e.g., alkoxides) can promote boronic acid decomposition, which can be a source of hydrides. Milder inorganic bases are generally preferred. Studies on halopurines have shown that potassium carbonate (K₂CO₃) is often a very effective base for these couplings.[7]
-
Trustworthiness: Use freshly opened or dried bases. Many inorganic bases (like K₃PO₄) can be hygroscopic. The presence of excess water can facilitate protodeborylation of the boronic acid and subsequent deiodination.
-
Expertise & Causality: The choice of solvent can significantly impact stability.[8] Protic solvents (like methanol or ethanol) are direct hydride sources and should be avoided. High-purity, anhydrous aprotic solvents such as toluene, dioxane, or DMF are recommended.[9]
-
Trustworthiness: Always use solvents from a freshly opened bottle or one that has been properly dried and degassed. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. Start reactions at a lower temperature (e.g., 60-80 °C) and monitor for progress. Only increase the temperature if the reaction is sluggish, as higher temperatures can accelerate the rate of deiodination.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with XPhos ligand, or PdCl₂(dppf) | Bulky ligands accelerate desired coupling, outcompeting deiodination.[3][5] |
| Base | K₂CO₃ or K₃PO₄ (anhydrous) | Milder bases, less prone to causing side reactions.[7] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, minimizes external hydride sources.[9] |
| Temperature | 80-100 °C | Balances reaction rate with minimizing thermal decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions. |
Experimental Protocols
Protocol A: General Handling and Storage of this compound
To ensure the long-term integrity of your starting material, follow these handling and storage guidelines.
-
Procurement: Source from a reputable supplier that provides a certificate of analysis (CoA) confirming purity.[10]
-
Storage: Store the solid material in an amber vial or a vial wrapped in aluminum foil to protect it from light.
-
Environment: Keep the vial in a desiccator at 2-8 °C. Avoid frequent temperature cycling.
-
Handling: When weighing, do so quickly and in a controlled environment. Do not leave the bottle open to the atmosphere for extended periods. For solution preparation, use high-purity, anhydrous solvents.
Protocol B: Recommended Starting Protocol for a Suzuki Coupling to Minimize Deiodination
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and anhydrous K₂CO₃ (2.0 - 3.0 eq).[7]
-
Add the palladium precatalyst (e.g., PdCl₂(dppf), 5 mol%) and, if needed, the additional ligand.
-
-
Inert Atmosphere:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Through the septum, add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous toluene) to achieve a concentration of approximately 0.1 M with respect to the starting purine. The use of some water can be necessary for solubility and efficient coupling with certain boronic acids.[7]
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath at 85-90 °C.
-
Stir the reaction vigorously.
-
-
Monitoring (Self-Validation):
-
After 30 minutes, carefully withdraw a small aliquot via syringe and quench it into a vial containing ethyl acetate and a small amount of water.
-
Analyze the organic layer by TLC and/or LC-MS to check the ratio of product, starting material, and the adenine byproduct.
-
If significant deiodination (>10%) is observed with little product formation, immediately lower the reaction temperature by 10-15 °C.
-
Continue monitoring the reaction every 1-2 hours until the starting material is consumed.
-
-
Work-up:
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Proceed with standard aqueous work-up and purification.
-
References
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Retrieved from [Link]
-
Gooßen, L. J., et al. (2019). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. Retrieved from [Link]
-
Chen, Y., et al. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Molecules. Available at: [Link]
-
Bains, R. K., et al. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus’ Clouds. Astrobiology. Available at: [Link]
-
Podolyan, Y., et al. (2012). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry A. Available at: [Link]
-
Gereben, B., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Berry, M. J., & Larsen, P. R. (2011). The Deiodinases: Their Identification and Cloning of Their Genes. Thyroid. Available at: [Link]
-
Ahrens, S., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]
-
Dolle, V., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Pein, C. D., et al. (2022). DNA Strand Displacement with Base Pair Stabilizers: Purine‐2,6‐Diamine and 8‐Aza‐7‐Bromo‐7‐Deazapurine‐2,6‐Diamine Oligonucleotides Invade Canonical DNA and New Fluorescent Pyrene Click Sensors Monitor the Reaction. Chemistry – A European Journal. Available at: [Link]
-
Marqusee, S., et al. (2004). Induction of type 1 iodothyronine deiodinase to prevent the nonthyroidal illness syndrome in mice. The Journal of Clinical Investigation. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 28128-26-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Scaling Up 2-Iodo-7H-purin-6-amine Production
Introduction
2-Iodo-7H-purin-6-amine, a critical intermediate in the synthesis of numerous therapeutic agents, presents unique challenges during the transition from bench-scale synthesis to large-scale production. Its successful scale-up is pivotal for advancing drug development pipelines. This guide provides practical, in-depth technical support for researchers, scientists, and drug development professionals, addressing common issues encountered during the manufacturing process. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and validated protocols to ensure a scalable, efficient, and safe production process.
Part 1: Frequently Asked Questions (FAQs) on Scale-Up Synthesis
This section addresses high-level strategic questions that are crucial for designing a successful scale-up campaign.
FAQ 1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
The choice of synthetic route is a critical decision for scale-up, balancing cost, efficiency, safety, and throughput. While several methods exist, the direct iodination of adenine is often favored for its atom economy.
-
Route 1: Direct Iodination of Adenine. This is a common and direct approach. The primary challenge lies in the choice of iodinating agent and controlling the reaction conditions to prevent the formation of di-iodinated and other impurities. N-Iodosuccinimide (NIS) is a frequently used reagent in this synthesis.
-
Route 2: From 2,6-Dichloropurine. This multi-step route involves the initial conversion of 2,6-dichloropurine to a 6-amino-2-chloro derivative, followed by a Finkelstein reaction or other methods to introduce the iodine. While longer, it can sometimes offer better control over regioselectivity.
-
Route 3: Sandmeyer-type Reaction from 2-Amino-6-chloropurine. This route involves diazotization of the 2-amino group followed by treatment with an iodide salt. This method can be effective but often involves handling potentially unstable diazonium intermediates, which can be a safety concern on a larger scale.
For scale-up, Route 1 (Direct Iodination of Adenine) is often the most attractive due to its shorter synthesis sequence and the ready availability of the starting material. However, careful process development is required to control selectivity and purity.
FAQ 2: How can I optimize the yield and purity of this compound during scale-up?
Optimizing yield and purity on a larger scale requires a thorough understanding of the reaction mechanism and critical process parameters.
-
Choice of Iodinating Agent: While elemental iodine can be used, N-Iodosuccinimide (NIS) is generally preferred for its milder reaction conditions and improved selectivity, which helps to minimize the formation of over-iodinated byproducts. The use of NIS in a suitable solvent like N,N-dimethylformamide (DMF) is a common practice.
-
Reaction Temperature and Time: The iodination of adenine is typically conducted at slightly elevated temperatures to ensure a reasonable reaction rate. However, excessive heat can lead to degradation and the formation of impurities. Close monitoring of the reaction progress by HPLC is crucial to determine the optimal reaction time and to quench the reaction promptly upon completion.
-
Control of pH: The pH of the reaction mixture can significantly influence the reactivity of adenine and the stability of the product. Maintaining a slightly acidic to neutral pH is often beneficial.
-
Work-up and Quenching: After the reaction is complete, any unreacted iodinating agent must be quenched to prevent the formation of impurities during work-up and isolation. A solution of sodium thiosulfate is a standard and effective quenching agent.
-
Purification Strategy: While chromatography is a powerful tool at the lab scale, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying this compound on a larger scale. The choice of solvent system is critical and may require screening to find a system that provides good recovery and effectively removes key impurities. A common approach is to use a polar solvent like DMF or DMSO for the initial dissolution, followed by the addition of an anti-solvent like water or an alcohol to induce crystallization.
FAQ 3: What are the Critical Process Parameters (CPPs) to monitor during the scale-up of the direct iodination of adenine?
Identifying and controlling CPPs is fundamental to a successful and reproducible scale-up. The following table outlines key parameters for the direct iodination of adenine using NIS.
| Critical Process Parameter (CPP) | Recommended Range | Consequence of Deviation |
| Adenine to NIS Molar Ratio | 1 : 1.05 to 1 : 1.2 | < 1.05: Incomplete conversion, leading to low yield. > 1.2: Increased risk of di-iodination and other side products, complicating purification. |
| Reaction Temperature | 50-70 °C | < 50 °C: Sluggish reaction, requiring extended reaction times. > 70 °C: Increased impurity formation and potential product degradation. |
| Reaction Time | 4-8 hours | Too short: Incomplete reaction. Too long: Increased impurity profile. Determined by in-process controls (e.g., HPLC). |
| Stirring Speed | Sufficient to maintain a homogeneous slurry | Inadequate: Poor mass transfer, leading to localized overheating and inconsistent reaction, resulting in lower yield and higher impurities. |
| Quenching Temperature | < 25 °C | Too high: Potential for side reactions with the quenching agent and product degradation. |
FAQ 4: What are the key safety considerations when scaling up the production of this compound?
A thorough safety assessment is non-negotiable for any scale-up process.
-
N-Iodosuccinimide (NIS): NIS is an oxidizing agent and can be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Operations should be carried out in a well-ventilated area or a fume hood.
-
Solvents: N,N-Dimethylformamide (DMF) is a common solvent for this reaction and is a known reproductive toxin. Engineering controls, such as closed systems and good ventilation, are crucial to minimize exposure. Flammable solvents should be handled with appropriate grounding and bonding to prevent static discharge.
-
Thermal Hazards: The iodination reaction can be exothermic. A thorough calorimetric study (e.g., using a reaction calorimeter) is recommended before scaling up to understand the thermal profile and to ensure that the cooling capacity of the reactor is sufficient to control the temperature.
-
Waste Disposal: The waste streams will contain iodine and organic solvents. All waste must be handled and disposed of in accordance with local environmental regulations.
Part 2: Troubleshooting Guide for Scale-Up Production
This section provides a structured approach to diagnosing and resolving common problems encountered during the scale-up of this compound synthesis.
Problem 1: Low or Inconsistent Yields
-
Question: My yield of this compound has dropped significantly after scaling up from the lab. What are the likely causes and how can I fix it?
-
Answer: A drop in yield upon scale-up is a common issue and can often be traced back to mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mixing of the reactants, especially in a slurry reaction. This can result in localized "hot spots" where the temperature is higher, leading to degradation, or areas of low reactant concentration, leading to an incomplete reaction.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for solid-liquid mixtures. You may need to increase the stirring speed or consider a different impeller design.
-
-
Poor Temperature Control: The larger volume of a scaled-up reaction has a different surface area-to-volume ratio, making heat transfer less efficient. If the reaction is exothermic, the internal temperature can rise uncontrollably, leading to byproduct formation.
-
Solution: Implement a robust temperature control system. A pre-scale-up calorimetric study will help determine the heat of reaction and allow for proper engineering of the reactor's cooling system.
-
-
Incomplete Reaction: Simply extending the reaction time from the lab-scale protocol may not be sufficient.
-
Solution: Implement in-process controls (IPCs) such as HPLC to monitor the consumption of the starting material and the formation of the product. The reaction should only be quenched once the desired level of conversion is achieved.
-
-
Problem 2: Product Fails Purity Specifications
-
Question: My final product is off-color and contains several impurities that were not significant at the lab scale. How can I improve the purity?
-
Answer: Purity issues on scale-up are often due to subtle changes in the reaction environment that favor the formation of side products.
-
Presence of Di-iodinated Impurity: This is a common byproduct if the reaction conditions are too harsh or if there is an excess of the iodinating agent.
-
Solution: Carefully control the stoichiometry of NIS. A slight excess (e.g., 1.05 equivalents) is often sufficient. Ensure uniform mixing to avoid localized areas of high NIS concentration.
-
-
Residual Iodine: A yellow or brown tint to the final product can indicate the presence of residual iodine.
-
Solution: Ensure the quenching step with sodium thiosulfate is effective. Add the quenching solution slowly and monitor for the disappearance of the color. An extra wash of the isolated solid with a dilute thiosulfate solution may be necessary.
-
-
Other Unidentified Impurities: These can arise from the degradation of the starting material, product, or solvent.
-
Solution: Review the reaction temperature and time. Lowering the temperature or shortening the reaction time (based on IPCs) can minimize degradation. Ensure high-quality, dry solvents are used, as water can sometimes participate in side reactions.
-
-
Problem 3: Challenges with Product Isolation and Filtration
-
Question: I am having difficulty filtering the product after crystallization. The filtration is very slow, and the product seems to be a very fine powder. What can I do?
-
Answer: Poor filtration characteristics are usually due to the formation of very small crystals or an amorphous solid. The goal is to encourage the growth of larger, more uniform crystals.
-
Optimize the Crystallization Process:
-
Cooling Rate: A slow, controlled cooling rate is crucial for growing larger crystals. Crash cooling by adding the anti-solvent too quickly or rapidly decreasing the temperature will lead to the formation of fine particles.
-
Solvent System: The choice of recrystallization solvent is critical. You may need to screen several solvent/anti-solvent combinations to find one that provides good crystal morphology.
-
Seeding: Adding a small amount of pure crystalline product (seed crystals) to the supersaturated solution can promote the growth of larger, more uniform crystals.
-
Agitation: Gentle agitation during crystallization can help to prevent the formation of large agglomerates and promote uniform crystal growth. However, excessive agitation can lead to crystal breakage and the formation of fines.
-
-
Part 3: Experimental Protocols and Visualizations
This section provides a representative, step-by-step protocol for the synthesis and purification of this compound, along with visualizations to clarify the workflow and troubleshooting logic.
Protocol: Synthesis of this compound
Materials:
-
Adenine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate
-
Deionized water
Procedure:
-
Reaction Setup: Charge a clean, dry reactor with adenine and DMF. Begin agitation to form a slurry.
-
Reagent Addition: Slowly add NIS to the slurry at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 6 hours.
-
In-Process Control: Monitor the reaction progress by HPLC until the adenine is <2% of its initial amount.
-
Cooling and Quenching: Cool the reaction mixture to 20 °C. Prepare a solution of sodium thiosulfate in water and add it slowly to the reaction mixture to quench any unreacted NIS.
-
Precipitation: Slowly add deionized water to the reaction mixture to precipitate the product.
-
Isolation: Filter the solid product and wash with deionized water.
-
Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved.
Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude product in a minimal amount of hot DMF.
-
Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal.
-
Complete Crystallization: Further cool the mixture in an ice bath to maximize product recovery.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting decision tree for scaling up this compound production.
Caption: Overall workflow for the synthesis and purification of this compound.
References
-
G. R. Gough, M. H. Maguire, F. C. P. Yin. A new synthesis of 2-iodoadenosine and 2-iodo-5'-deoxyadenosine. Journal of Medicinal Chemistry. 1979 , 22 (3), 323-326. [Link]
-
C. K. Mittal, R. A. Janis, F. Murad. Preparation of 2-iodoadenosine 5'-monophosphate and 2-iodoadenosine 5'-triphosphate. Journal of Cyclic Nucleotide Research. 1978 , 4 (5), 349-357. [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-7H-purin-6-amine and 2-Chloro-7H-purin-6-amine
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and overall yield. Among the versatile scaffolds used in the synthesis of bioactive molecules, halopurines are indispensable building blocks.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of two key purine derivatives: 2-iodo-7H-purin-6-amine (2-iodoadenine) and 2-chloro-7H-purin-6-amine (2-chloroadenine). By synthesizing fundamental chemical principles with experimental evidence, we aim to equip you with the insights needed to make informed decisions in your synthetic endeavors.
Foundational Chemical and Physical Properties
A molecule's reactivity is intrinsically linked to its structure and physical properties. Both 2-iodoadenine and 2-chloroadenine are analogs of the natural nucleobase adenine.[4] The primary difference lies in the halogen substituent at the C2 position of the purine ring, which profoundly influences their chemical behavior.
| Property | This compound | 2-Chloro-7H-purin-6-amine |
| Synonym | 2-Iodoadenine | 2-Chloroadenine |
| CAS Number | 28128-26-9[5][6] | 1839-18-5[7][8][9][10] |
| Molecular Formula | C₅H₄IN₅ | C₅H₄ClN₅[8][10] |
| Molecular Weight | 261.03 g/mol | 169.57 g/mol [8][10] |
| Appearance | Not specified; likely solid | Pale yellow or off-white solid[7][8][9] |
| Melting Point | Not specified | >300 °C (decomposes)[8] |
The Core of Reactivity: C-I vs. C-Cl Bond
The divergent reactivity of these two molecules is primarily governed by the nature of the carbon-halogen (C-X) bond at the C2 position. Two key factors are at play:
-
Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Chlorine (C-Cl) bond. This is due to the larger atomic radius of iodine and the poorer orbital overlap with carbon compared to chlorine. A weaker bond requires less energy to break, a critical factor in the rate-determining step of many reactions.
-
Electronegativity & Polarizability: Chlorine is more electronegative than iodine, leading to a more polarized C-Cl bond and a more electrophilic carbon atom. However, iodine is much more polarizable, meaning its electron cloud is more easily distorted. This high polarizability makes the C-I bond more susceptible to interaction with the d-orbitals of transition metals like palladium.
These fundamental differences manifest in distinct reactivity profiles, particularly in the two major classes of reactions employed for purine functionalization: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Comparative Performance in Key Synthetic Reactions
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for elaborating the purine scaffold.[11][12] These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, share a common catalytic cycle where the initial, often rate-limiting, step is the oxidative addition of the palladium(0) catalyst into the C-X bond.
Reactivity Trend: 2-Iodoadenine > 2-Chloroadenine
The weaker, more polarizable C-I bond makes 2-iodoadenine far more reactive in this context. The oxidative addition step proceeds much more readily and under milder conditions (lower temperatures, less reactive catalysts) for the iodo derivative compared to the chloro analog.
This reactivity difference is so pronounced that it allows for excellent regioselectivity in di-halogenated purines. A study on the Suzuki-Miyaura coupling of 9-benzyl-6-chloro-2-iodopurine demonstrated that reaction with one equivalent of phenylboronic acid resulted in selective substitution at the C2-iodo position, leaving the C6-chloro position untouched.[12][13] This provides clear experimental validation for the superior reactivity of the C-I bond in cross-coupling.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Regioselective Suzuki coupling on a dihalopurine scaffold.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[14][15] The stability of this intermediate is key to the reaction's success. The purine ring is inherently electron-deficient due to its nitrogen atoms, which activates the C2 position for nucleophilic attack.[16]
Reactivity Trend: 2-Chloroadenine ≥ 2-Iodoadenine
In contrast to cross-coupling, the reactivity order in SNAr is often reversed. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[15] The greater electronegativity of chlorine withdraws electron density from the C2 carbon more effectively than iodine, making it more electrophilic and susceptible to nucleophilic attack. While C-Cl bond cleavage is more difficult than C-I cleavage, this step occurs after the rate-limiting step. Therefore, for many SNAr reactions, 2-chloroadenine is expected to be more reactive than 2-iodoadenine. The typical leaving group ability in SNAr follows the order F > Cl > Br > I, which is directly related to the electronegativity of the halogen stabilizing the intermediate complex.[17][18]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for leveraging the reactivity of 2-haloadenines. They are intended as a starting point and may require optimization based on the specific substrate scope.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling to highlight the expected differences in reactivity.
-
Objective: To synthesize 2-phenyl-7H-purin-6-amine from 2-iodoadenine and 2-chloroadenine.
-
Materials:
-
This compound OR 2-chloro-7H-purin-6-amine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol) or a more advanced ligand like SPhos for the chloro-substrate.
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 2-haloadenine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst and ligand. For 2-iodoadenine, Pd(OAc)₂/PPh₃ is often sufficient. For 2-chloroadenine, a more active catalyst system like Pd(OAc)₂/SPhos may be necessary for reasonable conversion.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture with stirring. For 2-iodoadenine , a temperature of 80-90 °C for 2-4 hours is a good starting point. For 2-chloroadenine , a higher temperature (100-110 °C) and longer reaction time (12-24 hours) will likely be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expected Outcome: The reaction with 2-iodoadenine will proceed faster and likely give a higher yield under identical, milder conditions compared to 2-chloroadenine.
Protocol 2: Buchwald-Hartwig Amination
This protocol details a C-N bond formation, where reactivity trends similar to the Suzuki coupling are observed.
-
Objective: To couple 2-haloadenine with morpholine.
-
Materials:
-
This compound OR 2-chloro-7H-purin-6-amine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, NaOt-Bu, and the 2-haloadenine to a Schlenk tube.
-
Add toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture with stirring. As with the Suzuki coupling, expect milder conditions for the iodo-substrate (e.g., 90 °C, 6-12 hours) versus the chloro-substrate (e.g., 110 °C, 18-24 hours).[19]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash chromatography.
-
-
Causality: The choice of a strong base like NaOt-Bu and a bulky, electron-rich phosphine ligand like XPhos is crucial.[20][21] These ligands facilitate the oxidative addition step, especially for the more challenging C-Cl bond, and promote the reductive elimination to form the C-N bond.[22][23]
Summary and Recommendations for the Synthetic Chemist
| Reaction Type | Preferred Substrate | Rationale | Practical Implications |
| Pd-Catalyzed Cross-Coupling | This compound | Weaker C-I bond leads to faster oxidative addition. | Use for higher yields, faster reactions, and milder conditions. Ideal for sensitive substrates and complex syntheses. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-7H-purin-6-amine | Higher electronegativity of Cl makes C2 more electrophilic, accelerating the rate-limiting nucleophilic attack. | A more reactive and often more cost-effective choice for catalyst-free substitutions with strong nucleophiles. |
Expert Recommendations:
-
For Versatility and Efficiency in Cross-Coupling: this compound is the superior choice. Its high reactivity allows for a broader substrate scope and greater functional group tolerance under milder conditions, saving time and potentially increasing overall yields in multi-step syntheses.
-
For Cost-Effectiveness and SNAr Reactions: 2-Chloro-7H-purin-6-amine is a valuable precursor. It is generally less expensive and can be highly effective in SNAr reactions. For cross-coupling, its use is viable but may require more forceful conditions or investment in advanced, highly active catalyst systems.
-
For Regioselective Synthesis: In molecules containing both chloro and iodo substituents, the significant reactivity difference can be exploited to achieve selective functionalization at the iodo-position via cross-coupling, leaving the chloro-position available for subsequent SNAr or a second, more demanding cross-coupling reaction.
By understanding the fundamental principles that drive the reactivity of these two essential building blocks, you can better design and execute your synthetic strategies, accelerating the path from molecule to medicine.
References
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PubChem. (n.d.). 2-Chloroadenine. Retrieved January 2, 2026, from [Link]
-
Salas, C. O., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(15), 3423. Available from: [Link]
-
Głowacka, I. E., et al. (2015). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Molecules, 20(5), 8835–8859. Available from: [Link]
-
Rida, S. M., et al. (2007). Synthesis of Some Novel Substituted Purine Derivatives As Potential Anticancer, Anti-HIV-1 and Antimicrobial Agents. Archiv der Pharmazie, 340(4), 175-183. Available from: [Link]
-
Al-Ostath, A. I., et al. (2022). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 12(8), 4528-4554. Available from: [Link]
-
Sharma, P., et al. (2023). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances, 13(36), 25339-25368. Available from: [Link]
-
Aydin, F., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(11), 1845. Available from: [Link]
-
ResearchGate. (2001). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]
-
The Organic Chemistry Tutor. (2021, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 2, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 2, 2026, from [Link]
-
Terrier, F., et al. (2003). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 1(8), 1285-1290. Available from: [Link]
-
Crampton, M. R., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 68(22), 8416-8423. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 2, 2026, from [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 252-259. Available from: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 2, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 2, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 2, 2026, from [Link]
-
Ostafin, M., et al. (2003). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 58(1-2), 47-50. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2-Chloro-6-iodoaniline. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Iodoaniline. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). Adenine. Retrieved January 2, 2026, from [Link]
-
ChemBK. (n.d.). 2-chloro-7h-purin-6-amine. Retrieved January 2, 2026, from [Link]
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A Senior Application Scientist's Guide to Purine Analogs: A Comparative Analysis of 2-Iodo-7H-Purin-6-Amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Purine Analogs in Therapeutics
Purine analogs represent a cornerstone class of antimetabolite drugs that have revolutionized the treatment of cancers and viral diseases over the past half-century.[1][2] By mimicking the structure of endogenous purines like adenine and guanine, these compounds artfully deceive cellular machinery, leading to the disruption of nucleic acid synthesis, inhibition of critical enzymatic pathways, and ultimately, the induction of cell death in rapidly proliferating cells.[3] Clinically significant agents such as Fludarabine, Cladribine, and 6-Mercaptopurine have validated the purine scaffold as a privileged structure in medicinal chemistry.[2][4][5]
This guide moves beyond the well-trodden path of established drugs to focus on a versatile and pivotal intermediate: 2-iodo-7H-purin-6-amine (also known as 2-iodoadenine). The strategic placement of an iodine atom at the C2 position transforms the simple adenine core into a powerful platform for synthetic diversification. This analysis will provide an in-depth comparison of this compound with other key purine analogs, not only in terms of biological activity but also from the crucial perspective of synthetic utility and its potential in modern drug discovery campaigns. We will delve into the causality behind experimental design, present detailed protocols for evaluation, and offer a forward-looking perspective on the application of this and related compounds.
The Purine Scaffold: A Tale of Structure and Synthesis
The biological activity of a purine analog is inextricably linked to its structure. Substitutions at various positions on the purine ring can dramatically alter metabolic stability, enzyme affinity, and cellular uptake.
Structural Comparison
The fundamental difference between this compound and analogs like 6-mercaptopurine (6-MP) or fludarabine lies in the nature and position of their key substituents.
-
This compound (2-Iodoadenine): Features an iodine atom at the C2 position. This heavy halogen is an excellent leaving group, making it a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This synthetic versatility is its defining feature, allowing for the systematic exploration of chemical space at a position critical for interacting with various enzymes.
-
6-Mercaptopurine (6-MP): The 6-hydroxyl group of hypoxanthine is replaced by a thiol group.[4] This modification is key to its mechanism, but the molecule lacks an obvious handle for broad synthetic diversification post-synthesis.
-
Fludarabine: This analog features two key modifications: a fluorine atom at the C2 position of the adenine base and an arabinose sugar moiety instead of ribose. The C-F bond enhances metabolic stability, while the sugar modification influences its interaction with DNA polymerases.[5]
Synthetic Strategies: Building the Core
The construction of the purine ring system is a classic challenge in organic chemistry. The Traube synthesis, for instance, involves the condensation of a pyrimidine with a one-carbon unit to form the imidazole portion of the purine.[6]
However, in a drug discovery context, derivatization of a common core is often more efficient. A typical workflow for creating a library of analogs from a halogenated purine intermediate is outlined below. The use of 2,6-dichloropurine as a starting material is a common strategy that allows for sequential, selective substitution at the C6 and C2 positions.[7]
Caption: Synthetic workflow for generating a purine analog library.
Mechanism of Action: A Unified Strategy of Disruption
Purine analogs primarily exert their cytotoxic effects by acting as antimetabolites.[3] After cellular uptake, they are typically converted to their corresponding nucleotide (mono-, di-, and tri-phosphate) forms by cellular kinases. These fraudulent nucleotides then interfere with nucleic acid metabolism in several ways.[3][4]
-
Inhibition of De Novo Purine Biosynthesis: Analog monophosphates can mimic natural nucleotides and exert feedback inhibition on key enzymes at the beginning of the purine synthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase.[4]
-
Inhibition of DNA Polymerases: As triphosphates, the analogs can compete with natural dNTPs for incorporation into DNA. Their incorporation can lead to chain termination or create a dysfunctional DNA strand that stalls replication forks and induces apoptosis.[3]
-
Inhibition of Other Key Enzymes: Different analogs can inhibit various enzymes involved in nucleotide metabolism, such as ribonucleotide reductase.[5]
Caption: General mechanism of action for purine analogs.
The 2-iodo substituent in this compound serves primarily as a synthetic handle. Its direct impact on the mechanism of the parent compound is less profound than its role in enabling the creation of derivatives with tailored inhibitory profiles. For example, coupling a bulky aryl group to the C2 position can create a derivative that specifically targets the ATP-binding pocket of a particular protein kinase.
Comparative Biological Performance: From Benchtop to Cell Line
The ultimate measure of a compound's utility lies in its biological performance. Here, we compare the activity of foundational purine analogs using data representative of typical screening assays.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth. The data below is a representative compilation illustrating the cytotoxic potential of various purine analogs against leukemia cell lines, a common target for this drug class.[2][5]
| Purine Analog | Cancer Cell Line | Approximate IC50 (µM) | Primary Mechanism | Reference Moiety |
| Fludarabine | Leukemia (CLL) | 0.1 - 5 | DNA Polymerase Inhibition, Apoptosis Induction | 2-Fluoro, Arabinose Sugar |
| Cladribine | Leukemia (HCL) | 0.01 - 0.5 | DNA Strand Breaks, Apoptosis Induction | 2-Chloro, Deoxyribose Sugar |
| 6-Mercaptopurine | Leukemia (ALL) | 1 - 10 | Inhibition of De Novo Purine Synthesis | 6-Thio |
| Compound 6 * | Huh7 (Hepatocellular Carcinoma) | 14.2 | Kinase Inhibition (presumed) | 6-piperazine, 8-phenoxy, 9-cyclopentyl |
| 5-Fluorouracil (Control) | Huh7 (Hepatocellular Carcinoma) | 30.6 | Thymidylate Synthase Inhibition | Pyrimidine Analog |
Note: Data for "Compound 6" is from a study on novel 6,8,9-trisubstituted purine analogs, demonstrating the potency that can be achieved through derivatization.[5] Direct IC50 data for the parent this compound is less common in literature, as it is primarily valued as an intermediate.
This table highlights that substitutions at the C2 and C6 positions, as well as the nature of the sugar moiety, are critical determinants of cytotoxic potency. The high potency of Fludarabine and Cladribine underscores the success of modifying the 2-position. This provides a strong rationale for using this compound as a scaffold to develop novel, potent derivatives.
Essential Experimental Protocols
Reproducible and robust assays are critical for evaluating and comparing drug candidates. The following protocols are foundational for the characterization of purine analogs.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3][7]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3][7] Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[7]
Protocol 2: Kinase Inhibition Assay (Spectrophotometric)
Many purine analogs function as kinase inhibitors. This protocol provides a general method for assessing enzyme inhibition.[8][9]
Causality: The choice of a continuous spectrophotometric assay is based on its high accuracy and ability to monitor the reaction in real-time.[8] The assay couples the production of ADP (a product of the kinase reaction) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. This provides a robust and widely applicable method for determining inhibitor potency.
Detailed Steps:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, a kinase-specific peptide substrate, and the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH). Also include phosphoenolpyruvate (PEP) and NADH.
-
Inhibitor Addition: Add various concentrations of the purine analog inhibitor to the wells. Include a no-inhibitor control.
-
Enzyme Initiation: Initiate the reaction by adding the target kinase to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes. The rate of NADH oxidation is directly proportional to the kinase activity.
-
Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[8]
Discussion and Future Perspectives
The comparative analysis reveals that while classic purine analogs like fludarabine and cladribine are highly potent cytotoxic agents, their structures are relatively fixed. The true value of This compound lies not in its intrinsic activity, which is modest, but in its immense potential as a chemical scaffold.
The Strategic Advantage of the 2-Iodo Group: The C-I bond is a versatile functional group for modern synthetic chemistry. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the rapid and efficient synthesis of large, diverse libraries of 2-substituted purine derivatives.[10] This is a critical advantage in lead optimization, where structure-activity relationships (SAR) must be explored systematically. By using this compound, a drug discovery team can:
-
Target Specific Enzymes: Introduce moieties at the C2 position designed to fit into the ATP-binding pockets of specific kinases, polymerases, or other purine-binding proteins.
-
Modulate Physicochemical Properties: Attach groups that improve solubility, cell permeability, or metabolic stability, addressing common challenges in drug development.
-
Develop Multi-Target Ligands: Synthesize derivatives that can interact with more than one biological target, a promising strategy for complex diseases.[9]
Future Directions: The future of purine analog development will likely focus on creating highly selective agents that target specific cellular vulnerabilities. The use of versatile intermediates like this compound, combined with structure-based drug design and high-throughput screening, will be instrumental in this endeavor. Research into novel derivatives could yield potent inhibitors for previously "undruggable" targets or compounds that can overcome clinical resistance to existing therapies.
References
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- Robins, R. K. (2002). Purine nucleoside antimetabolites in development for the treatment of cancer. PubMed.
- Cheson, B. D. (1994). The Newer Purine Analogs. Significant Therapeutic Advance in the Management of Lymphoid Malignancies. PubMed.
- Choudhary, A. (2008). Synthesis and Medicinal Uses of Purine. Pharmaguideline.
- BenchChem. (2025). Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. BenchChem.
- (Synthesis of Novel Purine Deriv
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Purine Derivatives in Anticancer Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
- Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. Holland-Frei Cancer Medicine. 5th edition. NCBI Bookshelf.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Purine Analogs in Anticancer Screening. BenchChem.
- (Antimetabolites: Purine Analogs Pharmacology Video not cited)
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- (Synthesis of purine deriv
- (Synthesis and Cytotoxic Activity of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids not cited)
- BLD Pharm. (n.d.). This compound. BLD Pharm.
- P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals.
- (Biological activities of purine analogues: a review not cited)
- Al-Suwaidan, I. A., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH National Library of Medicine.
- (Analytical assays for ornithine decarboxylase not cited)
- (7H-purine-2,6-diamine synthesis not cited)
- (Spectroscopic and Synthetic Profile of 6-Chloro-7-iodo-7-deazapurine not cited)
- Ulomsky, E. N., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI.
- (Actions of purine analogs enzyme specificity studies not cited)
- (Assessment of Enzyme Inhibition Review not cited)
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- (Molecular basis of hTAAR1 activ
- (Synthesis and biological activity of 6-azacadeguomycin not cited)
- (Agonists for 13 Trace Amine-Associ
- (2-methyl-9H-purin-6-amine synthesis not cited)
- Štefane, B., & Požgan, F. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. NIH National Library of Medicine.
- (Synthesis and biological activity of 2,6-disubstituted-purines not cited)
- (2-amino-7-methyl-7H-purin-6-ol not cited)
- (N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine not cited)
- Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed.
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- (Assessment of Enzyme Inhibition Semantic Scholar not cited)
- (Trace amine-associated receptors and their ligands not cited)
- (Studies on the affinity of chromenones for sigma 1/2 receptors not cited)
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- 10. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of 2-iodo-7H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the precise characterization of molecular interactions is paramount. This guide offers a comprehensive, in-depth analysis of methodologies to validate the binding affinity of 2-iodo-7H-purin-6-amine, a purine analog with significant potential in modulating biological systems. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach to affinity validation. We will explore the compound's context, compare state-of-the-art analytical techniques, and provide actionable protocols for rigorous scientific investigation.
Introduction to this compound and the Importance of Affinity Validation
This compound, also known as 2-iodoadenine, belongs to the purine family of heterocyclic aromatic compounds. Purine analogs are a cornerstone of pharmacology, with established roles as anticancer agents, antivirals, and modulators of a vast array of cellular signaling pathways.[1][2] The introduction of an iodine atom at the 2-position of the purine core can significantly alter the molecule's electronic properties and steric profile, potentially leading to enhanced binding affinity and selectivity for its biological targets.
Given that its nucleoside derivative, 2-iodoadenosine, is a known agonist of adenosine receptors, a family of G-protein coupled receptors (GPCRs), it is highly probable that this compound also interacts with these or other nucleotide-binding proteins.[3][4] Validating the binding affinity is a critical first step in elucidating its mechanism of action, determining its potency, and guiding further drug development efforts. A quantitative understanding of the binding constant (Kd) provides invaluable insights into the thermodynamics and kinetics of the ligand-receptor interaction.
Comparative Analysis of Key Binding Affinity Validation Methods
The selection of an appropriate biophysical technique to determine binding affinity is contingent on several factors, including the nature of the target protein, the properties of the ligand, and the desired throughput and level of detail. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
Data Presentation: A Comparative Analysis of Binding Affinity Techniques
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Principle | Measures changes in refractive index upon binding to an immobilized partner.[5][6][7] | Measures the heat released or absorbed during a binding event in solution.[8][9][10] | Measures the displacement of a radiolabeled ligand by the test compound.[11][12][13] |
| Labeling Requirement | Label-free for the analyte.[5][6] | Label-free for both interactants.[8][14] | Requires a radiolabeled ligand.[11][12] |
| Information Obtained | Binding affinity (Kd), kinetics (kon, koff), and specificity.[5][6][7] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][15] | Binding affinity (Ki) and receptor density (Bmax).[11][12] |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low (protein), High (analyte) | High (both) | Low |
| Immobilization | One binding partner is immobilized on a sensor chip.[5][16] | Both partners are in solution.[8][9] | Typically performed with membrane preparations or whole cells.[13] |
| Strengths | Real-time kinetic data, high sensitivity, label-free analyte.[5][7] | Provides a complete thermodynamic profile of the interaction.[8][10][15] | High sensitivity, well-established for membrane proteins.[11][12] |
| Limitations | Immobilization can affect protein conformation, potential for mass transport limitations.[17] | Requires relatively large amounts of pure sample, sensitive to buffer mismatches.[14] | Requires handling of radioactive materials, indirect measurement of affinity.[18] |
Experimental Protocols for Binding Affinity Validation
To ensure the trustworthiness and reproducibility of your findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the three key techniques discussed.
Surface Plasmon Resonance (SPR) Workflow
SPR is a powerful, label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[5][6][7]
Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
-
Protein Immobilization:
-
Activate the surface of a CM5 sensor chip (or other suitable surface) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (e.g., an adenosine receptor) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the sensor surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the different concentrations of the analyte over the immobilized protein surface, followed by a dissociation phase where only running buffer is flowed.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The binding response is recorded in real-time as a sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC) Workflow
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10][15]
Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC) from sample preparation to data analysis.
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve this compound in the exact same buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS) or HEPES.
-
Degas both the protein and ligand solutions to prevent bubble formation in the calorimeter.
-
A recommended starting point is a protein concentration of 30 µM in the cell and a ligand concentration of 300 µM in the syringe.[14]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[9][15]
-
Radioligand Competition Binding Assay Workflow
This technique measures the ability of a non-radioactive compound (the "cold" ligand, in this case, this compound) to compete with a known radiolabeled ligand for binding to a receptor.[11][12]
Caption: A schematic of the workflow for a radioligand competition binding assay.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation containing the target receptor (e.g., from cells overexpressing an adenosine receptor).[13]
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-adenosine or a specific radiolabeled antagonist).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand).
-
-
Incubation and Separation:
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Comparative Compounds for Affinity Profiling
To contextualize the binding affinity of this compound, it is crucial to compare it with other relevant compounds.
| Compound | Class | Rationale for Comparison | Expected Affinity Range (Kd) |
| Adenine | Endogenous Ligand | Baseline affinity of the core purine structure. | Micromolar to Millimolar |
| Adenosine | Endogenous Ligand | Affinity of the corresponding nucleoside. | Nanomolar to Micromolar |
| 2-Chloroadenosine | Synthetic Agonist | A well-characterized, potent adenosine receptor agonist. | Nanomolar |
| Theophylline | Non-selective Antagonist | A common methylxanthine antagonist of adenosine receptors. | Micromolar |
Conclusion and Future Directions
This guide has provided a comprehensive framework for validating the binding affinity of this compound. By employing a multi-faceted approach that combines techniques like SPR, ITC, and radioligand binding assays, researchers can obtain a robust and detailed characterization of the compound's interaction with its biological target. The choice of methodology should be guided by the specific research question and available resources. For instance, SPR provides invaluable kinetic information, while ITC offers a complete thermodynamic signature of the binding event. Radioligand binding assays remain a high-throughput and sensitive method, particularly for GPCRs.
Future studies should aim to correlate the measured binding affinity with functional activity in cellular assays. Furthermore, determining the binding affinity against a panel of related receptors will be crucial for assessing the selectivity of this compound. Ultimately, a thorough understanding of its binding properties will be instrumental in advancing its development as a potential therapeutic agent or a valuable research tool.
References
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Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2023. [Link]
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Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 2013. [Link]
-
Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 2019. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
-
How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
GPCR-radioligand binding assays. Methods in Molecular Biology, 2015. [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist, 2023. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery, 2017. [Link]
-
Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
-
Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. RSC Publishing, 2024. [Link]
-
Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 2022. [Link]
-
Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine. Molecular Pharmacology, 1996. [Link]
-
Design and antimicrobial action of purine analogues that bind Guanine riboswitches. Chemistry & Biology, 2009. [Link]
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- 3. 2-Iodoadenosine | 35109-88-7 | NI04749 | Biosynth [biosynth.com]
- 4. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 11. multispaninc.com [multispaninc.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. bitesizebio.com [bitesizebio.com]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. books.rsc.org [books.rsc.org]
- 18. Receptor-Ligand Binding Assays [labome.com]
A Comparative Analysis of the Biological Activity of 2-Iodo-7H-purin-6-amine and its Bromo Analog
A Senior Application Scientist's Guide to Understanding Halogen Substitution in Purine Scaffolds
In the landscape of drug discovery and chemical biology, the purine scaffold stands as a cornerstone, forming the basis of countless endogenous signaling molecules and therapeutic agents. The strategic modification of this privileged structure allows for the fine-tuning of biological activity, offering a pathway to enhanced potency, selectivity, and desirable pharmacokinetic properties. Among the various positions on the purine ring, the C2 position has proven to be a particularly fruitful site for modification. The introduction of halogen atoms at this position can dramatically alter the electronic and steric profile of the molecule, thereby influencing its interactions with biological targets.
This guide provides an in-depth comparison of the biological activities of two closely related C2-halogenated purines: 2-iodo-7H-purin-6-amine (2-iodoadenine) and its bromo analog, 2-bromo-7H-purin-6-amine (2-bromoadenine). While direct head-to-head comparative studies on these specific purine bases are limited in the published literature, we can draw significant insights from research on their nucleoside counterparts and the broader principles of halogen substitution in medicinal chemistry. This analysis will focus on key areas of biological relevance: adenosine receptor binding, cytotoxic potential, and enzymatic inhibition.
The Influence of Halogenation at the C2 Position: A Mechanistic Overview
The substitution of a hydrogen atom with a halogen at the C2 position of the adenine core introduces several key physicochemical changes that underpin the observed differences in biological activity. The nature of the halogen atom—specifically its size, electronegativity, and polarizability—plays a crucial role.
-
Steric Effects: The atomic radius increases down the halogen group (F < Cl < Br < I). This progressive increase in size can influence how the molecule fits into the binding pocket of a protein target. A larger substituent like iodine may create steric clashes that hinder binding, or conversely, it could form favorable van der Waals interactions in a spacious pocket, enhancing affinity.
-
Electronic Effects: Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the purine ring system. This inductive effect can alter the pKa of the molecule and its ability to participate in hydrogen bonding and other electrostatic interactions. The polarizability of the halogen atom also increases down the group, which can contribute to stronger dispersion forces in nonpolar binding environments.
These fundamental differences provide a rational basis for understanding the nuanced variations in the biological profiles of 2-iodoadenine and 2-bromoadenine.
Comparative Biological Activity
Adenosine Receptor Binding Affinity
Adenosine receptors (ARs) are a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of adenosine. Purine analogs are well-known modulators of AR activity. The substitution at the C2 position is a common strategy to modulate affinity and selectivity for the different AR subtypes.[1]
At the A3 adenosine receptor, C2 substitution has been shown to reduce the efficacy of adenosine derivatives.[3] The larger bromo and iodo substituents would be expected to have a more pronounced effect compared to smaller halogens like fluoro or chloro. This highlights that the impact of halogenation is highly dependent on the specific topology of the receptor binding pocket.
Table 1: Anticipated Trends in Adenosine Receptor Affinity
| Compound | A1 Receptor Affinity | A2A Receptor Affinity | A3 Receptor Efficacy | Rationale |
| 2-Bromoadenine | Moderate | Moderate to High | Potentially Reduced | The bromo group offers a balance of size and electronegativity that can be favorable for binding at some AR subtypes. |
| 2-Iodoadenine | Potentially Lower | Potentially Lower | Likely Reduced | The larger steric bulk of the iodine atom may lead to reduced affinity at A1 and A2A receptors compared to the bromo analog.[2] |
Experimental Workflow for Determining Adenosine Receptor Binding Affinity
Caption: Workflow for a competitive radioligand binding assay.
Cytotoxicity and Anticancer Potential
Halogenated purine analogs have long been investigated as potential anticancer agents. Their mechanism of action often involves incorporation into DNA and RNA, leading to chain termination and apoptosis, or the inhibition of key enzymes involved in nucleotide metabolism.
Studies on 2-bromo-2'-deoxyadenosine have demonstrated significant antitumor activity against various murine tumor models.[4] The cytotoxic effects are often schedule-dependent, highlighting the importance of the administration regimen. While direct comparative data with this compound is lacking, it is plausible that the iodo analog would also exhibit cytotoxic properties. The larger, more polarizable iodine atom could potentially influence DNA intercalation or interactions with enzymes differently than the bromine atom. However, increased size can also lead to more rapid metabolism or altered cellular uptake, which could either enhance or diminish cytotoxic efficacy.
Table 2: Anticipated Cytotoxic Profile
| Compound | General Cytotoxicity | Potential Mechanism of Action |
| 2-Bromoadenine | Expected to be cytotoxic | Incorporation into nucleic acids, inhibition of enzymes in nucleotide synthesis. |
| 2-Iodoadenine | Expected to be cytotoxic | Similar to the bromo analog, with potential differences in DNA interaction and enzyme inhibition due to the larger halogen. |
Experimental Protocol: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Enzymatic Inhibition
Purine analogs can act as inhibitors of various enzymes, particularly those involved in purine metabolism and signaling pathways. For example, 8-bromoadenine nucleotides have been shown to be poor substrates for mitochondrial translocase systems but can act as substrates for some phosphotransferases, albeit with reduced efficiency compared to their natural counterparts.[5] This suggests that halogenation can significantly impact enzyme-substrate recognition.
The C2 position of adenine is a key recognition site for many enzymes. The different steric and electronic properties of bromine and iodine at this position would likely lead to differential inhibitory activities against enzymes such as adenosine deaminase, purine nucleoside phosphorylase, and various kinases. The larger iodine atom might act as a more potent steric block for some enzymes, leading to stronger inhibition. Conversely, the specific electronic interactions favored by the bromo substituent might be more critical for binding to other enzymes.
Conclusion
The substitution of a bromine atom with an iodine at the C2 position of 7H-purin-6-amine is a subtle yet significant structural modification that is likely to have a profound impact on its biological activity. Based on the available data for related compounds, it is anticipated that 2-iodoadenine may exhibit lower affinity for A1 and A2A adenosine receptors compared to 2-bromoadenine due to steric constraints. Both compounds are expected to possess cytotoxic properties, although their relative potencies and mechanisms of action may differ. Furthermore, their profiles as enzyme inhibitors are likely to be distinct, reflecting the unique steric and electronic contributions of each halogen.
To definitively elucidate the comparative biological activities of these two compounds, direct experimental evaluation is essential. The protocols outlined in this guide provide a robust framework for such an investigation. A thorough understanding of the structure-activity relationships of halogenated purines will continue to be a valuable endeavor in the development of novel therapeutic agents.
Experimental Protocols
Competitive Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of 2-iodoadenine and 2-bromoadenine for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Test compounds (2-iodoadenine and 2-bromoadenine) dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Objective: To determine the concentration of 2-iodoadenine and 2-bromoadenine that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
-
NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS. National Institutes of Health.
-
Structural Determinants of A3 Adenosine Receptor Activation: Nucleoside Ligands at the Agonist/Antagonist Boundary. National Institutes of Health.
-
Adenosine A1 and A2 Receptors: Structure-Function Relationships. National Institutes of Health.
-
Improved synthesis and antitumor activity of 2-bromo-2'-deoxyadenosine. National Institutes of Health.
-
Enzymatic properties of 8-bromoadenine nucleotides. PubMed.
Sources
- 1. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of A3 Adenosine Receptor Activation: Nucleoside Ligands at the Agonist/Antagonist Boundary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis and antitumor activity of 2-bromo-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic properties of 8-bromoadenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-iodo-7H-purin-6-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly within kinase inhibitor development, the journey from a promising hit to a validated lead is paved with rigorous characterization. A novel compound, such as 2-iodo-7H-purin-6-amine, a purine analog, holds therapeutic potential due to its structural similarity to the endogenous kinase ligand, adenosine triphosphate (ATP).[1][2] However, this very similarity necessitates a critical and thorough investigation of its selectivity. The conserved nature of the ATP-binding pocket across the ~500-member human kinome means that ATP-competitive inhibitors often exhibit polypharmacology, binding to multiple kinases.[3][4] This can lead to unforeseen off-target effects, toxicity, or, in some cases, beneficial multi-targeted efficacy.[3][5]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will not only detail the requisite experimental protocols but also explain the scientific rationale behind a tiered, multi-platform approach to building a high-confidence selectivity profile. To provide a realistic context, we will compare its hypothetical performance against two well-known benchmarks: the notoriously promiscuous inhibitor Staurosporine and a more selective, hypothetical purine analog, "Compound-S".
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liability
The ultimate goal is to ensure that the desired therapeutic effect of an inhibitor is a direct consequence of modulating its intended target, not an artifact of a broad off-target profile. A non-selective compound can confound experimental results and, if advanced, pose significant safety risks. Staurosporine, a natural product, potently inhibits a vast majority of the human kinome, making it a powerful tool for inducing broad cellular effects but a poor candidate for a targeted therapeutic.[6][7] Understanding where this compound lies on this selectivity spectrum is paramount.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A robust characterization of selectivity is not achieved with a single experiment. It requires a multi-faceted approach that begins with a broad, unbiased screen and progresses to more focused biochemical and cellular validation assays. This tiered strategy ensures efficient use of resources and builds a layered, evidence-based understanding of the compound's behavior.
Data Presentation: Comparative Selectivity Analysis
A key output of the initial screening is a quantitative comparison of the inhibitor's binding profile against a large panel of kinases. This data is often summarized using selectivity scores, which provide a numerical representation of promiscuity.[5][8][9][10] A common metric is the S(10) score, which is the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested.[4][11] A lower S-score indicates higher selectivity.
Table 1: Comparative Kinome Profiling Data (Hypothetical)
| Compound | Primary Target(s) | S-Score (10) @ 1µM | Kd for Primary Target (nM) | Notable Off-Targets (Kd < 100 nM) |
| This compound | CDK2 | 0.04 | 15 | AURKA, GSK3B |
| Compound-S | CDK2 | 0.01 | 8 | None |
| Staurosporine | Pan-Kinase | 0.82 | < 10 (for many) | >200 kinases |
Data presented is for illustrative purposes. Kd (dissociation constant) is a measure of binding affinity; a lower value indicates tighter binding. The S-Score is calculated against a panel of 468 kinases.
This table immediately positions this compound as a relatively selective agent, far superior to Staurosporine, but with a slightly broader profile than the highly optimized "Compound-S". The identification of AURKA and GSK3B as potent off-targets is a critical finding that must be validated in subsequent tiers.
Experimental Protocols
Here we detail the core methodologies for Tiers 1 and 3, as they represent the foundational large-scale screen and the crucial cellular validation step.
Protocol 1: Tier 1 - Large-Panel Kinase Binding Assay (KINOMEscan®)
The KINOMEscan® platform is an ATP-independent, active-site-directed competition binding assay that quantitatively measures the interaction between an inhibitor and a large panel of kinases.[12][13][14] Its ATP-independent nature is a key advantage, as it measures true thermodynamic binding affinity (Kd) rather than IC50, which can be influenced by varying ATP concentrations in enzymatic assays.[5][12]
Principle: The assay involves three components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the support is quantified via qPCR of the DNA tag. Strong binding by the test compound results in a lower qPCR signal.[12][15][16]
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working concentration for the primary screen (e.g., 1 µM).
-
Assay Reaction: In individual wells of a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel and the immobilized ligand beads.
-
Incubation: Allow the reaction to reach equilibrium. This is typically a 1-hour incubation at room temperature.
-
Washing: Wash the beads to remove any unbound kinase.
-
Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using a standard qPCR protocol.
-
Data Analysis: Results are expressed as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A low %Ctrl value indicates strong binding.[15] For hits identified in the primary screen, a full 11-point dose-response curve is generated to accurately calculate the Kd value.
Protocol 2: Tier 3 - Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are essential, but they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[17][18][19][20]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18][21] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm). Unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.[17][18]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., a relevant cancer cell line) to ~80% confluency. Treat the cells with this compound at various concentrations (for dose-response) or a single saturating concentration (for melt curve). Include a vehicle (DMSO) control.
-
Heating: After incubation, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[18]
-
Cell Lysis: Lyse the cells to release their contents (e.g., through freeze-thaw cycles).
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.[17]
-
Protein Detection: Carefully collect the supernatant and quantify the amount of the target protein (e.g., CDK2) and known off-targets (AURKA, GSK3B) remaining in the soluble fraction using a standard method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melting curve". A shift of this curve to the right in the presence of the compound indicates target stabilization and thus, engagement.[19][21] Alternatively, by heating at a single, fixed temperature, an isothermal dose-response curve can be generated to determine the cellular EC50 for target engagement.[21]
Sources
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ab-science.com [ab-science.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dppiv.com [dppiv.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. news-medical.net [news-medical.net]
The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Iodo-7H-Purin-6-Amine Derivatives in Oncology Research
For Immediate Release
A Deep Dive into the Therapeutic Potential of Modified Purines, Bridging the Gap Between Laboratory Assays and Preclinical Models
In the relentless pursuit of novel anticancer agents, purine analogs have emerged as a cornerstone of chemotherapy. Their structural resemblance to endogenous purines allows them to deceptively enter cellular metabolic pathways, leading to the disruption of DNA synthesis and the induction of programmed cell death in rapidly proliferating cancer cells. Among these, derivatives of 2-iodo-7H-purin-6-amine (2-iodoadenine) represent a promising subclass, offering a versatile scaffold for chemical modification to enhance potency and selectivity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various this compound derivatives, offering critical insights for researchers, scientists, and drug development professionals.
From the Benchtop to Preclinical Models: A Tale of Two Efficacies
The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a primary one being the translation of promising in vitro activity into tangible in vivo efficacy. This guide dissects this critical transition for this compound derivatives, examining how chemical modifications to the core structure influence their performance in both controlled cellular assays and complex biological systems.
In Vitro Efficacy: Gauging Potency at the Cellular Level
The initial screening of novel compounds typically involves a battery of in vitro assays to determine their cytotoxic and apoptotic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key metric derived from these studies. For purine analogs, a low IC50 value is indicative of high potency in inhibiting cancer cell proliferation.
While direct comparative data for a comprehensive series of this compound derivatives is dispersed across the literature, studies on closely related substituted purines provide a valuable framework for understanding their potential. For instance, various 6,9-disubstituted purine analogs have demonstrated potent cytotoxic activities against a range of cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of established chemotherapeutic agents like 5-fluorouracil and cisplatin.[1]
Table 1: Representative In Vitro Cytotoxicity of Substituted Purine Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6,9-disubstituted purines | Huh7 (Liver) | 0.08 - 0.13 | Camptothecin | Similar |
| 6,9-disubstituted purines | HCT116 (Colon) | Variable | 5-Fluorouracil | Variable |
| 6,9-disubstituted purines | MCF7 (Breast) | Variable | Cladribine | Variable |
| N-(Purin-6-yl)amino acids | A549 (Lung) | Variable | Doxorubicin | Variable |
| N-(Purin-6-yl)amino acids | SNU-1 (Gastric) | Variable | Doxorubicin | Variable |
Note: This table presents a generalized view based on available data for various substituted purine analogs to illustrate the typical potency range. Specific IC50 values for this compound derivatives will vary based on their unique substitutions.
In Vivo Efficacy: The Litmus Test in a Living System
The true measure of a drug's potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models such as mice bearing tumor xenografts, provide crucial information on a compound's pharmacokinetics, tolerability, and, most importantly, its ability to inhibit tumor growth. A key parameter in these studies is the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group), with a lower percentage indicating greater antitumor activity. A T/C value of less than 42% is generally considered indicative of significant antitumor efficacy.
For instance, studies on 2-amino-9H-purine-6-sulfonamide derivatives, structurally related to the 2-iodo-purine core, have demonstrated significant in vivo antitumor activity in a murine leukemia model.[2] One derivative, at a dose of 173 mg/kg, achieved a T/C of 167%, indicating a substantial increase in the lifespan of the treated mice.[2] This highlights the potential for modified purines to exert potent antitumor effects in a preclinical setting.
Table 2: Representative In Vivo Antitumor Activity of Substituted Purine Analogs
| Compound Class | Animal Model | Dosing Regimen | T/C (%) | Outcome |
| 2-amino-purine-6-sulfonamides | Murine L1210 Leukemia | 173 mg/kg/day | 167 | Significant increase in lifespan |
| Oridonin Derivative C7 | Colon Tumor Xenograft | Not specified | 14.18 | 85.82% tumor growth inhibition |
Note: This table provides examples of in vivo efficacy for related purine and natural product derivatives to showcase the potential of such compounds. Data for specific this compound derivatives will depend on the compound and the animal model used.
Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer efficacy of this compound derivatives stems from their ability to interfere with fundamental cellular processes, primarily through the inhibition of key enzymes and the induction of apoptosis.
Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle
Many purine analogs are potent inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes that regulate the cell cycle.[3][4] By blocking the activity of CDKs, these compounds can arrest the cell cycle, preventing cancer cells from dividing and proliferating. The iodine atom at the C2 position of the purine ring can be a key contributor to the binding affinity and selectivity of these compounds for specific CDKs.
Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by 2-iodo-purine derivatives leads to cell cycle arrest.
Induction of Apoptosis: Triggering Programmed Cell Death
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Purine analogs, including this compound derivatives, can trigger apoptosis through various signaling pathways. One critical pathway involves the tumor suppressor protein p53. DNA damage caused by the incorporation of the purine analog can lead to the activation of p53, which in turn can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, ultimately leading to the activation of caspases and the execution of the apoptotic program.
Caption: The p53-mediated apoptotic pathway induced by 2-iodo-purine derivatives.
Experimental Protocols: A Guide to Key Methodologies
The robust evaluation of this compound derivatives relies on well-defined and reproducible experimental protocols. Below are step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the this compound derivative or a vehicle control according to a predetermined dosing schedule (e.g., daily, intraperitoneally).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (length × width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Efficacy Evaluation: At the end of the study, calculate the T/C ratio to determine the antitumor efficacy.
Future Directions: Optimizing the Therapeutic Window
The comparative analysis of in vitro and in vivo data for this compound derivatives is crucial for guiding the design of next-generation anticancer agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitutions at the N6 and N9 positions of the 2-iodoadenine scaffold to enhance potency and selectivity.
-
Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their bioavailability and in vivo performance.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with other chemotherapeutic agents or targeted therapies to overcome drug resistance.
By bridging the gap between cellular assays and preclinical models, a deeper understanding of the therapeutic potential of this compound derivatives can be achieved, paving the way for the development of more effective and safer cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Iodo-7H-purin-6-amine (2-Iodoadenine)
Introduction: The Strategic Importance of 2-Iodoadenine
2-Iodo-7H-purin-6-amine, commonly known as 2-iodoadenine, is a pivotal building block in medicinal chemistry and drug discovery. Its strategic value lies in the versatile reactivity of the C2-iodine substituent, which serves as a chemical handle for introducing diverse functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the synthesis of complex purine libraries for screening against various therapeutic targets, particularly protein kinases, where the purine scaffold is a well-established pharmacophore. This guide provides an in-depth comparison of the most prevalent synthetic routes to this key intermediate, offering field-proven insights into the rationale behind experimental choices and a critical evaluation of their respective merits.
Route 1: The Sandmeyer Approach via 2-Amino-6-chloropurine
This classical and robust pathway leverages the transformation of a stable and commercially available starting material, guanine, into the target molecule via a key Sandmeyer reaction. The strategy involves converting the 2-amino group into a diazonium salt, which is subsequently displaced by iodide.
Visualizing the Pathway
Caption: The Sandmeyer route from guanine to 2-iodoadenine.
Expertise & Rationale
The logic of this route is based on sequential functional group interconversions on the purine core.
-
Chlorination of Guanine: The initial step transforms the C6-hydroxyl group of guanine into a more versatile leaving group, chloride. Guanine's low solubility often necessitates the use of a high-boiling chlorinating agent like phosphorus oxychloride (POCl₃), frequently in the presence of a tertiary amine (e.g., N,N-diethylaniline) which acts as a catalyst and acid scavenger.[1][2] Some protocols also employ phase-transfer catalysts to improve reaction efficiency with the poorly soluble starting material.[3]
-
Sandmeyer Reaction: This is the cornerstone of the synthesis. The 2-amino group of 2-amino-6-chloropurine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4][5][6] The use of hydroiodic acid (HI) serves both as the acid and the iodide source. The resulting diazonium salt is thermally unstable and readily decomposes, losing nitrogen gas (N₂) and allowing the iodide nucleophile to substitute at the C2 position. This reaction is a powerful method for installing halides onto an aromatic ring where an amino group was previously located.[7]
-
Amination: The final step involves a nucleophilic aromatic substitution (SNAr) at the C6 position. The C6-Cl bond in the purine ring is significantly more activated towards nucleophilic attack than the C2-I bond. This differential reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. Heating 2-iodo-6-chloropurine in an alcoholic solution of ammonia effectively displaces the chloride to yield the final product, 2-iodoadenine.
Experimental Protocol (Representative)
Step 1: Synthesis of 2-Amino-6-chloropurine from Guanine
-
To a flask containing phosphorus oxychloride (10 eq.), N,N-diethylaniline (1.5 eq.) is added.
-
Guanine (1.0 eq.) is added portion-wise, and the mixture is heated to reflux for 3-5 hours until the reaction is complete (monitored by TLC/HPLC).
-
The reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 2-amino-6-chloropurine.
Step 2: Synthesis of 2-Iodo-6-chloropurine
-
2-Amino-6-chloropurine (1.0 eq.) is suspended in aqueous hydroiodic acid (e.g., 47% HI).
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction is stirred at low temperature for 1 hour, then gradually warmed to room temperature and heated (e.g., 50-60 °C) until nitrogen evolution ceases.
-
The mixture is cooled, and the product is isolated by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
-
2-Iodo-6-chloropurine (1.0 eq.) is suspended in a suitable alcohol (e.g., ethanol or 2-methoxyethanol).
-
The suspension is saturated with ammonia gas at 0 °C and then heated in a sealed pressure vessel at 100-120 °C for several hours.
-
After cooling, the reaction mixture is concentrated in vacuo, and the residue is purified by recrystallization or column chromatography to afford 2-iodoadenine.
Route 2: The Substitution Approach via 2,6-Dichloropurine
This alternative strategy begins with a di-halogenated purine and relies on the differential reactivity of the C2 and C6 positions to achieve the desired substitution pattern. This route is often favored for its convergence and the accessibility of 2,6-dichloropurine from inexpensive starting materials like xanthine.
Visualizing the Pathway
Caption: The substitution route from xanthine to 2-iodoadenine.
Expertise & Rationale
This pathway is a testament to the principles of regioselective chemistry on the purine scaffold.
-
Dichlorination of Xanthine: Similar to the chlorination of guanine, xanthine can be converted to 2,6-dichloropurine using phosphorus oxychloride.[8] Modern protocols often include a weak nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which improves yields and reaction conditions, making the process more amenable to industrial scale-up.[9]
-
Selective Amination: The key to this route is the regioselective displacement of only one chlorine atom. The C6 position of 2,6-dichloropurine is substantially more electrophilic and susceptible to nucleophilic attack than the C2 position.[10] By carefully controlling the reaction conditions (temperature and reaction time), one can achieve highly selective amination at C6 using aqueous or alcoholic ammonia, yielding 6-amino-2-chloropurine (2-chloroadenine) in high purity.
-
Halogen Exchange (Finkelstein Reaction): The final step involves converting the C2-chloro substituent to the desired C2-iodo group. This is typically accomplished via a Finkelstein-type halogen exchange reaction. Heating 2-chloroadenine with a source of iodide, such as sodium iodide (NaI), in the presence of an acid like hydroiodic acid, drives the equilibrium towards the formation of the more stable iodo-substituted product. The acid serves to protonate the purine ring, further activating the C2 position towards nucleophilic attack.
Experimental Protocol (Representative)
Step 1: Synthesis of 2,6-Dichloropurine from Xanthine
-
A mixture of xanthine (1.0 eq.), phosphorus oxychloride (5-10 eq.), and an organic base like DBU (0.1-0.5 eq.) is heated to reflux for 4-8 hours.
-
After completion, excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully quenched by pouring onto a mixture of ice and water.
-
The resulting precipitate is filtered, washed with cold water, and dried to give 2,6-dichloropurine.
Step 2: Synthesis of 6-Amino-2-chloropurine (2-Chloroadenine)
-
2,6-Dichloropurine (1.0 eq.) is suspended in ethanol.
-
The solution is cooled and saturated with ammonia gas, then heated in a sealed vessel at 80-100 °C for 6-12 hours.
-
The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and dried.
Step 3: Synthesis of this compound
-
6-Amino-2-chloropurine (1.0 eq.) is suspended in a solvent such as acetonitrile or water.
-
Sodium iodide (2-3 eq.) and hydroiodic acid (catalytic to stoichiometric amount) are added.
-
The mixture is heated to reflux for 12-24 hours.
-
The reaction is cooled, and the pH is adjusted with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
The solid is filtered, washed with water, and purified by recrystallization.
Comparative Analysis
| Parameter | Route 1: Sandmeyer Approach | Route 2: Substitution Approach | Rationale & Field Insights |
| Overall Yield | Moderate to Good | Good to High | Route 2 often provides higher overall yields due to the cleaner, more selective substitution reactions compared to the Sandmeyer, which can have side reactions. |
| Number of Steps | 3 steps from Guanine | 3 steps from Xanthine | Both routes are of similar length from readily available purine precursors. |
| Starting Materials | Guanine is readily available and relatively inexpensive. | Xanthine is also inexpensive and widely available. | Cost of starting materials is comparable and generally low for both routes. |
| Reagent Hazards | Uses NaNO₂, which forms diazomethane precursors under certain conditions. HI is corrosive. | Uses POCl₃, which is highly corrosive and water-reactive. | Both routes employ hazardous reagents requiring careful handling and engineering controls, typical for heterocyclic synthesis. |
| Scalability | Good. The Sandmeyer reaction is widely used in industry but requires excellent temperature control. | Excellent. The substitution reactions are generally high-yielding and straightforward to scale. | Route 2 is often preferred for large-scale synthesis due to the predictability and selectivity of the SNAr and Finkelstein reactions. |
| Key Challenge | Controlling the exotherm and stability of the diazonium intermediate. | Ensuring high regioselectivity in the amination step and driving the final halogen exchange to completion. | The selectivity in Route 2 is often easier to control with temperature than the transient diazonium species in Route 1. |
Conclusion and Recommendation
Both synthetic routes presented are viable and well-documented pathways to this compound.
-
Route 1 (Sandmeyer Approach) is a classic and reliable method, particularly if starting from guanine or 2-amino-6-chloropurine. Its primary challenge lies in the handling and control of the potentially unstable diazonium salt intermediate, which requires precise temperature management.
-
Route 2 (Substitution Approach) is arguably the more elegant and often higher-yielding strategy for larger-scale production. Its success hinges on the predictable and high regioselectivity of nucleophilic substitution at the C6 position of 2,6-dichloropurine. This route is generally considered more robust and scalable.
For researchers in a drug development setting, Route 2 is often the preferred choice due to its higher overall yields, scalability, and the operational simplicity of the substitution reactions compared to the Sandmeyer diazotization. However, the choice of route may ultimately depend on the availability of starting materials and intermediates within a specific laboratory or organization.
References
- Bergstrom, D. E., & Leonard, N. J. (1972). Synthesis of 2-substituted adenines. Journal of Organic Chemistry, 37(24), 3902–3905.
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Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
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Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
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Gallagher, P. T. (2001). Sandmeyer-Type Reactions. In Comprehensive Organic Functional Group Transformations. Elsevier. [Link]
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Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 2-Substituted Purines. Journal of the American Chemical Society, 78(4), 784–790. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
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Synthesis of 2,6-diamino-substituted purine derivatives. (2009). ResearchGate. [Link]
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One-step synthetic method of 2-amino-6-chloropurine. (2011). ResearchGate. [Link]
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Facile and Practical Synthesis of 2,6-Dichloropurine. (2010). ResearchGate. [Link]
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A Researcher's Guide to the Validation of 2-Iodo-7H-purin-6-amine as a Putative Chemical Probe for Adenosine Receptors
This guide provides a comprehensive framework for the validation of 2-iodo-7H-purin-6-amine, a purine analogue with the potential to serve as a chemical probe. Given the absence of direct published data on this specific compound, we present a technical roadmap for its characterization, drawing parallels with structurally related and well-vetted adenosine receptor ligands. This document is intended for researchers in pharmacology, chemical biology, and drug discovery who are interested in the rigorous validation of novel small molecules for probing biological systems.
Introduction: The Rationale for a New Purinergic Probe
Adenosine receptors (ARs), a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are ubiquitous regulators of physiological processes, making them compelling targets for therapeutic intervention.[1] Chemical probes are indispensable tools for dissecting the roles of these receptors in health and disease. The purine scaffold of this compound (also known as 2-iodoadenine) suggests a likely interaction with adenosine receptors. Modifications at the 2-position of the adenine core are known to influence both the potency and selectivity of ligands across the adenosine receptor subtypes.[2][3][4] While various 2-substituted adenosine analogues have been explored, the specific profile of this compound remains uncharacterized in the public domain. Its validation would add a new tool to the purinergic signaling toolbox, potentially offering a unique selectivity or pharmacological profile.
Comparative Landscape: Benchmarking Against Established Adenosine Receptor Probes
A critical step in validating a new chemical probe is to compare its performance against existing, well-characterized alternatives. The choice of comparator probes should be guided by the anticipated target and modality (agonist vs. antagonist). Based on the 2-substituted adenine scaffold, we propose to benchmark this compound against the following established adenosine receptor ligands.
| Compound/Probe | Primary Target(s) | Modality | Reported Affinity (Ki, nM) | Key Features & References |
| NECA | Non-selective | Agonist | A1: ~10, A2A: ~10 | Potent, non-selective agonist, often used as a reference compound.[4] |
| CPA | A1 | Agonist | A1: ~1 | Highly selective A1 agonist.[5] |
| CGS 21680 | A2A | Agonist | A2A: ~21 | Widely used selective A2A agonist.[4] |
| IB-MECA | A3 | Agonist | A3: ~1.1 | Potent and selective A3 agonist.[6] |
| DPCPX | A1 | Antagonist | A1: ~0.47 | Potent and selective A1 antagonist.[5] |
| ZM241385 | A2A | Antagonist | A2A: ~4 (human) | High-affinity A2A antagonist.[7] |
| MRS 1220 | A3 | Antagonist | A3: ~1.65 (human) | Selective A3 antagonist.[8] |
Note: Affinity values can vary depending on the assay conditions and species.
Proposed Validation Workflow for this compound
The validation of a chemical probe is a multi-step process that establishes its potency, selectivity, and utility in a cellular context. The following workflow outlines the critical experiments required to validate this compound.
Caption: Proposed experimental workflow for the validation of this compound as a chemical probe.
Experimental Protocols
Target Engagement and Selectivity Profiling
a. Radioligand Binding Assays
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor.[9]
-
Objective: To determine the affinity of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Principle: A competition binding assay is performed where the test compound competes with a known radiolabeled ligand for binding to cell membranes expressing the receptor of interest.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the human adenosine receptor of interest.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3) and increasing concentrations of this compound.
-
Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
b. Off-Target Selectivity Screening
To be a high-quality chemical probe, a compound must exhibit high selectivity for its intended target.
-
Objective: To assess the selectivity of this compound against a broad panel of other GPCRs.
-
Methodology: Submit the compound to a commercial off-target screening service (e.g., Eurofins Discovery's SafetyScreen44™ Panel, Charles River's Off-Target Screening).[10][11] These services typically use radioligand binding assays to assess binding to a large number of GPCRs, ion channels, and transporters at a fixed concentration (e.g., 10 µM). Significant inhibition (>50%) of binding to any off-target protein warrants further investigation with full dose-response curves.
Functional Characterization
a. cAMP Accumulation Assay
This functional assay determines whether a compound acts as an agonist or antagonist at its target receptor by measuring its effect on the second messenger cyclic AMP (cAMP).[1]
-
Objective: To determine if this compound modulates adenylyl cyclase activity through A1/A3 (Gi-coupled, cAMP decrease) or A2A/A2B (Gs-coupled, cAMP increase) receptors.
-
Principle: A1 and A3 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP.
-
Methodology:
-
Cell Culture: Use HEK293 or CHO cells stably expressing the adenosine receptor subtype of interest.
-
Assay Protocol (for Gi-coupled receptors):
-
Treat cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Concurrently, treat with increasing concentrations of this compound to measure its ability to inhibit forskolin-stimulated cAMP levels (agonist mode).
-
To test for antagonism, pre-incubate cells with increasing concentrations of this compound before stimulating with a known agonist (e.g., CPA for A1) at its EC80 concentration.
-
-
cAMP Detection: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or ELISA-based).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50/pA2 (for antagonists).
-
b. ERK1/2 Phosphorylation Assay
Activation of adenosine receptors can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), providing an alternative readout of receptor activation.[12]
-
Objective: To determine if this compound can modulate ERK1/2 phosphorylation via adenosine receptors.
-
Principle: GPCR activation can trigger MAPK signaling cascades, leading to the phosphorylation of ERK1/2.
-
Methodology:
-
Cell Treatment: Treat cells expressing the target receptor with increasing concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a sensitive immunoassay, such as a cell-based ELISA or Western blotting.
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal and generate dose-response curves to determine the EC50.
-
Caption: Simplified signaling pathways for adenosine receptors.
Conclusion: A Path Forward for a Novel Purinergic Probe
The validation of this compound as a chemical probe for adenosine receptors requires a systematic and rigorous experimental approach. By following the proposed workflow, researchers can thoroughly characterize its affinity, selectivity, and functional activity. This guide, by providing a comparative context with established probes and detailed experimental protocols, aims to facilitate the robust evaluation of this and other novel chemical entities. The successful validation of this compound would provide a valuable new tool for the scientific community to further unravel the complexities of purinergic signaling.
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Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34. [Link]
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Innoprot. (n.d.). Adenosine A1 Receptor Assay. Retrieved from [Link]
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- Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl [3H] adenosine and 1, 3-diethyl-8-[3H] phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551.
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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The Unseen Influence: A Comparative Guide to the Structure-Activity Relationship of 2-Iodo-7H-purin-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and therapeutic agents.[1] Among the vast landscape of purine derivatives, 2-iodo-7H-purin-6-amine and its analogs represent a class of compounds with significant, yet nuanced, biological activities. The introduction of an iodine atom at the 2-position of the purine ring profoundly influences the molecule's electronic properties and steric profile, leading to a spectrum of interactions with various biological targets, most notably adenosine receptors and protein kinases.[2]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. By dissecting the impact of substitutions at the N6- and N9-positions, we aim to provide a rational framework for the design of next-generation modulators of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold for therapeutic innovation.
The Strategic Importance of the 2-Iodo Substituent
The purine ring is a privileged structure in drug discovery due to its ability to mimic endogenous ligands and interact with a wide range of biological targets.[3] Modifications to this core structure can dramatically alter a compound's affinity, selectivity, and functional activity. The iodine atom at the C2 position is a particularly interesting modification for several reasons:
-
Electronic Effects: Iodine is the most electropositive of the common halogens, and its presence can alter the electron distribution within the purine ring system. This can influence the pKa of the purine nitrogens and the hydrogen bonding potential of the molecule, thereby affecting its interaction with target proteins.
-
Steric Bulk: The relatively large size of the iodine atom can provide steric hindrance or favorable van der Waals interactions within a binding pocket, contributing to selectivity for specific receptor subtypes or kinase isoforms.
-
Metabolic Stability: The carbon-iodine bond can be more stable to metabolic degradation compared to other substituents, potentially leading to improved pharmacokinetic profiles.
These unique properties make 2-iodo-purine analogs a compelling class of molecules for targeted drug design.
Comparative Analysis of this compound Analogs: A Tale of Two Positions
The biological activity of this compound analogs is predominantly dictated by the nature of the substituents at the N6-amino group and the N9-position of the purine ring. These two positions offer vectors for chemical modification that can fine-tune the compound's interaction with its biological target.
The Influence of N6-Substitutions on Adenosine Receptor Affinity
Adenosine receptors (ARs) are a family of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a myriad of physiological processes.[4] They are divided into four subtypes: A1, A2A, A2B, and A3. The SAR of adenosine analogs at these receptors has been extensively studied, and it is well-established that the N6-substituent is a key determinant of affinity and selectivity.[5]
For 2-iodo-adenosine analogs (where a ribose moiety is attached at the N9-position), the following SAR trends have been observed:
-
Small Alkyl and Cycloalkyl Groups: Substitution with small, lipophilic groups such as methyl, ethyl, or cyclopentyl at the N6-position generally favors affinity for the A1 and A3 adenosine receptors.[5]
-
Aromatic and Aralkyl Groups: The introduction of aromatic or aralkyl substituents at the N6-position can lead to high affinity for the A3 adenosine receptor. For instance, an N6-(3-iodobenzyl) group has been shown to significantly enhance A3AR affinity.[6]
-
Impact of the 2-Iodo Group: While the N6-substituent is a primary driver of selectivity, the 2-iodo group modulates the overall affinity. In many cases, 2-iodo analogs have been found to be less potent than their 2-chloro counterparts at adenosine receptors.[6] This suggests that while iodine's steric bulk is tolerated, its electronic properties may be less favorable for optimal binding at these receptors compared to chlorine.
Table 1: Comparative Biological Activity of Representative 2-Substituted-N6-benzyladenosine Analogs at Human Adenosine Receptors (Ki, nM)
| 2-Substituent | N6-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| H | 3-Iodobenzyl | 4.5 | 30 | 1.4 | [6] |
| Cl | 3-Iodobenzyl | 1.4 | 1.4 | 0.2 | [6] |
| I | 3-Iodobenzyl | Not Reported | Not Reported | Not Reported | |
| NH2 | 3-Iodobenzyl | 14 | 200 | 26 | [6] |
Note: Data for the 2-iodo analog was not explicitly provided in the cited source, highlighting a gap in direct comparative data. The table illustrates the trend of how 2-substituents modulate the affinity of a given N6-substituted analog.
The Role of N9-Substitutions in Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Purine analogs have emerged as a significant class of kinase inhibitors, often acting as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase.[8]
For this compound analogs, the N9-substituent is critical for achieving potent and selective kinase inhibition. The general SAR principles for purine-based kinase inhibitors suggest that:
-
Aromatic and Heteroaromatic Rings: N9-substitution with various aromatic and heteroaromatic rings can lead to potent inhibition of a range of kinases. The specific nature of the ring system and its substituents will determine the kinase selectivity profile.
-
Linker and Functional Groups: The inclusion of a linker between the purine core and a terminal functional group at the N9-position can allow for additional interactions with the kinase active site, enhancing potency and selectivity.
-
Synergy with N6-Substitutions: While the N9-substituent often provides the primary anchor into the ATP-binding site, modifications at the N6-position can further enhance affinity and modulate the selectivity profile by interacting with adjacent regions of the kinase.
Due to a lack of a systematic SAR study on a homologous series of this compound analogs against a panel of kinases in the public domain, a quantitative comparison table is not feasible at this time. However, the general principles of purine-based kinase inhibitor design provide a strong rationale for the exploration of diverse N9-substitutions on the 2-iodo-purine scaffold.
Experimental Protocols: A Guide to the Bench
To facilitate further research and validation of the SAR of this compound analogs, we provide the following detailed experimental protocols for key assays.
Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand: A subtype-selective radiolabeled ligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).
-
Test Compounds: this compound analogs dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and adenosine deaminase.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM NECA).
-
96-well Filter Plates: Glass fiber filters pre-treated with polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Reagent Preparation:
-
Thaw cell membrane preparations on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Future Directions and Unanswered Questions
The exploration of this compound analogs is an active area of research with significant therapeutic potential. However, several key questions remain to be addressed:
-
Comprehensive SAR Studies: There is a clear need for systematic studies that evaluate a diverse library of 2-iodo-purine analogs with various N6- and N9-substitutions against a broad panel of adenosine receptor subtypes and protein kinases. This will provide the quantitative data necessary to build robust SAR models and guide the rational design of more potent and selective compounds.
-
Structural Biology: Co-crystal structures of 2-iodo-purine analogs bound to their target proteins would provide invaluable insights into the specific molecular interactions that govern their affinity and selectivity.
-
Preclinical Development: Promising lead compounds identified from SAR studies need to be advanced into preclinical models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles. While some purine analogs have entered clinical development, the journey for 2-iodo-substituted derivatives is still in its early stages. [9] By addressing these questions, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel modulators of key biological pathways. The strategic placement of an iodine atom at the C2 position, combined with the vast chemical space available for modification at the N6- and N9-positions, provides a rich landscape for structure-activity relationship exploration. While the current body of literature provides a foundational understanding of the SAR of these analogs, particularly in the context of adenosine receptor modulation, a significant opportunity exists to expand this knowledge, especially in the realm of kinase inhibition. The experimental protocols provided in this guide are intended to empower researchers to contribute to this exciting field and to accelerate the discovery of new therapeutic agents based on the 2-iodo-purine core.
References
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- Kim, H. O., et al. (1996). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 39(21), 4142-4148.
- Jacobson, K. A., & Tosh, D. K. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 10, 593.
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- Adachi, H., et al. (2007). Structure-Activity Relationships of 2,N6,5′-Substituted Adenosine Derivatives with Potent Activity at the A2B Adenosine Receptor. Journal of Medicinal Chemistry, 50(5), 964-974.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-iodo-7H-purin-6-amine
For professionals engaged in the dynamic fields of research, science, and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal framework for 2-iodo-7H-purin-6-amine (CAS No. 28128-26-9), a halogenated purine derivative. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes information from general principles of handling iodinated organic compounds, purine analogs, and regulatory guidelines to establish a robust and cautious disposal protocol.
Core Hazard Assessment and Safety Profile
This compound, also known as 2-Iodoadenine, possesses a molecular structure that necessitates a conservative approach to its handling and disposal.[1] The key structural features—an iodine atom and an amine group on a purine core—suggest several potential hazards that must be managed.
-
Halogenated Organic Compound: As an iodinated organic molecule, it falls under the category of halogenated compounds.[2] Such compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants. Improper incineration, for instance, can lead to the formation of harmful byproducts.[3]
-
Amine Functionality: The presence of the amine group suggests that the compound may exhibit basic properties and could react with acids.[4] Amines can also be irritants or toxic.[5][6]
Personal Protective Equipment (PPE): Given the potential for skin and eye irritation, as well as unknown toxicological properties, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
Specific quantitative exposure limits for this compound have not been established by major regulatory bodies like OSHA.[7][8][9] Therefore, a precautionary approach of minimizing all routes of exposure is essential.
| Property | Value/Information | Source/Rationale |
| Chemical Name | This compound | P&S Chemicals[1] |
| Synonyms | 2-Iodoadenine | P&S Chemicals[1] |
| CAS Number | 28128-26-9 | P&S Chemicals[1] |
| Molecular Formula | C₅H₄IN₅ | P&S Chemicals[1] |
| OSHA PEL | Not Established | OSHA[7][8][9] |
| ACGIH TLV | Not Established | ACGIH[7] |
| Primary Hazards | Potential irritant, unknown toxicity, halogenated compound | General Chemical Principles |
| Incompatibilities | Strong oxidizing agents, strong acids | General Chemical Principles[4][10] |
Experimental Protocol for Disposal
The proper disposal of this compound and its associated waste is a critical step in the laboratory workflow. The following step-by-step procedure is designed to ensure compliance with environmental regulations and protect personnel.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Designated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for all materials contaminated with this compound.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a robust, sealable container.
-
The container should be labeled as "Hazardous Waste: Halogenated Organic Solids" and should list "this compound" as a primary constituent.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container designated for "Hazardous Waste: Halogenated Organic Liquids."
-
Crucially, do not mix this waste stream with non-halogenated organic waste. This is a common requirement for waste disposal facilities to ensure proper treatment.[11]
-
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2: Container Management and Labeling
Adherence to proper labeling and container management is mandated by regulatory bodies such as the EPA and OSHA.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Container Integrity: Ensure containers are in good condition, compatible with the chemical waste, and are kept securely closed except when adding waste.
-
Accumulation Area: Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
Step 3: Disposal of Empty Containers
Empty containers that once held this compound must also be managed appropriately.
-
Gross Decontamination: If practical, rinse the empty container with a suitable solvent (e.g., ethanol or methanol) three times.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated liquid hazardous waste.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous solid waste. However, institutional policies may vary, so always consult your organization's Environmental Health and Safety (EHS) department.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full complement of required PPE.
-
Small Spills (Solid):
-
Small Spills (Liquid):
-
Absorb the spill with a chemically inert absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material into a sealed hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and a detergent solution. The cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Step 5: Final Disposal Coordination
The final step is the transfer of the accumulated hazardous waste to the proper authorities for disposal.
-
Contact EHS: When your waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any required hazardous waste manifests or pickup request forms accurately and completely.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to ensure the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[13][14][15]
Disposal Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and the protection of our ecosystem.
References
-
Collect and Recycle. Iodine Disposal For Businesses. [Link]
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Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine. [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
-
Tietze, S. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN. [Link]
-
Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – Annotated Table Z-1. [Link]
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University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
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U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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University of Wisconsin-Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]
-
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BASF Corporation. Safety Data Sheet Amine O. [Link]
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Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
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Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]
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Occupational Safety and Health Administration. OSHA Occupational Chemical Database Advanced Search. [Link]
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P&S Chemicals. Product information, this compound. [Link]
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A Comprehensive Guide to the Safe Handling of 2-iodo-7H-purin-6-amine
For the diligent researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-iodo-7H-purin-6-amine. Our commitment is to empower your research by providing in-depth technical guidance that prioritizes safety and procedural integrity, ensuring you can focus on your critical work with confidence.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the limited specific toxicological data for this compound, a comprehensive risk assessment is the foundational step before any handling. The chemical structure, featuring a purine core, an amine group, and an iodine substituent, suggests potential biological activity. Halogenated organic compounds and aromatic amines can present various hazards, including potential toxicity and environmental concerns.[4]
Assumed Hazard Profile:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin and serious eye irritation.[5][6][7]
-
Sensitization: Potential for allergic skin or respiratory reactions.
-
Chronic Toxicity: Due to its nature as a purine analog, potential for mutagenic, carcinogenic, or reprotoxic effects should be considered.[8][9]
A thorough, site-specific risk assessment by qualified environmental health and safety (EHS) personnel is mandatory before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent accidental exposure.[10][11][12] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation. | Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage.[13][14] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Consult the glove manufacturer's resistance chart for the specific solvents being used. | Prevents skin contact with the compound, which may be harmful if absorbed.[11] Double-gloving provides an additional layer of protection.[13] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects against splashes and prevents contamination of personal clothing.[11] |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a properly fitted NIOSH-approved respirator may be necessary. | Minimizes the inhalation of any dust or aerosols, which could be harmful.[7][10] |
| Foot Protection | Closed-toe and closed-heel shoes. | Protects feet from spills.[11] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.
Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to control exposure.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is correctly donned and that a chemical spill kit is readily accessible.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a vented balance safety enclosure. Handle the powder carefully to avoid generating dust. Use anti-static weighing dishes if necessary.
-
Aliquotting: If preparing smaller quantities from a larger stock, do so within the fume hood.
Solution Preparation
-
Solvent Addition: Slowly add the desired solvent to the solid this compound to prevent splashing.
-
Dissolving: If sonication is required to aid dissolution, ensure the vial is securely capped and sealed before removing it from the fume hood for sonication.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan: Ensuring a Safe Final Step
All waste contaminated with this compound must be treated as hazardous chemical waste.[4][9] Under no circumstances should it be disposed of down the drain or in regular trash.[4]
Waste Segregation
-
Solid Waste: All solid waste, including used weighing paper, contaminated gloves, and other disposable materials, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste."[4]
-
Liquid Waste: Unused solutions and solvent rinsates containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Liquid Waste."[4]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol). The initial rinsate must be collected and disposed of as halogenated organic liquid waste.[4]
-
Work Surfaces: Decontaminate work surfaces in the fume hood with an appropriate solvent and then clean with soap and water. All cleaning materials must be disposed of as solid hazardous waste.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials from a chemical spill kit.[4]
-
Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]
-
Report: Report all spills to your laboratory supervisor and EHS office.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the critical workflow for the safe handling of this compound, from preparation to disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
